molecular formula C8H9NO2 B555899 H-D-Phg-OH CAS No. 875-74-1

H-D-Phg-OH

Cat. No.: B555899
CAS No.: 875-74-1
M. Wt: 151.16 g/mol
InChI Key: ZGUNAGUHMKGQNY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Phg-OH, known as D-Phenylglycine, is a non-proteinogenic amino acid that serves as a critical chiral building block and intermediate in pharmaceutical research and development. Its primary application lies in the synthesis of semi-synthetic beta-lactam antibiotics, including amoxicillin and various penicillins and cephalosporins . The compound's rigid phenyl side chain and specific (R)-enantiomeric configuration make it a valuable scaffold in medicinal chemistry for constructing protease inhibitors, such as those targeting the Hepatitis C virus NS3 protease . Furthermore, D-Phenylglycine finds utility as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds . In biochemical research, it has been identified as an inhibitory neurotransmitter in the spinal cord and is studied as an allosteric regulator of NMDA receptors . The ongoing exploration of microbial bioconversion pathways for D-Phenylglycine production also highlights its significance in the development of green and sustainable manufacturing processes for chiral amines .

Properties

IUPAC Name

(2R)-2-amino-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUNAGUHMKGQNY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50889362
Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50889362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-74-1
Record name (-)-Phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylglycine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50889362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(-)-α-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLGLYCINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF5LYS471N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of H-D-Phg-OH (D-Phenylglycine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phg-OH, chemically known as D-phenylglycine, is a non-proteinogenic α-amino acid. Its structure, featuring a phenyl group directly attached to the α-carbon, imparts unique steric and electronic properties that make it a valuable building block in pharmaceutical and organic synthesis.[1] Notably, it serves as a crucial chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including semi-synthetic β-lactam antibiotics like ampicillin and cephalexin. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and visual representations of key processes.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₉NO₂[2][3]
Molecular Weight 151.16 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point >300 °C (decomposes)[2]
pKa Carboxyl group (pKa₁): ~1.8-2.2 Amino group (pKa₂): ~9.2
Solubility Sparingly soluble in water. Soluble in dilute acids and bases.
Optical Rotation [α]²⁰/D ≈ -157° (c=1, 1N HCl)

Experimental Protocols

Determination of Melting Point by Capillary Method

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of Aqueous Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology:

  • Equilibrium Method: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.

Determination of pKa by Potentiometric Titration

Principle: The pKa values of the ionizable groups (carboxyl and amino groups) of this compound can be determined by monitoring the pH of a solution as a titrant (a strong acid or base) is added. The pKa is the pH at which an ionizable group is 50% titrated.

Methodology:

  • Sample Preparation: A known quantity of this compound is dissolved in a known volume of deionized water.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned to add titrant to the beaker.

  • Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve). The first midpoint corresponds to the pKa of the carboxyl group, and the second corresponds to the pKa of the amino group.

Spectroscopic Analysis

Principle: Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides information about the structure of a molecule by observing the magnetic properties of hydrogen nuclei.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid dissolution). A reference standard, such as tetramethylsilane (TMS) or a derivative, is typically added.

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. A 1H NMR spectrum is acquired by applying a strong magnetic field and radiofrequency pulses.

  • Spectral Interpretation: The resulting spectrum shows signals (peaks) corresponding to the different types of protons in the molecule. The chemical shift (position of the peak), integration (area under the peak), and multiplicity (splitting pattern) of each signal provide detailed information about the molecular structure.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Methodology (KBr Pellet):

  • Sample Preparation: A few milligrams of this compound are intimately mixed and ground with a larger amount of dry potassium bromide (KBr) powder.

  • Pellet Formation: The mixture is compressed under high pressure in a die to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an IR spectrometer, and the IR spectrum is recorded.

  • Spectral Interpretation: The positions and intensities of the absorption bands are correlated with specific functional groups (e.g., O-H stretch of the carboxylic acid, N-H stretch of the amine, C=O stretch of the carbonyl group, and aromatic C-H and C=C stretches).

Synthesis of this compound

One common industrial method for the synthesis of D-phenylglycine is the Strecker synthesis, which involves the reaction of benzaldehyde, ammonia, and hydrogen cyanide, followed by the resolution of the resulting racemic mixture. An alternative and stereoselective approach involves enzymatic resolution.

Below is a conceptual workflow for a typical chemical synthesis and purification process.

G Conceptual Workflow for this compound Synthesis cluster_synthesis Synthesis Stage cluster_resolution Resolution Stage cluster_purification Purification Stage A Reactants (e.g., Benzaldehyde, Ammonia, Cyanide Source) B Strecker Reaction (Formation of rac-α-aminonitrile) A->B C Hydrolysis (Conversion to rac-Phenylglycine) B->C D Racemic Phenylglycine Mixture E Enzymatic or Chemical Resolution (Separation of D and L enantiomers) D->E F Separated D-Phenylglycine (Crude) E->F G L-Phenylglycine (By-product) E->G H Crude D-Phenylglycine I Recrystallization H->I J Washing and Drying I->J K Pure this compound J->K

Caption: Conceptual workflow for the synthesis of this compound.

Biological Significance and Signaling

While this compound is a non-proteinogenic amino acid, its derivatives are of significant pharmacological importance. The biosynthesis of phenylglycine and its hydroxylated analogs in microorganisms involves a distinct enzymatic pathway starting from chorismate or prephenate.

The diagram below illustrates a simplified representation of the key steps in the biosynthesis of L-phenylglycine, which can then be a precursor or a related compound to the D-enantiomer in various biological systems.

G Simplified Biosynthesis Pathway of L-Phenylglycine A Chorismate B Prephenate A->B Chorismate mutase C Phenylpyruvate B->C Prephenate dehydratase D L-Arogenate B->D Prephenate aminotransferase E L-Phenylalanine C->E Aromatic amino acid aminotransferase D->E Arogenate dehydratase F Phenylacetyl-CoA E->F Phenylalanine 2,3-aminomutase G Benzoylformyl-CoA F->G Oxidation H Phenylglyoxylate G->H Thioesterase I L-Phenylglycine H->I Aminotransferase

Caption: Simplified biosynthesis pathway of L-Phenylglycine.

In the context of drug development, understanding the chemical properties of this compound is paramount for optimizing synthesis routes, ensuring stereochemical purity, and predicting the behavior of the final API. Its limited aqueous solubility, for instance, is a critical consideration in formulation development. The pKa values are essential for predicting its ionization state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound is a cornerstone chiral building block in modern medicinal chemistry. A thorough understanding of its chemical properties, underpinned by robust analytical and synthetic methodologies, is essential for its effective utilization in the development of novel therapeutics. This guide provides a foundational repository of this critical information for researchers and professionals in the field.

References

H-D-Phg-OH (D-(-)-α-Phenylglycine): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, stereochemistry, and key chemical properties of H-D-Phg-OH, also known as D-(-)-α-Phenylglycine. It includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and resolution, and visualizations to illustrate its molecular structure and relevant experimental workflows. D-phenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, most notably semi-synthetic β-lactam antibiotics like ampicillin and cephalexin.[1][2]

Core Concepts: Structure and Stereochemistry

This compound is the D-enantiomer of phenylglycine. Its chemical structure consists of a phenyl group and an amino group attached to the α-carbon of a carboxylic acid. The stereochemistry at the α-carbon is of the (R) configuration, which is responsible for its characteristic negative optical rotation.[3]

The IUPAC name for this compound is (2R)-2-amino-2-phenylacetic acid.[3] It is a white crystalline solid.[4] The zwitterionic form is a significant contributor to its solid-state structure.

Molecular Structure and Stereochemistry Diagram

G cluster_synthesis Synthesis of DL-N-Acetyl-Phenylglycine cluster_resolution Enzymatic Resolution cluster_isolation Product Isolation benzaldehyde Benzaldehyde dl_phg DL-Phenylglycine benzaldehyde->dl_phg Strecker Synthesis dl_n_acetyl_phg DL-N-Acetyl-Phenylglycine dl_phg->dl_n_acetyl_phg Acetylation hog_kidney_acylase Hog Kidney Acylase I dl_n_acetyl_phg->hog_kidney_acylase l_phg L-Phenylglycine hog_kidney_acylase->l_phg Stereospecific hydrolysis d_n_acetyl_phg D-N-Acetyl-Phenylglycine hog_kidney_acylase->d_n_acetyl_phg Unreacted d_phg D-Phenylglycine d_n_acetyl_phg->d_phg Acid Hydrolysis (e.g., 48% HBr) G dl_phg_ester DL-Phenylglycine Ester diastereomeric_salts Diastereomeric Salts (D-Phg-ester-(+)-tartrate and L-Phg-ester-(+)-tartrate) dl_phg_ester->diastereomeric_salts tartaric_acid (+)-Tartaric Acid tartaric_acid->diastereomeric_salts d_phg_ester_tartrate Crystallized D-Phenylglycine Ester-(+)-hermitartrate diastereomeric_salts->d_phg_ester_tartrate Selective Crystallization hydrolysis Hydrolysis d_phg_ester_tartrate->hydrolysis d_phg D-Phenylglycine hydrolysis->d_phg

References

The Biological Significance of D-alpha-Phenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-alpha-Phenylglycine, a non-proteinogenic α-amino acid, holds significant importance in the pharmaceutical industry, primarily serving as a crucial chiral building block in the synthesis of a range of semi-synthetic β-lactam antibiotics. Its stereochemistry is pivotal to the therapeutic efficacy of these drugs. This technical guide provides an in-depth exploration of the biological significance of D-alpha-Phenylglycine, detailing its role in medicinal chemistry, various synthesis methodologies, and relevant experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction: The Pivotal Role of a Chiral Building Block

D-alpha-Phenylglycine is a non-natural amino acid distinguished by a phenyl group directly attached to its α-carbon.[1] This structure imparts specific steric and electronic properties that are leveraged in the design of bioactive molecules.[2] Its most notable application is as a side chain precursor for several widely used β-lactam antibiotics, including ampicillin and cephalexin.[3][4] The "D" configuration of the α-carbon is essential for the antibacterial activity of these antibiotics. D-alpha-Phenylglycine is also utilized as a chiral auxiliary in asymmetric synthesis, enabling the selective production of enantiomerically pure compounds.[1]

Biological Significance: The Cornerstone of β-Lactam Antibiotics

The primary biological significance of D-alpha-Phenylglycine lies in its incorporation into the side chains of semi-synthetic penicillins and cephalosporins. This side chain plays a critical role in the mechanism of action and spectrum of activity of these antibiotics.

Mechanism of Action of D-alpha-Phenylglycine-Containing Antibiotics

β-lactam antibiotics, including those derived from D-alpha-Phenylglycine, exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. The core mechanism involves the following steps:

  • Targeting Penicillin-Binding Proteins (PBPs): The antibiotic molecule binds to and acylates the active site of PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Transpeptidation: This acylation inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.

  • Cell Wall Destabilization: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.

The D-alpha-phenylglycyl side chain is crucial for the effective binding of the antibiotic to the PBPs of both Gram-positive and some Gram-negative bacteria, thereby broadening the spectrum of activity. The amino group in the side chain is thought to facilitate the penetration of the antibiotic through the porin channels of the outer membrane of Gram-negative bacteria.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Inhibition_of_Bacterial_Cell_Wall_Synthesis Antibiotic Ampicillin / Cephalexin (with D-α-Phenylglycine side chain) PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Peptidoglycan Peptidoglycan Cross-linking CellWall Stable Cell Wall PBP->CellWall Inhibition leads to weakened cell wall Peptidoglycan->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of β-lactam antibiotic action.

Synthesis Methodologies for D-alpha-Phenylglycine

The production of enantiomerically pure D-alpha-Phenylglycine is a key industrial process. Several methods have been developed, ranging from classical chemical synthesis and resolution to more modern chemoenzymatic and biotechnological routes.

Chemical Synthesis: The Strecker Synthesis

The Strecker synthesis is a classic method for producing racemic (DL)-α-amino acids from aldehydes.[5][6] The process involves a three-component reaction between an aldehyde (benzaldehyde), ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Workflow: Strecker Synthesis of DL-Phenylglycine

Strecker_Synthesis Benzaldehyde Benzaldehyde Aminonitrile α-Aminophenylacetonitrile Benzaldehyde->Aminonitrile Ammonia Ammonia (NH3) Ammonia->Aminonitrile Cyanide Cyanide (e.g., KCN) Cyanide->Aminonitrile Hydrolysis Acid or Base Hydrolysis Aminonitrile->Hydrolysis DLPhenylglycine DL-α-Phenylglycine Hydrolysis->DLPhenylglycine

Caption: Strecker synthesis of racemic phenylglycine.

Resolution of Racemic DL-Phenylglycine

Since the Strecker synthesis produces a racemic mixture, a resolution step is necessary to isolate the desired D-enantiomer. Diastereomeric salt formation with a chiral resolving agent is a common industrial practice.

Logical Relationship: Diastereomeric Resolution

Diastereomeric_Resolution DL_PG DL-Phenylglycine (Racemic Mixture) Diastereomers Diastereomeric Salts (D-PG-L-TA and L-PG-L-TA) DL_PG->Diastereomers ResolvingAgent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) ResolvingAgent->Diastereomers Separation Fractional Crystallization (based on different solubilities) Diastereomers->Separation D_Salt Insoluble Salt (D-PG-L-TA) Separation->D_Salt L_Salt Soluble Salt (L-PG-L-TA) Separation->L_Salt D_PG D-Phenylglycine D_Salt->D_PG Liberation L_PG L-Phenylglycine (can be racemized and recycled) L_Salt->L_PG Liberation

Caption: Resolution of DL-Phenylglycine via diastereomers.

Enzymatic and Chemoenzymatic Synthesis

Biocatalytic methods offer several advantages over classical chemical routes, including higher enantioselectivity, milder reaction conditions, and reduced environmental impact. Key enzymatic approaches include:

  • Nitrilase-mediated hydrolysis: Nitrilases can enantioselectively hydrolyze one enantiomer of a racemic aminonitrile to the corresponding amino acid, leaving the other enantiomer unreacted.[7]

  • Hydantoinase/Carbamoylase system: This two-enzyme system converts a racemic hydantoin precursor into the corresponding D-amino acid.

  • Transaminase-based synthesis: Engineered transaminases can be used for the asymmetric synthesis of D-phenylglycine from a keto-acid precursor.[3]

Workflow: Enzymatic Synthesis of D-Phenylglycine

Enzymatic_Synthesis cluster_chemo Chemoenzymatic Route cluster_bio Biotechnological Route DL_Aminonitrile DL-α-Aminophenylacetonitrile (from Strecker synthesis) Nitrilase Enantioselective Nitrilase DL_Aminonitrile->Nitrilase D_PG D-Phenylglycine Nitrilase->D_PG L_Aminonitrile L-α-Aminophenylacetonitrile (unreacted) Nitrilase->L_Aminonitrile Precursor Phenylpyruvate Enzyme_Cascade Multi-enzyme Cascade Precursor->Enzyme_Cascade D_PG_bio D-Phenylglycine Enzyme_Cascade->D_PG_bio

Caption: Enzymatic and chemoenzymatic synthesis routes.

Quantitative Data

The efficiency of different synthesis and resolution methods can be compared based on yield and enantiomeric excess (e.e.).

MethodKey Reagents/EnzymesTypical Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Strecker Synthesis Benzaldehyde, NH₃, KCNHigh (for racemic product)0 (racemic)[5]
Diastereomeric Resolution L-(+)-Tartaric acidUp to 42 (for D-ester salt)>95[8]
Enzymatic Resolution Pseudomonas aeruginosa (Nitrilase activity)50 (theoretical max for resolution)>95[7]
Chemoenzymatic Synthesis Nitrilase from P. fluorescensUp to 81≥ 95[9]
Fermentative Production Engineered E. coli--[3]

Physicochemical Properties of D-alpha-Phenylglycine

PropertyValueReference
CAS Number 875-74-1[10]
Molecular Formula C₈H₉NO₂[10]
Molar Mass 151.16 g/mol [11]
Melting Point 302 °C (decomposes)[10]
Solubility in Water 0.3 g/100 mL[10]
Specific Rotation [α]D²⁰ -155° (c=1 in 1 M HCl)

Experimental Protocols

Strecker Synthesis of DL-Phenylglycine (Laboratory Scale)

Materials:

  • Benzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol

  • Toluene

  • Hydrochloric acid (HCl), concentrated and 6M

  • Ammonia solution (25%)

  • Diethyl ether

  • Ethanol (96%)

Procedure:

  • In a well-ventilated fume hood, dissolve 25 g of KCN in 100 mL of water in a 1000 mL flask.

  • Add 30 g of NH₄Cl and stir until dissolved.

  • Prepare a solution of 53 g of benzaldehyde in 100 mL of methanol and add it to the cyanide solution in one portion.

  • Stir the mixture for 2 hours; the temperature will rise to 45-50°C.

  • Add 250 mL of water and stir for 10 minutes.

  • Extract the α-aminonitrile with 250 mL of toluene. Separate the organic layer.

  • Wash the organic layer with water and then extract the aminonitrile into 6M HCl.

  • Concentrate the acidic aqueous solution by heating to hydrolyze the nitrile.

  • Cool the solution and slowly add 25% ammonia solution until the pH is alkaline to precipitate the phenylglycine.

  • Collect the solid by filtration and wash sequentially with water, diethyl ether, and hot 96% ethanol.

  • Dry the product to obtain DL-phenylglycine.

Diastereomeric Resolution of DL-Phenylglycine Ethyl Ester with L-(+)-Tartaric Acid

Materials:

  • DL-Phenylglycine ethyl ester

  • L-(+)-Tartaric acid

  • Ethanol (containing 10% water)

Procedure:

  • Dissolve DL-phenylglycine ethyl ester (5.9 mmol) in ethanol (10% water).

  • Warm the solution and add L-(+)-tartaric acid (6.3 mmol).

  • Cool the solution to 20°C and allow it to stand for 16 hours.

  • Crystals of D-phenylglycine ethyl ester hydrogen L-tartrate will precipitate.

  • Filter the crystals, wash with cold ethanol, and dry.

  • To liberate the free D-phenylglycine ethyl ester, treat the salt with a base.

  • Hydrolyze the ester to obtain D-phenylglycine.

Enzymatic Resolution using Pseudomonas aeruginosa

Materials:

  • Pseudomonas aeruginosa cells

  • DL-α-Aminophenylacetonitrile

  • Phosphate buffer (100 mM, pH 7.0)

  • Centrifuge

  • Orbital shaker

Procedure:

  • Cultivate Pseudomonas aeruginosa in a suitable growth medium.

  • Harvest the cells by centrifugation and wash with phosphate buffer.

  • Resuspend the cell biomass in 100 mM phosphate buffer (pH 7.0).

  • Add DL-α-aminophenylacetonitrile to the cell suspension.

  • Incubate the reaction mixture on an orbital shaker at 30°C.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of D-phenylglycine.

  • After the desired conversion is reached, separate the cells by centrifugation.

  • Isolate and purify D-phenylglycine from the supernatant.

Conclusion

D-alpha-Phenylglycine stands as a testament to the critical role of chirality in pharmacology. Its incorporation into β-lactam antibiotics has been instrumental in the fight against bacterial infections. The continuous development of more efficient and sustainable synthesis methods, particularly enzymatic and chemoenzymatic routes, highlights the ongoing innovation in pharmaceutical manufacturing. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and biological implications of D-alpha-Phenylglycine is essential for the design and production of effective therapeutics.

References

A Technical Guide to the Stereoisomers of Phenylglycine: D-Phenylglycine (H-D-Phg-OH) vs. L-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylglycine (Phg) is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. Its structure is similar to alanine, but with a phenyl group replacing the methyl group.[1] The α-carbon of phenylglycine is a chiral center, leading to the existence of two non-superimposable mirror-image isomers, or enantiomers: D-phenylglycine and L-phenylglycine.[2] This stereoisomerism is of paramount importance in biological systems, where enzymes and receptors are highly specific for a particular enantiomeric form.[3][4] Consequently, D- and L-phenylglycine exhibit distinct physical properties, biological activities, and applications, particularly in the fields of pharmacology and drug development.[5][6] This guide provides an in-depth technical comparison of these two enantiomers for researchers, scientists, and drug development professionals.

Core Differences: Structure and Physicochemical Properties

The fundamental difference between H-D-Phg-OH and L-Phenylglycine lies in the spatial arrangement of the four groups (amino group, carboxyl group, phenyl group, and hydrogen atom) around the chiral α-carbon. In the D/L notation system, which is based on the configuration of glyceraldehyde, L-phenylglycine has the amino group on the left in a Fischer projection, while D-phenylglycine has it on the right.[2][7] This seemingly minor structural variance leads to different interactions with plane-polarized light, a property known as optical activity.

dot

stereoisomers cluster_L cluster_D L_node D_node L_img D_img

Caption: Stereochemical structures of L- and D-Phenylglycine.

The table below summarizes the key physicochemical properties of the two enantiomers.

PropertyD-Phenylglycine (this compound)L-Phenylglycine
Synonyms (R)-(-)-α-Aminophenylacetic acid, this compound(S)-(+)-2-Amino-2-phenylacetic acid, H-L-Phg-OH
CAS Number 875-74-1[1]2935-35-5[1][8]
Molecular Formula C₈H₉NO₂[9]C₈H₉NO₂[10]
Molecular Weight 151.16 g/mol [1][9]151.16 g/mol [1][10]
Appearance White crystalline powder[11][12]White crystalline powder[8]
Melting Point >300 °C (decomposes)>300 °C (decomposes)[10]
Optical Rotation [α] -155° to -159° (c=1, 1 M HCl)[12]+155° to +158° (c=1 or 2, in HCl)[10]

Biological and Pharmacological Divergence

The stereochemistry of phenylglycine dictates its biological function and therapeutic applications. The distinct roles of each enantiomer are a classic example of stereoselectivity in pharmacology.

D-Phenylglycine (this compound): A Cornerstone of Antibiotics

D-Phenylglycine is a crucial building block, primarily utilized as a side chain in the industrial synthesis of several semi-synthetic β-lactam antibiotics.[13] Its incorporation is essential for the oral bioavailability and efficacy of widely used drugs such as:

  • Ampicillin: A broad-spectrum penicillin antibiotic.[14]

  • Cephalexin: A first-generation cephalosporin antibiotic.[11][14]

The D-configuration is critical for the activity of these antibiotics. D-Phenylglycine and its derivatives are also key components in the biosynthesis of more complex glycopeptide antibiotics, such as teicoplanin, where they are incorporated into the peptide backbone by nonribosomal peptide synthetase (NRPS) machinery.[5][13]

L-Phenylglycine: A Versatile Intermediate in Drug Discovery

While not as dominant in the antibiotic field, L-phenylglycine serves as a versatile chiral intermediate for a diverse range of pharmaceuticals targeting various conditions.[15] Notable applications include:

  • Neurological Disorders: It is a building block in the development of drugs targeting the central nervous system.[15] Specifically, L-phenylglycine and its analogs have been identified as non-substrate inhibitors of the neutral amino acid transporters ASCT1 and ASCT2.[16] By inhibiting the transport of the NMDA receptor co-agonist D-serine, these compounds can elevate extracellular D-serine levels, thereby enhancing NMDA receptor-mediated long-term potentiation (LTP).[16]

  • Oncology: L-Phenylglycine is a component of thymidylate synthase inhibitors and can be used in the synthesis of paclitaxel (Taxol) side chains, an important anti-cancer agent.[14]

  • Metabolic Diseases: L-Phenylglycine derivatives have been designed and synthesized as potential lead compounds for peroxisome proliferator-activated receptor gamma (PPARγ), a key target in the treatment of diabetes mellitus.[17]

The table below summarizes the contrasting applications of the two enantiomers.

FeatureD-Phenylglycine (this compound)L-Phenylglycine
Primary Role Pharmaceutical intermediate; Antibiotic side chain[13][18]Chiral building block; Pharmaceutical intermediate[8][15]
Key Applications Synthesis of Ampicillin, Cephalexin, and other β-lactam antibiotics[11][14]Synthesis of drugs for neurological disorders, oncology (Taxol), and diabetes (PPARγ agonists)[14][15][17]
Mechanism Insight Provides oral activity and antibacterial efficacy to antibiotics[11]Inhibits ASCT1/2 transporters, enhancing NMDA receptor activity; Acts as a scaffold for various receptor antagonists[14][16]
Natural Occurrence Found in glycopeptide antibiotics like pristinamycins[5]L-form is the naturally occurring form in some biological systems[8]

dot

applications dl_phg DL-Phenylglycine (Racemic Mixture) d_phg D-Phenylglycine dl_phg->d_phg Resolution l_phg L-Phenylglycine dl_phg->l_phg Resolution antibiotics β-Lactam Antibiotics (e.g., Ampicillin, Cephalexin) d_phg->antibiotics Side Chain For glycopeptides Glycopeptide Antibiotics (e.g., Teicoplanin) d_phg->glycopeptides Component Of neuro_drugs Neurological Drugs (NMDA Receptor Modulators) l_phg->neuro_drugs Precursor For oncology Oncology Agents (e.g., Taxol side-chain) l_phg->oncology Precursor For metabolic Antidiabetic Agents (PPARγ Agonists) l_phg->metabolic Scaffold For

Caption: Distinct pharmaceutical pathways for D- and L-Phenylglycine.

Experimental Protocols: Synthesis and Chiral Resolution

The production of enantiomerically pure D- or L-phenylglycine is critical for pharmaceutical manufacturing. Typically, a racemic mixture (DL-phenylglycine) is first synthesized, followed by a resolution step to separate the two enantiomers.

1. Synthesis of Racemic (DL)-Phenylglycine

The most common method is the Strecker synthesis.[1]

  • Principle: A one-pot reaction involving benzaldehyde, ammonia, and cyanide. Benzaldehyde first reacts with ammonia to form an imine, which is then attacked by a cyanide ion to form an α-aminonitrile (phenylglycinonitrile). Subsequent hydrolysis of the nitrile group yields the racemic amino acid.

  • Methodology:

    • Benzaldehyde is reacted with ammonium chloride and sodium cyanide in an aqueous solution.

    • The intermediate, phenylglycinonitrile, is formed.

    • The aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield DL-phenylglycine.

2. Chiral Resolution of DL-Phenylglycine

Separating the D- and L-enantiomers is the most crucial and challenging step. Several techniques are employed.

Protocol 1: Enzymatic Resolution

This method leverages the high stereospecificity of enzymes. A common approach uses the enzyme Acylase I.[14]

  • Principle: The racemic mixture is first chemically converted to N-acetyl-DL-phenylglycine. Acylase I specifically catalyzes the hydrolysis of the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-phenylglycine untouched. The resulting L-phenylglycine and N-acetyl-D-phenylglycine have different solubilities and chemical properties, allowing for their separation.

  • Detailed Methodology:

    • Acetylation: DL-phenylglycine is acetylated using acetic anhydride to produce N-acetyl-DL-phenylglycine.

    • Enzymatic Hydrolysis: The N-acetyl-DL-phenylglycine is dissolved in a buffered aqueous solution (pH ~7-8). Hog kidney acylase I is added as a catalyst.[14] The mixture is incubated at a controlled temperature (e.g., 37°C). The reaction proceeds with 100% conversion of the L-N-acetylphenylglycine.[14]

    • Separation: The reaction mixture now contains L-phenylglycine and unreacted N-acetyl-D-phenylglycine. The pH is adjusted to ~5, where L-phenylglycine is least soluble, causing it to precipitate. It is then collected by filtration.

    • Isolation of D-enantiomer: The remaining solution containing N-acetyl-D-phenylglycine is acidified (e.g., with 48% HBr) and heated to hydrolyze the acetyl group, yielding D-phenylglycine, which can then be isolated.[14]

dot

enzymatic_resolution start N-Acetyl-DL-Phenylglycine (Racemic Mixture) enzyme Add Acylase I Enzyme pH ~7-8 start->enzyme reaction Selective Hydrolysis of L-enantiomer enzyme->reaction mixture Mixture: L-Phenylglycine N-Acetyl-D-Phenylglycine reaction->mixture separation Adjust pH to ~5 (Precipitation) mixture->separation l_product L-Phenylglycine (Solid) separation->l_product Precipitate d_intermediate N-Acetyl-D-Phenylglycine (Aqueous) separation->d_intermediate Supernatant hydrolysis Acid Hydrolysis (e.g., HBr) d_intermediate->hydrolysis d_product D-Phenylglycine hydrolysis->d_product

Caption: Workflow for the enzymatic resolution of DL-Phenylglycine.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.

  • Principle: The separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The two enantiomers interact differently with the chiral environment, leading to different retention times. Ligand-exchange chromatography is a common method.[19]

  • Example Methodology (Analytical Scale):

    • Column: A column with a chiral stationary phase, such as one coated with N-decyl-L-4-hydroxyproline, is used.[19]

    • Mobile Phase: A solution containing a metal ion (e.g., 0.1-2 mM Copper(II) sulfate) is used.[19][20] The enantiomers form transient, diastereomeric metal complexes with the chiral selector on the stationary phase, which have different stabilities and thus different retention times.

    • Detection: A UV detector is typically used for detection (e.g., at 254 nm).

    • Elution: Under optimized conditions (pH, temperature, flow rate), the D- and L-enantiomers will elute as two separate peaks.

ParameterExample Condition
Stationary Phase Chirex 3126 (D)-penicillamine[20]
Mobile Phase 2 mM Copper(II) sulfate in H₂O–Isopropanol (95:5, v/v)[20]
Flow Rate 1.0 mL/min
Column Temperature 35°C[21]
Detection UV at 254 nm

This compound and L-Phenylglycine, while chemically identical in composition, are worlds apart in their biological roles and industrial applications. The D-enantiomer is a vital component in the arsenal of life-saving antibiotics, whereas the L-enantiomer provides a versatile chiral scaffold for developing drugs that target a wide array of conditions, from neurological disorders to cancer and diabetes. This profound divergence underscores the principle of stereospecificity in drug design and highlights the necessity for precise, enantioselective synthesis and analytical methods in modern pharmaceutical development. Understanding these core differences is essential for any researcher working with these valuable non-proteinogenic amino acids.

References

Spectroscopic data for H-D-Phg-OH (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic data for D-Phenylglycine (H-D-Phg-OH) is presented below, tailored for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for D-Phenylglycine.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR Chemical Shift (δ) ppm
Phenyl (C₆H₅)7.40 - 7.55 (m)
α-CH5.20 (s)
¹³C NMR Chemical Shift (δ) ppm
Carbonyl (C=O)174.5
Quaternary Phenyl (C-CH)135.0
Phenyl (CH)129.5 (2C)
Phenyl (CH)129.0 (2C)
Phenyl (CH)128.0
α-Carbon (CH)58.0

Note: NMR data can vary based on the solvent used. The data presented is a representative compilation from typical solvents like D₂O or DMSO-d₆.

Table 2: Infrared (IR) Spectroscopy Data
Functional GroupVibrational Frequency (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)3400 - 2500 (broad)Characteristic broad absorption of H-bonded OH.
N-H Stretch (Amine)3200 - 3000Primary amine stretching vibrations.
C-H Stretch (Aromatic)3100 - 3000Stretching of C-H bonds on the phenyl ring.
C=O Stretch (Carboxylic Acid)~1710Carbonyl stretch of the carboxylic acid.
C=C Stretch (Aromatic)~1600, ~1495, ~1455Aromatic ring skeletal vibrations.
N-H Bend (Amine)~1580Bending vibration of the primary amine.
Table 3: Mass Spectrometry (MS) Data
Technique m/z Value Description
Electron Ionization (EI)151Molecular Ion [M]⁺
Electron Ionization (EI)106Fragment ion, loss of the carboxyl group (-COOH)
Electron Ionization (EI)79Fragment ion, further fragmentation of the phenyl group.
Electron Ionization (EI)77Phenyl cation [C₆H₅]⁺
GC-MS (silylated derivative)294Molecular ion of the derivatized D-phenylglycine.[1]
GC-MS (silylated derivative)178 (100%)Base peak of the derivatized D-phenylglycine.[1]

Note: The molecular weight of D-Phenylglycine is 151.16 g/mol .[2][3][4][5][6]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small quantity of D-Phenylglycine is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition : Standard proton NMR experiments are performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shifts, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are often required due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet Method : A small amount of D-Phenylglycine is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal.[7]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.[1]

  • Data Acquisition : The sample is placed in the spectrometer's sample compartment, and a background spectrum (of air or the KBr pellet) is recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis : The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction :

    • Direct Infusion : The sample is dissolved in a suitable solvent and infused directly into the ion source of the mass spectrometer.

    • Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile or derivatized samples, the compound is first separated by gas chromatography before entering the mass spectrometer. D-phenylglycine may require derivatization (e.g., silylation) to increase its volatility.[1]

    • Liquid Chromatography-Mass Spectrometry (LC-MS) : The sample is separated by high-performance liquid chromatography (HPLC) before introduction into the mass spectrometer.[8]

  • Ionization :

    • Electron Ionization (EI) : The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. This is a common technique for GC-MS.

    • Electrospray Ionization (ESI) : A high voltage is applied to the liquid sample to create an aerosol of charged droplets. This is a soft ionization technique commonly used for LC-MS.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

Analytical Workflow for D-Phenylglycine Characterization

The following diagram illustrates a typical workflow for the analytical characterization of an amino acid like D-Phenylglycine.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample D-Phenylglycine Sample Dissolution Dissolution in Solvent (e.g., D₂O, MeOH) Sample->Dissolution Derivatization Derivatization (Optional) (e.g., Silylation for GC-MS) Dissolution->Derivatization NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR/KBr) Dissolution->IR MS Mass Spectrometry (LC-MS/GC-MS) Dissolution->MS Derivatization->MS ProcessNMR NMR Data Processing (FT, Phasing, Referencing) NMR->ProcessNMR ProcessIR IR Spectrum Analysis (Peak Identification) IR->ProcessIR ProcessMS MS Data Analysis (Mass & Fragment Interpretation) MS->ProcessMS Final Structural Confirmation & Data Reporting ProcessNMR->Final ProcessIR->Final ProcessMS->Final

Caption: Analytical workflow for D-Phenylglycine characterization.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of D-Phenylglycine.

Spectroscopic_Relationship cluster_techniques Spectroscopic Techniques Compound D-Phenylglycine (C₈H₉NO₂) NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_info Carbon-Hydrogen Framework (Connectivity, Chemical Environment) NMR->NMR_info IR_info Functional Groups (-COOH, -NH₂, C₆H₅) IR->IR_info MS_info Molecular Weight & Formula (Fragmentation Pattern) MS->MS_info Structure Confirmed Structure NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Relationship of spectroscopic data for structural elucidation.

References

The Solubility Profile of D-α-Phenylglycine (H-D-Phg-OH): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of D-α-Phenylglycine (H-D-Phg-OH), a non-proteinogenic amino acid crucial in the synthesis of various pharmaceuticals. The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its physicochemical properties. This document presents available solubility data, details established experimental protocols for solubility determination, and provides a visual workflow for these procedures.

D-α-Phenylglycine's solubility is a critical parameter, influencing reaction kinetics, purification strategies, and formulation development. Understanding its behavior in different solvent systems is paramount for optimizing synthetic routes and ensuring the bioavailability of active pharmaceutical ingredients derived from it.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For amino acids like D-α-Phenylglycine, solubility is significantly influenced by factors such as the solvent's polarity, the pH of the medium, and temperature. As a zwitterionic compound, its solubility is generally lowest at its isoelectric point and increases in acidic or alkaline conditions.

Solubility Data for D-α-Phenylglycine

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that qualitative descriptors can vary between sources, and the quantitative data is often temperature-dependent.

Solvent SystemSolubilityRemarks
Aqueous Solvents
Water0.3 g / 100 mL[1][2][3]Sparingly soluble; solubility is pH and temperature-dependent.[4]
Aqueous AcidSparingly soluble[2]Solubility increases at acidic pH due to the formation of the cationic form.[4]
Aqueous AlkaliSoluble[3]
Aqueous solutions of inorganic solventsSoluble[3]
Organic Solvents
Alcohol (general)Practically insoluble[3]Contradictory qualitative data exists.
EthanolReadily soluble[5]
MethanolReadily soluble[5]

Experimental Protocols for Solubility Determination

For researchers seeking to generate their own precise solubility data for D-α-Phenylglycine under specific experimental conditions, the following established methods are recommended.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined.

Detailed Protocol:

  • Preparation: Add an excess amount of D-α-Phenylglycine to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The excess solid should be clearly visible.

  • Equilibration: Place the sealed container in a constant temperature shaker or incubator. Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation or filtration. If using filtration, ensure the filter does not adsorb the solute.

  • Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent. Analyze the concentration of D-α-Phenylglycine in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Gravimetric Method

This method is straightforward and relies on the accurate weighing of the dissolved solid after solvent evaporation.

Principle: A saturated solution is prepared, and a known volume is carefully evaporated to dryness. The mass of the remaining solid solute is then determined.

Detailed Protocol:

  • Saturated Solution Preparation: Prepare a saturated solution of D-α-Phenylglycine in the chosen solvent as described in the equilibrium solubility method (steps 1 and 2).

  • Sample Collection: After phase separation (centrifugation or filtration), carefully transfer a precise volume of the clear, saturated supernatant to a pre-weighed, clean, and dry container.

  • Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the compound) until a constant weight is achieved.

  • Mass Determination: Accurately weigh the container with the dried solid residue.

  • Calculation: Subtract the initial weight of the empty container to determine the mass of the dissolved D-α-Phenylglycine. The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/100 mL).

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and experimental steps involved in determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_hplc HPLC Method cluster_gravimetric Gravimetric Method cluster_result Result start Start compound Excess this compound start->compound solvent Select Solvent & Volume start->solvent mix Mix Compound & Solvent compound->mix solvent->mix agitate Agitate at Constant Temp (24-72h) mix->agitate separate Centrifuge or Filter agitate->separate supernatant Collect Saturated Supernatant separate->supernatant analysis_choice Choose Method supernatant->analysis_choice dilute Dilute Supernatant analysis_choice->dilute weigh_initial Pre-weigh vial analysis_choice->weigh_initial inject Inject into HPLC dilute->inject quantify_hplc Quantify Concentration inject->quantify_hplc result Solubility Data (e.g., g/100mL) quantify_hplc->result add_supernatant Add known volume of Supernatant weigh_initial->add_supernatant evaporate Evaporate Solvent add_supernatant->evaporate weigh_final Weigh final vial evaporate->weigh_final calculate_mass Calculate Mass of Solute weigh_final->calculate_mass calculate_mass->result

Caption: Experimental workflow for determining the solubility of this compound.

This guide serves as a foundational resource for understanding and determining the solubility of D-α-Phenylglycine. For specific applications, it is recommended that researchers generate their own data using the detailed protocols provided, tailored to their unique experimental conditions.

References

Thermochemical Properties of D-alpha-Phenylglycine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of D-alpha-Phenylglycine, an essential non-proteinogenic amino acid utilized in the synthesis of various pharmaceuticals. The following sections detail its key thermochemical data, outline the experimental protocols for their determination, and provide a visual representation of a key experimental workflow.

Core Thermochemical Data

The thermochemical properties of D-alpha-Phenylglycine are crucial for understanding its stability, reactivity, and behavior in various chemical processes, which is of significant importance in drug development and manufacturing. While direct experimental data for the D-enantiomer is limited, the properties of its L-enantiomer and the racemic DL-mixture provide excellent estimates, as enantiomers possess identical scalar thermochemical properties.

Physical and Thermochemical Properties of Phenylglycine Isomers
PropertyD-alpha-PhenylglycineL-alpha-PhenylglycineDL-alpha-Phenylglycine
Molecular Formula C₈H₉NO₂C₈H₉NO₂C₈H₉NO₂
Molar Mass ( g/mol ) 151.16151.16151.16
Melting Point (°C) 302 (decomposes)[1]>300290[2][3]
Density (g/cm³) 1.2 (at 20°C)[1]--
Water Solubility (g/100mL) 0.3[1]--
Heat Capacity, Cₚ (J K⁻¹ mol⁻¹) at 298.15 K 177.3 (temperature not specified)[4]179.1[4]177.7[4]
Standard Enthalpy of Combustion, ΔHc° (kJ/mol) ---4009.0
Standard Enthalpy of Formation, ΔHf° (solid) (kJ/mol) Data not availableData not availableData not available

Note: The standard enthalpy of combustion for DL-phenylglycine is sourced from the NIST Chemistry WebBook. The standard enthalpy of formation for solid amino acids is typically determined from their enthalpy of combustion.[5][6]

Experimental Protocols

The determination of the thermochemical properties of amino acids like D-alpha-Phenylglycine requires precise and standardized experimental methodologies. The following are detailed protocols for key experimental techniques.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled volume of oxygen.

Methodology:

  • Sample Preparation: A precisely weighed pellet of crystalline D-alpha-Phenylglycine (typically 0.5 - 1.0 g) is placed in a sample holder within the calorimeter's bomb.

  • Bomb Assembly: A fuse wire is connected to the ignition circuit and positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water surrounding the bomb is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter system (which is predetermined using a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and sulfuric acid (if applicable) from the nitrogen and sulfur content of the sample. The standard enthalpy of combustion is then calculated from the heat of combustion at constant volume.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat capacity of a substance by monitoring the difference in heat flow required to increase the temperature of the sample and a reference.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of D-alpha-Phenylglycine (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 10 K/min).

  • Measurement: The DSC instrument heats both the sample and the reference pans at the programmed rate. The differential heat flow to the sample required to maintain it at the same temperature as the reference is measured as a function of temperature.

  • Calibration: The heat flow and temperature are calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions, and with a baseline measurement (empty pans). The heat capacity at a specific temperature is calculated using the following equation:

    Cp,sample = (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) * Cp,standard * (mstandard / msample)

    where DSC is the heat flow signal and m is the mass.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the standard enthalpy of combustion of D-alpha-Phenylglycine using bomb calorimetry.

experimental_workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh Weigh D-alpha-Phenylglycine pelletize Press into a pellet weigh->pelletize place Place pellet in holder pelletize->place fuse Attach fuse wire place->fuse seal Seal the bomb fuse->seal pressurize Pressurize with O2 seal->pressurize submerge Submerge bomb in water pressurize->submerge equilibrate Allow for thermal equilibrium submerge->equilibrate ignite Ignite the sample equilibrate->ignite record Record temperature change ignite->record calc_q Calculate heat released (q) record->calc_q corrections Apply corrections calc_q->corrections calc_delta_uc Calculate ΔUc° corrections->calc_delta_uc calc_delta_hc Calculate ΔHc° calc_delta_uc->calc_delta_hc result result calc_delta_hc->result Standard Enthalpy of Combustion

Caption: Workflow for Bomb Calorimetry.

References

The Discovery and History of D-Phenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylglycine, a non-proteinogenic α-amino acid, is a critical chiral building block in the pharmaceutical industry, most notably for the synthesis of semi-synthetic β-lactam antibiotics such as ampicillin and cephalexin. Its discovery and the subsequent development of efficient synthetic and resolution methodologies have been pivotal in the large-scale production of these life-saving drugs. This technical guide provides a comprehensive overview of the history, discovery, and key manufacturing processes for D-phenylglycine, including detailed experimental protocols, quantitative data comparisons, and workflow visualizations to support researchers and professionals in drug development.

Introduction: The Significance of D-Phenylglycine

D-phenylglycine, with the chemical name (R)-α-aminophenylacetic acid, is a vital chiral intermediate. Its importance lies in its defined stereochemistry, which is crucial for the biological activity of many pharmaceutical compounds. The incorporation of the D-phenylglycine moiety into the side chain of penicillin and cephalosporin cores confers oral bioavailability and broadens their antibacterial spectrum. The annual production of D-phenylglycine is estimated to exceed 5,000 tons, underscoring its industrial significance.[1]

This guide will delve into the historical milestones of its discovery, from the initial synthesis of the racemic mixture to the development of sophisticated enzymatic resolution techniques that are the cornerstone of modern industrial production.

The Historical Trajectory of Phenylglycine

The journey to isolating and producing D-phenylglycine is intertwined with the broader history of amino acid chemistry and the development of stereochemistry.

First Synthesis of Racemic Phenylglycine

While the precise first synthesis of 2-amino-2-phenylacetic acid is not definitively documented in a single seminal publication, its preparation became feasible in the early 20th century following the development of general methods for amino acid synthesis.[2] One of the earliest and most fundamental methods for the synthesis of α-amino acids is the Strecker synthesis , first reported by Adolph Strecker in 1850. This method, involving the reaction of an aldehyde (in this case, benzaldehyde), ammonia, and cyanide, produces the racemic α-aminonitrile, which is then hydrolyzed to the racemic amino acid, DL-phenylglycine.

The Dawn of Enantiomeric Resolution

The concept of resolving racemic mixtures into their constituent enantiomers was pioneered by Louis Pasteur in 1848. Through the manual separation of enantiomorphic crystals of sodium ammonium tartrate, he demonstrated the existence of molecules with non-superimposable mirror images.[3][4][5][6] This groundbreaking work laid the foundation for the various resolution techniques that would later be applied to a vast array of chiral compounds, including phenylglycine.

The first optical resolution of DL-phenylglycine was achieved through diastereomeric salt formation . This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which, due to their different physical properties, can be separated by fractional crystallization.

Synthesis and Resolution Methodologies

The industrial production of D-phenylglycine has evolved from classical chemical methods to highly efficient chemoenzymatic processes. This section details the key methodologies, providing both a historical perspective and practical protocols.

Chemical Synthesis of Racemic Phenylglycine: The Strecker Synthesis

The Strecker synthesis remains a versatile and economically viable method for the production of racemic α-amino acids.

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer is charged with an aqueous solution of ammonium chloride and sodium cyanide.

  • Addition of Benzaldehyde: Benzaldehyde is added to the stirred solution. The reaction is typically carried out at room temperature.

  • Formation of α-Aminonitrile: The reaction mixture is stirred for several hours to form α-aminophenylacetonitrile.

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed to DL-phenylglycine, typically by heating with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

  • Isolation: The racemic phenylglycine is isolated by adjusting the pH to its isoelectric point, causing it to precipitate out of the solution. The product is then collected by filtration, washed, and dried.

A general workflow for the Strecker synthesis is depicted below.

Strecker_Synthesis cluster_reactants Reactants benzaldehyde Benzaldehyde aminonitrile α-Aminophenylacetonitrile (racemic) benzaldehyde->aminonitrile ammonia Ammonia ammonia->aminonitrile cyanide Cyanide cyanide->aminonitrile hydrolysis Acid or Base Hydrolysis aminonitrile->hydrolysis dl_pg DL-Phenylglycine (racemic) hydrolysis->dl_pg

Caption: Workflow of the Strecker synthesis for racemic phenylglycine.

Classical Resolution: Diastereomeric Salt Formation

The most common classical method for resolving racemic phenylglycine is through the formation of diastereomeric salts with a chiral resolving agent, most notably (+)-10-camphorsulfonic acid (CSA).

  • Salt Formation: DL-phenylglycine and a sub-stoichiometric amount of (+)-10-camphorsulfonic acid are dissolved in a suitable solvent, typically water or a water-alcohol mixture, with heating.

  • Crystallization: The solution is slowly cooled to induce the crystallization of the less soluble diastereomeric salt, which is the D-phenylglycine-(+)-camphorsulfonate salt.[7]

  • Isolation of Diastereomeric Salt: The crystallized salt is collected by filtration and washed with a cold solvent.

  • Liberation of D-Phenylglycine: The purified diastereomeric salt is then treated with a base (e.g., ammonia or sodium hydroxide) to neutralize the camphorsulfonic acid and precipitate the free D-phenylglycine.

  • Recovery: The D-phenylglycine is collected by filtration, washed to remove any remaining salts, and dried. The resolving agent can be recovered from the mother liquor for reuse.

An optimized resolution can afford the D-PG·(+)-CS salt in a 45.7% isolated yield with an optical purity of 98.8%.[7][8][9]

The logical relationship of diastereomeric salt resolution is illustrated in the following diagram.

Diastereomeric_Resolution dl_pg DL-Phenylglycine (racemic mixture) dissolution Dissolution in Solvent (e.g., Water/Ethanol) dl_pg->dissolution csa (+)-10-Camphorsulfonic Acid (Resolving Agent) csa->dissolution cooling Cooling and Fractional Crystallization dissolution->cooling filtration1 Filtration cooling->filtration1 d_salt D-PG-(+)-CSA Salt (Less Soluble, Precipitates) base_treatment Base Treatment (e.g., NH4OH) d_salt->base_treatment l_salt_solution L-PG-(+)-CSA Salt (More Soluble, in Mother Liquor) filtration1->d_salt Solid filtration1->l_salt_solution Liquid filtration2 Filtration base_treatment->filtration2 d_pg D-Phenylglycine (Pure Enantiomer) csa_recovery CSA Recovery filtration2->d_pg Solid filtration2->csa_recovery Liquid

Caption: Workflow for the diastereomeric resolution of DL-phenylglycine.

Enzymatic Resolution Methods

Enzymatic methods offer high selectivity and operate under mild conditions, making them attractive for industrial applications.

This is a highly efficient chemoenzymatic method that provides a dynamic kinetic resolution, allowing for a theoretical yield of 100% of the desired D-enantiomer.

  • Synthesis of Hydantoin: Racemic 5-phenylhydantoin is synthesized chemically from benzaldehyde, cyanide, and ammonium carbonate (Bucherer-Bergs reaction).

  • Enzymatic Hydrolysis: The racemic 5-phenylhydantoin is subjected to the action of a D-specific hydantoinase. This enzyme selectively hydrolyzes the D-enantiomer to N-carbamoyl-D-phenylglycine.

  • Racemization: Under the alkaline reaction conditions, the remaining L-5-phenylhydantoin undergoes racemization to DL-5-phenylhydantoin, continuously supplying the D-enantiomer for the hydantoinase.

  • Decarbamoylation: A D-specific N-carbamoylase hydrolyzes N-carbamoyl-D-phenylglycine to D-phenylglycine.

  • Isolation: D-phenylglycine is then isolated from the reaction mixture.

In a study using Pseudomonas desmolyticum, a 90% molar yield of N-carbamoyl-D-phenylglycine was achieved from DL-phenylhydantoin, which was then chemically converted to D-phenylglycine with an 80% yield.[1]

The enzymatic cascade of the hydantoinase process is outlined below.

Hydantoinase_Process l_hydantoin L-5-Phenylhydantoin racemase Hydantoin Racemase (in situ racemization) l_hydantoin->racemase d_hydantoin D-5-Phenylhydantoin hydantoinase D-Hydantoinase d_hydantoin->hydantoinase racemase->d_hydantoin nc_d_pg N-Carbamoyl-D-Phenylglycine hydantoinase->nc_d_pg carbamoylase D-N-Carbamoylase nc_d_pg->carbamoylase d_pg D-Phenylglycine carbamoylase->d_pg

Caption: The hydantoinase process for D-phenylglycine synthesis.

This method involves the enantioselective acylation of a racemic phenylglycine derivative, typically an ester or amide. Penicillin G acylase (PGA) is highly specific for the L-enantiomer, leaving the D-enantiomer unreacted.

  • Reaction Mixture: A buffered aqueous solution of DL-phenylglycine methyl ester is prepared.

  • Enzymatic Acylation: Immobilized Penicillin G Acylase and an acyl donor (e.g., phenylacetic acid methyl ester) are added to the solution. The reaction is maintained at a specific pH (often slightly alkaline) and temperature.

  • Selective Acylation: The PGA selectively catalyzes the acylation of the L-phenylglycine methyl ester, forming N-phenylacetyl-L-phenylglycine methyl ester.

  • Separation: Due to different physical properties (e.g., solubility), the acylated L-enantiomer can be separated from the unreacted D-phenylglycine methyl ester.

  • Hydrolysis: The isolated D-phenylglycine methyl ester is then hydrolyzed to D-phenylglycine.

Quantitative hydrolysis (>97%) of L-phenyl acetyl phenylglycine can be achieved within 45 minutes at pH 7.8 and 37°C.[10]

The workflow for kinetic resolution using Penicillin G Acylase is shown below.

Kinetic_Resolution_PGA dl_pg_ester DL-Phenylglycine Ester (racemic mixture) pga Immobilized Penicillin G Acylase (PGA) + Acyl Donor dl_pg_ester->pga separation Separation (e.g., Extraction) pga->separation Reaction Mixture l_acylated N-Acyl-L-Phenylglycine Ester separation->l_acylated Acylated L-enantiomer d_ester D-Phenylglycine Ester (unreacted) separation->d_ester Unreacted D-enantiomer hydrolysis Hydrolysis d_ester->hydrolysis d_pg D-Phenylglycine hydrolysis->d_pg

Caption: Kinetic resolution of DL-phenylglycine ester using PGA.

Quantitative Data Summary

The choice of synthetic and resolution method depends on factors such as cost, desired purity, and scale of production. The following tables summarize key quantitative data for the methods discussed.

Table 1: Synthesis of Racemic Phenylglycine

MethodStarting MaterialsKey ReagentsTypical YieldReference
Strecker SynthesisBenzaldehydeNH₄Cl, NaCN, HCl/NaOH~88%[11]

Table 2: Resolution of DL-Phenylglycine

MethodResolving Agent/EnzymeSubstrateProductYield of D-EnantiomerEnantiomeric Excess (e.e.)Reference
Diastereomeric Salt Formation(+)-10-Camphorsulfonic AcidDL-PhenylglycineD-Phenylglycine~46%98.8%[7][8]
Hydantoinase ProcessD-Hydantoinase, D-N-CarbamoylaseDL-5-PhenylhydantoinD-Phenylglycine~65-68% (overall)>99%[1][12]
Kinetic Resolution (PGA)Penicillin G AcylaseN-Acetyl-DL-phenylglycineD-Phenylglycine~26%>95%
Chemoenzymatic (Nitrilase)Nitrilase from P. fluorescensrac-Phenylglycinonitrile(R)-Phenylglycineup to 81%≥ 95%[1][8][13][14]

Biological Role and Applications

The primary and most significant application of D-phenylglycine is its use as a side-chain precursor in the manufacture of semi-synthetic β-lactam antibiotics.

  • Ampicillin: An aminopenicillin with activity against Gram-positive and some Gram-negative bacteria.

  • Cephalexin: A first-generation cephalosporin with a similar spectrum of activity to ampicillin.

While glycine itself is an inhibitory neurotransmitter in the central nervous system, there is limited evidence to suggest that D-phenylglycine has significant direct biological or signaling pathway roles in humans.[15] Its importance is firmly established in the realm of medicinal chemistry as a chiral building block.

Conclusion

The journey from the initial synthesis of racemic phenylglycine to the highly efficient, stereoselective production of D-phenylglycine showcases the remarkable progress in organic chemistry and biotechnology. The development of diastereomeric resolution and, more recently, enzymatic methods like the hydantoinase process, has enabled the large-scale, cost-effective manufacturing of this crucial pharmaceutical intermediate. For researchers and professionals in drug development, a thorough understanding of these methodologies is essential for the continued innovation and production of life-saving antibiotics. The detailed protocols and comparative data presented in this guide serve as a valuable resource for both laboratory-scale synthesis and industrial process development.

References

Potential Research Areas for H-D-Phg-OH: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phg-OH, chemically known as D-α-Phenylglycine, is a non-proteinogenic α-amino acid. Its rigid structure, conferred by the direct attachment of a phenyl group to the α-carbon, makes it a valuable chiral building block in synthetic organic chemistry and drug discovery.[1][2][3] While its primary application to date has been as a crucial intermediate in the synthesis of semi-synthetic β-lactam antibiotics like ampicillin and cephalexin, emerging research suggests a broader potential for this compound and its derivatives in modulating key biological targets.[4][5] This technical guide provides an in-depth overview of promising research avenues for this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate further investigation by researchers in drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development.

PropertyValueReference
Full Name (2R)-2-amino-2-phenylacetic acid[6]
Synonyms D-Phenylglycine, D-(-)-α-Phenylglycine[6]
CAS Number 875-74-1[6]
Molecular Formula C₈H₉NO₂[6]
Molecular Weight 151.16 g/mol [6]
Melting Point 302 °C (decomposes)[7]
Solubility Slightly soluble in water.[4]
Appearance White to off-white crystalline powder.[4]
Optical Activity [α]20/D −155° (c = 1 in 1 M HCl)[7]

Potential Research Areas and Known Biological Activities

While this compound is primarily known as a synthetic intermediate, studies on its derivatives have unveiled potential therapeutic applications, suggesting that this compound itself could be a valuable lead structure for further optimization.

Modulation of Amino Acid Transporters

Recent studies have identified derivatives of phenylglycine as inhibitors of the neutral amino acid transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5).[8] These transporters play a crucial role in cellular amino acid homeostasis and are implicated in various diseases, including cancer.

  • Potential Research Focus:

    • Synthesize and screen a library of this compound derivatives to identify potent and selective inhibitors of ASCT1 and/or ASCT2.

    • Investigate the structure-activity relationship (SAR) to optimize inhibitory activity and selectivity.

    • Evaluate the in vitro and in vivo efficacy of lead compounds in relevant cancer models known to overexpress these transporters.

Neurological Applications and NMDA Receptor Modulation

Glycine and its derivatives are known to act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[9] Phenylglycine derivatives have been investigated as antagonists of metabotropic glutamate receptors, which are also involved in neurotransmission.[10]

  • Potential Research Focus:

    • Characterize the binding affinity and functional activity of this compound at different NMDA receptor subtypes.

    • Investigate the potential neuroprotective effects of this compound and its derivatives in in vitro and in vivo models of neurodegenerative diseases.

    • Explore the role of this compound in modulating intracellular calcium signaling pathways in neuronal cells. Glycine itself has been shown to trigger intracellular calcium influx in oligodendrocyte progenitor cells.[11][12]

Incorporation into Bioactive Peptides

The unique conformational constraints imposed by this compound can be exploited to design peptides with enhanced stability and biological activity. Peptides containing phenylglycine residues are found in nature and exhibit a range of bioactivities, including antimicrobial properties.[2][3]

  • Potential Research Focus:

    • Systematically replace proteinogenic amino acids in known bioactive peptides with this compound to study the impact on structure, stability, and activity.

    • Design and synthesize novel peptide libraries incorporating this compound to screen for new therapeutic leads in areas such as oncology, infectious diseases, and metabolic disorders.

    • Investigate the enzymatic stability of peptides containing this compound.

Experimental Protocols

Synthesis of Peptides Incorporating this compound (Solid-Phase Peptide Synthesis - SPPS)

This protocol outlines a general procedure for the manual synthesis of a peptide containing this compound using Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage and Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Precipitation Precipitation and Washing (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis MTT_Workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Addition Add test compound (this compound) at various concentrations Incubation1->Compound_Addition Incubation2 Incubate (24-72h) Compound_Addition->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis Preclinical_Development cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Target_ID Target Identification (e.g., ASCT2, NMDA-R) SAR SAR Studies Target_ID->SAR Cell_Assays Cell-Based Assays (Viability, Function) SAR->Cell_Assays ADME_in_vitro In Vitro ADME (Metabolic Stability, Permeability) Cell_Assays->ADME_in_vitro Lead_Opt Lead Optimization ADME_in_vitro->Lead_Opt PK Pharmacokinetics (PK) (Animal Models) PD Pharmacodynamics (PD) (Efficacy Models) PK->PD Tox Toxicology (Acute, Chronic) PD->Tox IND IND-Enabling Studies Tox->IND Lead_Opt->PK

References

Methodological & Application

Synthesis of H-D-Phg-OH: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-D-Phg-OH, or D-phenylglycine, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably semi-synthetic β-lactam antibiotics such as ampicillin and cephalexin.[1][2] Its stereochemistry is critical for the biological activity of these drugs. The annual production of (R)-phenylglycine is estimated to exceed 5,000 tons, highlighting its industrial significance.[1][2] This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The protocols described herein focus on chemoenzymatic methods, which combine the efficiency of chemical synthesis with the high selectivity of biocatalysis.

Synthetic Strategies Overview

The synthesis of enantiomerically pure D-phenylglycine can be achieved through several routes. The most prominent methods involve the chemical synthesis of a racemic or near-racemic precursor, followed by an enzymatic resolution or deracemization step. Key industrial methods often start with a diastereomeric salt crystallization of racemic phenylglycine or utilize a hydantoinase process.[2] This document will detail two primary chemoenzymatic approaches:

  • Chemoenzymatic Strecker Synthesis: This method combines the classical Strecker synthesis to produce racemic phenylglycinonitrile from benzaldehyde, cyanide, and ammonia, followed by an enantioselective enzymatic hydrolysis using a nitrilase.[1][3][4]

  • Bucherer-Bergs Reaction with Enzymatic Resolution: This pathway involves the synthesis of a racemic hydantoin precursor via the Bucherer-Bergs reaction, which is then enzymatically converted to D-phenylglycine.[1][2][5][6][7][8][9]

A summary of representative quantitative data for these methods is presented below for easy comparison.

Data Presentation

Synthetic MethodStarting MaterialKey Enzyme(s)Yield (%)Enantiomeric Excess (ee %)Reference
Chemoenzymatic Strecker SynthesisBenzaldehydeNitrilaseup to 81≥ 95[1][3]
Biocatalytic CascadeRacemic Mandelic AcidMandelate racemase, (S)-mandelate dehydrogenase, D-phenylglycine aminotransferase93 (conversion)> 99[10]
Biocatalytic CascadeStyreneSeven-enzyme cascade80 (conversion)92-99[10][11]
Enzymatic ResolutionRacemic 2-phenyl-2-amino-acetonitrileNitrile hydrolyzing enzymesup to 50 (isolated)> 95[12]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of D-Phenylglycine via Strecker Reaction and Nitrilase Hydrolysis

This protocol describes a one-pot synthesis combining the chemical Strecker synthesis of racemic phenylglycinonitrile with a subsequent enzymatic kinetic resolution using a recombinant nitrilase.[1][3][4]

Materials:

  • Benzaldehyde

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Sodium carbonate (Na₂CO₃) / Sodium bicarbonate (NaHCO₃) buffer

  • Recombinant E. coli cells overexpressing a D-selective nitrilase

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Stirred glass reactor

  • pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Procedure:

Step 1: Strecker Synthesis of Racemic Phenylglycinonitrile

  • Prepare a 1 M ammonium chloride solution in a 100 mM sodium carbonate/bicarbonate buffer, adjusting the pH to 9.5.[4]

  • In a well-ventilated fume hood, dissolve 100 mM benzaldehyde in the buffer solution in a stirred glass reactor.

  • Slowly add 100 mM potassium cyanide to the reaction mixture while stirring vigorously at room temperature (23°C).[4]

  • Allow the reaction to proceed for a sufficient time to ensure the formation of racemic phenylglycinonitrile. The reaction progress can be monitored by HPLC.

Step 2: Enzymatic Hydrolysis of (R)-Phenylglycinonitrile

  • Once the Strecker synthesis is complete, add the whole recombinant E. coli cells containing the D-selective nitrilase directly to the reaction mixture.

  • Maintain the pH of the mixture at 9.5 and continue stirring at a controlled temperature (e.g., 30°C).

  • The nitrilase will selectively hydrolyze the (R)-enantiomer of phenylglycinonitrile to (R)-phenylglycine (this compound). The (S)-enantiomer will largely remain as the nitrile.[3]

  • Monitor the conversion and enantiomeric excess of the D-phenylglycine product by taking aliquots at regular intervals and analyzing them by chiral HPLC.[13]

Step 3: Product Isolation and Purification

  • After the desired conversion is reached, terminate the reaction by acidifying the mixture with HCl to a pH of approximately 1-2.

  • Centrifuge the mixture to pellet the bacterial cells and any precipitated proteins.

  • Wash the aqueous supernatant with ethyl acetate to remove unreacted benzaldehyde and other organic impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of D-phenylglycine (around pH 6) to precipitate the product.

  • Collect the precipitated D-phenylglycine by filtration, wash with cold deionized water, and dry under vacuum.

Characterization:

  • The purity and enantiomeric excess of the final product should be determined by chiral HPLC.

  • The structure can be confirmed by ¹H NMR and Mass Spectrometry.

Strecker_Synthesis_Workflow cluster_strecker Step 1: Strecker Synthesis cluster_enzymatic Step 2: Enzymatic Hydrolysis cluster_purification Step 3: Purification Benzaldehyde Benzaldehyde KCN Potassium Cyanide Ammonia Ammonia (from NH4Cl) rac_PGN Racemic Phenylglycinonitrile Nitrilase D-selective Nitrilase D_Phg This compound Purification Isolation & Purification Final_Product Pure this compound

Protocol 2: Synthesis of D-Phenylglycine via Bucherer-Bergs Reaction and Hydantoinase

This protocol outlines the synthesis of D-phenylglycine from benzaldehyde using the Bucherer-Bergs reaction to form a hydantoin intermediate, followed by enzymatic hydrolysis.

Materials:

  • Benzaldehyde

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • D-hydantoinase

  • D-carbamoylase (optional, for direct conversion)

  • Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask with reflux condenser

  • Stirrer hotplate

  • Filtration apparatus

  • Bioreactor or stirred tank for enzymatic reaction

Procedure:

Step 1: Bucherer-Bergs Synthesis of 5-Phenylhydantoin

  • In a round-bottom flask, dissolve ammonium carbonate and potassium cyanide in a mixture of ethanol and water.[6]

  • Slowly add benzaldehyde to the stirred solution.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture and acidify with HCl to precipitate the racemic 5-phenylhydantoin.[6]

  • Filter the precipitate, wash with cold water, and dry to obtain the crude hydantoin.

Step 2: Enzymatic Hydrolysis of 5-Phenylhydantoin

  • Prepare a buffered solution (e.g., phosphate buffer) at the optimal pH for the D-hydantoinase.

  • Suspend the racemic 5-phenylhydantoin in the buffer.

  • Add the D-hydantoinase enzyme to the suspension. The enzyme will selectively hydrolyze the D-enantiomer of the hydantoin to N-carbamoyl-D-phenylglycine.

  • If a D-carbamoylase is also added, the N-carbamoyl-D-phenylglycine will be further hydrolyzed to D-phenylglycine in a one-pot reaction.

  • Maintain the reaction at the optimal temperature for the enzyme(s) with gentle stirring.

  • Monitor the reaction progress by HPLC.

Step 3: Product Isolation and Purification

  • After the enzymatic reaction is complete, remove the enzyme (e.g., by filtration if immobilized, or by denaturation and centrifugation).

  • Acidify the reaction mixture to precipitate the D-phenylglycine.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Bucherer_Bergs_Workflow cluster_bucherer Step 1: Bucherer-Bergs Reaction cluster_enzymatic_hydrolysis Step 2: Enzymatic Hydrolysis cluster_purification_step Step 3: Purification Start Benzaldehyde + KCN + (NH4)2CO3 Hydantoin Racemic 5-Phenylhydantoin Start->Hydantoin D_Hydantoinase D-Hydantoinase Carbamoyl_Phg N-Carbamoyl-D-phenylglycine D_Carbamoylase D-Carbamoylase D_Phg This compound Purify Isolation & Purification Final Pure this compound

Concluding Remarks

The chemoenzymatic synthesis of this compound offers a powerful and sustainable alternative to classical chemical methods. By leveraging the high selectivity of enzymes, these protocols can achieve high yields and excellent enantiomeric purity. The choice of method will depend on the available resources, including specific enzyme availability and analytical capabilities. The protocols provided here serve as a detailed guide for the laboratory-scale synthesis of this important chiral building block, with the potential for scalability in pharmaceutical development. Further optimization of reaction conditions may be necessary depending on the specific enzymes and equipment used.

References

Asymmetric Synthesis of D-alpha-Phenylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various methods of asymmetric synthesis of D-alpha-Phenylglycine, a crucial chiral building block in the pharmaceutical industry. The following sections outline three distinct and effective strategies: Biocatalytic Synthesis via Transamination, Chemoenzymatic Dynamic Kinetic Resolution, and Asymmetric Strecker Synthesis with a Chiral Auxiliary.

Biocatalytic Synthesis via Controlled-Release Transamination

This method utilizes an immobilized aminotransferase for the asymmetric synthesis of D-phenylglycine. A controlled-release system for the substrate is employed to overcome challenges such as unfavorable equilibrium and substrate inhibition, leading to a significant improvement in product concentration.[1][2][3]

Quantitative Data Summary
ParameterValueReference
EnzymeImmobilized aminotransferase from Pseudomonas stutzeri ST-201[1][2][3]
Substrate DeliveryControlled-release from Amberlite IRA-400 adsorbed benzoylformate[1][2][3]
Final Product Concentration10.25 mg/mL[1][3]
ImprovementFour-fold improvement in product concentration[1][2][3]

Experimental Workflow

sub Benzoylformate (Substrate) adsorption Adsorption sub->adsorption resin Amberlite IRA-400 Resin resin->adsorption adsorbed_sub Substrate-loaded Resin adsorption->adsorbed_sub bioreactor Bioreactor adsorbed_sub->bioreactor Controlled Release product D-Phenylglycine bioreactor->product Biotransformation enzyme Immobilized Aminotransferase enzyme->bioreactor

Caption: Controlled-release biocatalysis workflow.

Experimental Protocol

Immobilization of Aminotransferase:

  • Clone the aminotransferase from Pseudomonas stutzeri ST-201 into Escherichia coli.

  • Induce protein expression and harvest the cells.

  • Lyse the cells and purify the aminotransferase using standard chromatographic techniques.

  • Immobilize the purified enzyme onto a suitable support (e.g., epoxy-activated resin) following the manufacturer's protocol.

Controlled-Release Substrate Preparation:

  • Prepare a solution of benzoylformate.

  • Add Amberlite IRA-400 resin to the benzoylformate solution.

  • Stir the mixture for a specified time to allow for adsorption of the substrate onto the resin.

  • Filter and wash the resin to remove any unbound substrate.

Biotransformation Reaction:

  • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.5) containing a suitable amino donor (e.g., L-alanine).

  • Add the immobilized aminotransferase and the substrate-loaded Amberlite resin to the bioreactor.

  • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by periodically taking samples and analyzing the concentration of D-phenylglycine using chiral HPLC.

  • Upon completion, separate the immobilized enzyme and resin for potential reuse.

  • Isolate and purify D-phenylglycine from the reaction mixture.

Chemoenzymatic Synthesis via Dynamic Kinetic Resolution

This one-pot synthesis combines a chemical Strecker reaction with an enzymatic resolution step using a nitrilase.[4] This approach allows for the conversion of benzaldehyde, cyanide, and ammonia into enantiomerically pure (R)-phenylglycine with high yields due to the in-situ racemization of the unreacted (S)-phenylglycinonitrile.[4]

Quantitative Data Summary
ParameterValueReference
EnzymeNitrilase from Pseudomonas fluorescens EBC191 (mutant)[4]
Host StrainE. coli JM109ΔpepA (deficient in (S)-phenylglycine amide hydrolysis)[4]
Starting MaterialsBenzaldehyde, KCN, Ammonia[4]
Product(R)-Phenylglycine[4]
Enantiomeric Excess (ee)≥ 95%[4]
YieldUp to 81%[4]
Reaction ConditionAlkaline pH[4]

Logical Relationship Diagram

reactants Benzaldehyde + KCN + NH3 strecker Chemical Strecker Synthesis reactants->strecker rac_pgn rac-Phenylglycinonitrile ((R)-PGN and (S)-PGN) strecker->rac_pgn r_pgn (R)-PGN rac_pgn->r_pgn s_pgn (S)-PGN rac_pgn->s_pgn racemization Racemization (Alkaline pH) r_pgn->racemization nitrilase Enantioselective Nitrilase r_pgn->nitrilase s_pgn->racemization r_pga (R)-Phenylglycine nitrilase->r_pga

Caption: Chemoenzymatic dynamic kinetic resolution.

Experimental Protocol

In-situ Synthesis of rac-Phenylglycinonitrile (rac-PGN):

  • Prepare a 500 mM ammonium acetate/NH4OH buffer (pH 9.5).

  • Dissolve 150 mM KCN in the buffer in a sealed glass vessel at 40°C.

  • Start the reaction by adding 50 mM benzaldehyde.

  • Stir the mixture vigorously (e.g., 1500 rpm) for 120 minutes to form rac-PGN.

Enzymatic Biotransformation:

  • Prepare resting cells of recombinant E. coli JM109ΔpepA expressing the desired nitrilase variant.

  • Add the resting cells to the aqueous solution of in-situ prepared rac-PGN.

  • Continue the reaction under controlled temperature and agitation.

  • The alkaline conditions facilitate the racemization of the unreacted (S)-PGN to (R)-PGN, which is then hydrolyzed by the (R)-specific nitrilase.

  • Monitor the formation of (R)-phenylglycine and the disappearance of the nitrile by chiral HPLC.

  • Upon completion, centrifuge to remove the cells.

  • Isolate and purify (R)-phenylglycine from the supernatant using standard procedures like crystallization or ion-exchange chromatography.

Asymmetric Strecker Synthesis via Crystallization-Induced Asymmetric Transformation

This method employs a chiral auxiliary, (R)-phenylglycine amide, in a diastereoselective Strecker reaction. The process is accompanied by an in-situ crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product.[5][6][7]

Quantitative Data Summary
ParameterValueReference
Chiral Auxiliary(R)-Phenylglycine amide[5][6]
Key ProcessCrystallization-induced asymmetric transformation[5][6]
Isolated Yield76-93%[5][6][7]
Diastereomeric Ratio (dr)> 99/1[5][6][7]
Final ProductEnantiomerically pure α-amino acids (e.g., (S)-tert-leucine)[5][6]
Final Product ee>98%[6]

Experimental Workflow

reactants Aldehyde/Ketone + (R)-Phenylglycine Amide + NaCN/AcOH one_pot One-Pot Reaction reactants->one_pot equilibrium Diastereomeric Equilibrium (in solution) one_pot->equilibrium crystallization Selective Crystallization equilibrium->crystallization solid_product Precipitated Diastereomer (>99/1 dr) crystallization->solid_product hydrolysis Hydrolysis & Auxiliary Removal solid_product->hydrolysis final_product Enantiomerically Pure α-Amino Acid hydrolysis->final_product

Caption: Asymmetric Strecker synthesis workflow.

Experimental Protocol

One-Pot Asymmetric Strecker Synthesis:

  • To a suitable solvent (e.g., water or a methanol/water mixture), add (R)-phenylglycine amide (as HCl or AcOH salt) and the desired aldehyde (e.g., pivaldehyde).[6][8]

  • Add an aqueous solution of NaCN and an acid (e.g., AcOH) to generate HCN in situ.[6]

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • As the reaction proceeds, one diastereomer of the resulting α-amino nitrile will selectively precipitate out of the solution. The equilibrium in the solution will shift to continuously form this precipitating diastereomer.

  • After an appropriate reaction time (e.g., 96 hours), collect the solid precipitate by filtration.[6]

  • Wash the solid to remove any soluble impurities. The isolated solid should be diastereomerically pure (>99/1 dr).[6]

Conversion to the Final Amino Acid:

  • The diastereomerically pure α-amino nitrile can be converted to the target α-amino acid in a multi-step process. For example, to synthesize (S)-tert-leucine:

    • Protect the amino group.

    • Hydrolyze the nitrile group to a carboxylic acid.

    • Remove the chiral auxiliary and the protecting group via hydrolysis (e.g., by heating in 6 N HCl).[8]

  • Isolate and purify the final enantiomerically pure α-amino acid.

  • Confirm the enantiomeric excess using chiral HPLC or other suitable analytical techniques.

References

H-D-Phg-OH: A Versatile Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

H-D-Phg-OH, chemically known as D-(-)-α-Phenylglycine, is a non-proteinogenic α-amino acid that serves as a critical chiral building block in the synthesis of various pharmaceuticals. Its rigid structure and defined stereochemistry are instrumental in establishing the three-dimensional architecture necessary for biological activity in numerous drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the β-lactam antibiotic Cephalexin and in peptide synthesis. Additionally, it explores the potential application of D-phenylglycine derivatives in the development of antiviral agents.

Application 1: Synthesis of Cephalexin

D-Phenylglycine is a key component of the side chain of several semi-synthetic β-lactam antibiotics, most notably the first-generation cephalosporin, Cephalexin. The stereochemistry of the D-phenylglycine moiety is crucial for the antibiotic's antibacterial activity. Both enzymatic and chemical methods are employed for the industrial synthesis of Cephalexin, with enzymatic synthesis being the more environmentally friendly and efficient approach.

Enzymatic Synthesis of Cephalexin

The enzymatic synthesis of Cephalexin involves the acylation of the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus with a D-phenylglycine derivative, typically D-phenylglycine methyl ester (PGME), catalyzed by immobilized penicillin G acylase (IPGA).[1][2] This kinetically controlled process is favored for its high specificity and yield under mild conditions.[3]

Quantitative Data for Enzymatic Cephalexin Synthesis

ParameterValueConditionsReference
Conversion Ratio of 7-ADCA 99.3%Suspension aqueous solution system, continuous feeding of PGME[3]
Productivity 200 mmol/L/hSuspension aqueous solution system, continuous feeding of PGME[3]
Yield 79%One-pot synthesis from D-phenylglycine nitrile with co-crystallization[4][5]
Synthesis/Hydrolysis (S/H) Ratio 7.7One-pot synthesis from D-phenylglycine nitrile[4]
Enzyme Stability 95.4% activity after 10 cyclesImmobilized penicillin G acylase in a suspension system[3]

Experimental Protocol: Enzymatic Synthesis of Cephalexin

This protocol outlines a general procedure for the enzymatic synthesis of Cephalexin in a suspension aqueous solution system.

Materials:

  • 7-amino-3-deacetoxycephalosporanic acid (7-ADCA)

  • D-phenylglycine methyl ester hydrochloride (PGME·HCl)

  • Immobilized penicillin G acylase (IPGA)

  • Deionized water

  • Ammonia solution (for pH adjustment)

  • Phosphate buffer (0.1 M)

Procedure:

  • Suspend 7-ADCA in deionized water in a thermostated reaction vessel.

  • Separately, dissolve PGME·HCl in deionized water.

  • Adjust the pH of the 7-ADCA suspension to the optimal range (typically 6.0-7.2) using ammonia solution.[1]

  • Cool the reaction vessel to the optimal temperature (e.g., 14°C).[1]

  • Initiate the reaction by adding the immobilized penicillin G acylase to the 7-ADCA suspension.

  • Continuously feed the PGME solution into the reaction vessel at a controlled rate.

  • Maintain a constant pH throughout the reaction using a pH-stat with automated addition of ammonia solution.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing the concentrations of 7-ADCA, PGME, Cephalexin, and D-phenylglycine by HPLC.[1]

  • Upon completion of the reaction (indicated by the stabilization of product concentration), separate the immobilized enzyme by filtration for reuse.

  • Isolate the precipitated crude Cephalexin by filtration.

  • Wash the crude product with deionized water and then with acetone.

  • Dry the purified Cephalexin monohydrate under vacuum.[1]

Purification Protocol: Crystallization of Cephalexin Monohydrate

  • Dissolve the crude Cephalexin in an acidic aqueous solution (pH < 2.4).

  • Add a suitable anti-solvent, such as n-butanol, to create a biphasic system.

  • Seed the solution with pure Cephalexin monohydrate crystals to induce crystallization.

  • Allow crystallization to proceed at a controlled temperature.

  • Collect the purified crystals by filtration, wash with a suitable solvent, and dry under vacuum.[1]

Enzymatic_Cephalexin_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products 7-ADCA 7-ADCA (7-amino-3-deacetoxy- cephalosporanic acid) Acylation Enzymatic Acylation 7-ADCA->Acylation PGME PGME (D-phenylglycine methyl ester) PGME->Acylation IPGA Immobilized Penicillin G Acylase IPGA->Acylation Cephalexin Cephalexin Acylation->Cephalexin Methanol Methanol Acylation->Methanol

Enzymatic synthesis of Cephalexin from 7-ADCA and PGME.

Application 2: Peptide Synthesis

This compound is utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce a D-configured phenylglycine residue into a peptide sequence. The incorporation of non-proteinogenic amino acids like D-phenylglycine can enhance the metabolic stability of peptides and introduce specific conformational constraints, which can be advantageous for therapeutic peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed in SPPS.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D-Phg-OH

This protocol describes a general cycle for the incorporation of an Fmoc-D-Phg-OH residue into a peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

  • Fmoc-D-Phg-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: Methanol, Diethyl ether

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-D-Phg-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. Note: Phenylglycine is prone to racemization, so careful selection of coupling reagents and conditions is important to maintain stereochemical integrity.[6] The use of COMU/DMP or DEPBT/TMP can minimize racemization.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Final Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dry peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-D-Phg-OH, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection Yes FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End Antiviral_Potential cluster_targets Potential Viral Targets This compound This compound (Chiral Building Block) Derivatization Chemical Derivatization This compound->Derivatization AntiviralScaffolds Novel Antiviral Scaffolds Derivatization->AntiviralScaffolds Proteases Viral Proteases (e.g., Dengue, HIV) AntiviralScaffolds->Proteases Inhibition OtherTargets Other Viral Proteins or Replication Steps AntiviralScaffolds->OtherTargets Inhibition

References

Application Notes and Protocols for the Use of H-D-Phg-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective incorporation of D-phenylglycine (H-D-Phg-OH) into peptide sequences using solid-phase peptide synthesis (SPPS) and an overview of its application in liquid-phase peptide synthesis (LPPS). D-phenylglycine is a non-proteinogenic amino acid that offers unique structural and functional properties to peptides, most notably enhanced proteolytic stability, making it a valuable building block in the development of therapeutic peptides.[1]

Introduction to this compound in Peptide Synthesis

D-amino acids, the enantiomers of the naturally occurring L-amino acids, are of significant interest in drug discovery and development.[1] Peptides incorporating D-amino acids, such as D-phenylglycine, often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[1][2] This enhanced stability is a critical attribute for peptide-based therapeutics.[1] Phenylglycine and its derivatives are integral components of various antimicrobial peptides and glycopeptide antibiotics.[3][4]

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White to off-white crystalline powder
Stereochemistry D-enantiomer (R-configuration)

Challenges in Incorporating this compound: Racemization

A primary challenge in the synthesis of peptides containing phenylglycine is the susceptibility of its α-proton to abstraction under basic conditions, which can lead to racemization.[3] This is particularly problematic during the coupling step in Fmoc-based SPPS, where a base is used to activate the carboxylic acid of the incoming amino acid. The enolization of the activated amino acid can result in the loss of stereochemical integrity.[5]

Several studies have investigated methods to minimize racemization during the incorporation of phenylglycine. The choice of coupling reagent and base has been shown to have a significant impact on the level of epimerization.

Table 1: Influence of Coupling Reagents and Bases on Phenylglycine Racemization in Fmoc-SPPS

Coupling ReagentBase% Correct Diastereomer (L-D)Reference
HATUDIPEA~85%Liang et al., 2017
HATUTMP93%Liang et al., 2017
HBTUDIPEA~80%Liang et al., 2017
PyBOPDIPEA~82%Liang et al., 2017
COMUDIPEA92%Liang et al., 2017
COMUTMP>98%Liang et al., 2017
DEPBTDIPEA~90%Liang et al., 2017
DEPBTTMP>98%Liang et al., 2017

Data adapted from Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. It is important to note that the exact percentages can vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

The following protocols are based on standard Fmoc-SPPS procedures and are optimized for the incorporation of this compound.

Workflow for Fmoc-SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification Purification Cleavage->Purification Analysis Analysis Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-Phg-OH)

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents: COMU or DEPBT recommended for this compound

  • Base: 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether, cold

Protocol 3.1.1: Resin Preparation and Swelling

  • Place the desired amount of resin in a solid-phase synthesis vessel.

  • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[6]

  • Drain the DMF.

Protocol 3.1.2: Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

Protocol 3.1.3: Coupling of Fmoc-D-Phg-OH (Low Racemization)

  • In a separate vessel, dissolve Fmoc-D-Phg-OH (3 equivalents relative to resin loading) and COMU (2.9 equivalents) in DMF.

  • Add TMP (6 equivalents) to the solution and vortex briefly to pre-activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.[8]

Amino Acid Coupling Workflow

Coupling_Workflow Start Deprotected Peptide-Resin Couple Add Activated Amino Acid to Resin Start->Couple Activate Activate Fmoc-D-Phg-OH (with COMU/TMP) Activate->Couple Wash Wash Resin Couple->Wash End Fmoc-D-Phg-Peptide-Resin Wash->End

Caption: Workflow for the coupling of an activated amino acid.

Protocol 3.1.4: Final Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with DCM and dry it under vacuum.[7]

  • Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol). Caution: TFA is highly corrosive and should be handled in a fume hood. [8]

  • Add the cleavage cocktail to the dried resin.

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[7]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.[8]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.[7]

  • Dry the crude peptide under vacuum.

Protocol 3.1.5: Purification

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS is an alternative to SPPS, particularly for the large-scale synthesis of shorter peptides. In LPPS, the peptide is synthesized in solution, and purification is performed after each step. The use of this compound in LPPS follows the general principles of solution-phase peptide synthesis, where protecting groups are used for the N-terminus (e.g., Boc or Fmoc) and the C-terminus (e.g., methyl or ethyl ester). Coupling reagents similar to those used in SPPS are employed to form the peptide bond. The key advantage of LPPS is the ability to purify intermediates, which can lead to a higher purity final product. However, it is generally more time-consuming and less amenable to automation than SPPS.

Applications of Peptides Containing this compound

The incorporation of D-phenylglycine into peptide sequences has been instrumental in the development of therapeutic peptides with improved pharmacological properties.

Table 2: Examples of Biologically Active Peptides Containing Phenylglycine Derivatives

Peptide/AntibioticPhenylglycine DerivativeBiological ActivityReference
Virginiamycin SPhenylglycineAntibioticRashed et al., 2015
Streptogramin BPhenylglycineAntibioticRashed et al., 2015
Nocardicin AD-p-HydroxyphenylglycineAntibiotic (Gram-negative bacteria)Rashed et al., 2015
FeglymycinD-Hpg and D-DpgAntibacterial and AntiviralRashed et al., 2015
Gonadotropin-Releasing Hormone (GnRH) AnalogsD-amino acids (general)Enhanced receptor binding and resistance to proteolysisPatsnap Synapse, 2024

Logical Relationship of D-Amino Acid Incorporation to Therapeutic Benefit

D_Amino_Acid_Benefit Incorporate_D_Phg Incorporate this compound into Peptide Sequence Increased_Stability Increased Proteolytic Stability Incorporate_D_Phg->Increased_Stability Longer_HalfLife Longer In Vivo Half-Life Increased_Stability->Longer_HalfLife Improved_PK Improved Pharmacokinetic Profile Longer_HalfLife->Improved_PK Enhanced_Efficacy Enhanced Therapeutic Efficacy Improved_PK->Enhanced_Efficacy Reduced_Dosing Potentially Reduced Dosing Frequency Improved_PK->Reduced_Dosing

Caption: The incorporation of D-amino acids enhances peptide stability.

Conclusion

This compound is a valuable building block for the synthesis of peptides with enhanced therapeutic potential. While its incorporation requires careful consideration of reaction conditions to minimize racemization, the use of appropriate coupling reagents and bases, such as COMU and TMP, can ensure high stereochemical purity. The detailed protocols and application notes provided here offer a comprehensive resource for researchers and scientists working on the development of novel peptide-based drugs. The ability to create more stable and effective peptide therapeutics underscores the importance of non-proteinogenic amino acids like D-phenylglycine in modern drug discovery.

References

Applications of D-Phenylglycine (H-D-Phg-OH) in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylglycine (H-D-Phg-OH) is a non-proteinogenic α-amino acid that serves as a critical chiral building block in the pharmaceutical industry. Its primary and most significant application lies in the semi-synthetic production of β-lactam antibiotics, a class of drugs essential for combating bacterial infections. The incorporation of the D-phenylglycine side chain into the β-lactam nucleus confers favorable properties to the resulting antibiotic, including acid stability and a broadened spectrum of activity. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in drug development, with a focus on antibiotic synthesis.

Core Application: Synthesis of β-Lactam Antibiotics

This compound and its derivatives are key precursors for the industrial synthesis of several blockbuster antibiotics, including ampicillin, amoxicillin, and cephalexin.[1] The enzymatic synthesis, primarily utilizing penicillin G acylase (PGA), has become an environmentally friendly and efficient alternative to traditional chemical methods.[2][3]

Enzymatic Synthesis of β-Lactam Antibiotics

The enzymatic synthesis is a kinetically controlled process where Penicillin G Acylase (PGA) catalyzes the acylation of a β-lactam nucleus (e.g., 6-aminopenicillanic acid or 7-aminodeacetoxycephalosporanic acid) with an activated D-phenylglycine derivative (e.g., D-phenylglycine methyl ester or D-phenylglycinamide).[4] This process is characterized by two competing reactions: the desired synthesis of the antibiotic and the hydrolysis of the acyl donor and the product.[4][5] The efficiency of the synthesis is often measured by the synthesis/hydrolysis (S/H) ratio.[6]

Logical Relationship: Key Components in β-Lactam Antibiotic Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products H-D-Phg-OH_Derivative D-Phenylglycine Derivative (e.g., D-PGME) Enzyme Penicillin G Acylase (PGA) H-D-Phg-OH_Derivative->Enzyme Beta_Lactam_Nucleus β-Lactam Nucleus (e.g., 6-APA, 7-ADCA) Beta_Lactam_Nucleus->Enzyme Antibiotic β-Lactam Antibiotic (e.g., Ampicillin, Cephalexin) Enzyme->Antibiotic Acylation Byproducts Byproducts (e.g., D-Phenylglycine, Methanol) Enzyme->Byproducts Hydrolysis

Caption: Key components in the enzymatic synthesis of β-lactam antibiotics.

Quantitative Data for Antibiotic Synthesis

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of ampicillin, amoxicillin, and cephalexin, highlighting the impact of different reaction conditions on yield and efficiency.

Table 1: Enzymatic Synthesis of Ampicillin

β-Lactam NucleusAcyl DonorEnzymeMolar Ratio (Acyl Donor:Nucleus)Temp (°C)pHYield (%)Reference
6-APAD-PGMEImmobilized PGA3:1356.5-[7]
Penicillin GD-PGMEPGA and AEH---47% (max conversion)[8]
6-APAD-PGMEImmobilized PGA2:1256.5-[3]
6-APAD-PGMEImmobilized PGA--6.075% (conversion)[9]

6-APA: 6-aminopenicillanic acid; D-PGME: D-phenylglycine methyl ester; PGA: Penicillin G Acylase; AEH: α-amino ester hydrolase.

Table 2: Enzymatic Synthesis of Amoxicillin

β-Lactam NucleusAcyl DonorEnzymeMolar Ratio (Acyl Donor:Nucleus)Temp (°C)pHYield (%)Reference
6-APAD-HPGMImmobilized PGA3:135-50[10]
Penicillin GD-HPGMImmobilized PGA3:1256.055.2[11]
6-APAD-HPGMImmobilized PGA2:115-88[12]

D-HPGM: D-p-hydroxyphenylglycine methyl ester.

Table 3: Enzymatic Synthesis of Cephalexin

β-Lactam NucleusAcyl DonorEnzymeTemp (°C)pHS/H RatioYield (%)Reference
7-ADCAD-PG NitrileNitrile Hydratase & PGA--7.779[6]
7-ADCAD-PGMEPGA147.4--
7-ADCAD-PGMEPGA-6.50.87-[13]
7-ADCAD-PGMEPGA-20-25Higher than at 20°C

7-ADCA: 7-aminodeacetoxycephalosporanic acid; D-PG Nitrile: D-phenylglycine nitrile; S/H Ratio: Synthesis/Hydrolysis Ratio.

Experimental Protocols

Protocol 1: One-Pot, Two-Enzyme Synthesis of Ampicillin

This protocol is based on a one-pot, two-step cascade reaction for the synthesis of ampicillin from penicillin G and D-phenylglycine methyl ester (D-PGME) using immobilized penicillin G acylase (iPGA) and α-amino ester hydrolase (AEH).[8]

Workflow for One-Pot, Two-Enzyme Ampicillin Synthesis

G cluster_step1 Step 1: Hydrolysis of Penicillin G cluster_step2 Step 2: Synthesis of Ampicillin PenG Penicillin G iPGA1 Immobilized PGA PenG->iPGA1 APA 6-APA iPGA1->APA DPGME D-PGME AEH AEH APA->AEH DPGME->AEH Ampicillin Ampicillin AEH->Ampicillin

Caption: Workflow for the one-pot, two-enzyme synthesis of ampicillin.

Materials:

  • Penicillin G

  • D-phenylglycine methyl ester (D-PGME)

  • Immobilized Penicillin G Acylase (iPGA)

  • α-amino ester hydrolase (AEH)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Thermostated reaction vessel

  • HPLC system for analysis

Procedure:

  • Step 1: 6-APA Formation:

    • Add Penicillin G to the phosphate buffer in the reaction vessel.

    • Introduce immobilized PGA to initiate the hydrolysis of Penicillin G to 6-aminopenicillanic acid (6-APA).

    • Allow the reaction to proceed until near complete conversion of Penicillin G. Monitor the reaction progress using HPLC.

  • Step 2: Ampicillin Synthesis:

    • Once the formation of 6-APA is maximized, add D-PGME and AEH to the same reaction vessel.

    • Maintain the temperature and pH at their optimal values for the synthesis reaction.

    • Monitor the formation of ampicillin and the consumption of reactants by taking samples at regular intervals for HPLC analysis.

  • Analysis:

    • Quench the enzymatic reaction in the collected samples immediately.

    • Analyze the concentrations of Penicillin G, 6-APA, D-PGME, ampicillin, and the hydrolysis byproduct D-phenylglycine using a validated HPLC method.

    • Calculate the conversion and yield based on the initial amount of Penicillin G.

Protocol 2: Enzymatic Synthesis of Cephalexin

This protocol describes the kinetically controlled synthesis of cephalexin using immobilized penicillin G acylase.[4]

Materials:

  • 7-aminodeacetoxycephalosporanic acid (7-ADCA)

  • D-phenylglycine methyl ester (PGME)

  • Immobilized Penicillin G Acylase (PGA)

  • Phosphate buffer (e.g., 0.1 M, adjust to optimal pH, e.g., 7.4)[4]

  • Thermostated reactor with pH control (pH-stat)

  • HPLC system

Procedure:

  • Reactor Preparation:

    • Prepare the buffered solution and adjust the pH to the desired value (e.g., 7.4).[4]

    • Dissolve 7-ADCA in the buffer to the target concentration (e.g., 167 mM). Note that the solubility of 7-ADCA can be a limiting factor.[4]

    • Cool the solution to the optimal reaction temperature (e.g., 14°C) in the thermostated reactor.[4]

  • Reaction Initiation:

    • Add the acyl donor, PGME, to the reactor. The molar ratio of PGME to 7-ADCA is a critical parameter to optimize.

    • Initiate the synthesis by adding a pre-determined amount of immobilized PGA (e.g., 1.125 g of enzyme per gram of 7-ADCA).[4]

  • Reaction Monitoring:

    • Maintain a constant temperature and pH throughout the reaction. A pH-stat can be used to automatically add acid or base to counteract pH shifts.

    • Withdraw samples at regular time intervals.

    • Immediately quench the enzymatic reaction in the samples (e.g., by adding a strong acid).

  • HPLC Analysis:

    • Analyze the concentrations of 7-ADCA, PGME, cephalexin, and D-phenylglycine in the quenched samples using a validated HPLC method.

    • A common method involves a C18 column with a gradient elution of an aqueous buffer (e.g., 50 mM sodium phosphate, pH 6.7) and acetonitrile, with UV detection at 254 nm.[4]

    • Quantify the compounds using calibration curves generated from pure standards.

Mechanism of Action of Resulting Antibiotics

The β-lactam antibiotics synthesized using D-phenylglycine function by inhibiting bacterial cell wall synthesis. They do this by acylating the transpeptidase enzyme, which is essential for cross-linking the peptidoglycan chains that form the bacterial cell wall. This leads to a weakened cell wall and ultimately cell lysis.

Signaling Pathway: Mechanism of Action of β-Lactam Antibiotics

G Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Ampicillin) PBP Penicillin-Binding Protein (Transpeptidase) Beta_Lactam_Antibiotic->PBP Binds to and acylates Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall is essential for Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of β-lactam antibiotics.

Other Potential Applications of Phenylglycine Derivatives

While the primary application of D-phenylglycine is in antibiotic synthesis, derivatives of phenylglycine (including the L-enantiomer) have been explored in other areas of drug development.

  • Anticancer Agents: A series of histone deacetylase (HDAC) inhibitors with an L-phenylglycine scaffold have been designed and synthesized. Some of these compounds showed potent HDAC inhibitory activities, and one derivative exhibited in vivo antitumor activity comparable to the control drug SAHA in a xenograft model.[14] Additionally, glycine-conjugated hybrid compounds have been evaluated for their anticancer properties.[15]

  • Antidiabetic Agents: L-phenylglycine derivatives have been designed as potential lead compounds for peroxisome proliferator-activated receptor gamma (PPARγ) activation, which is a target for antidiabetic drugs.[16]

  • Pesticides: Novel 2-phenylglycine derivatives containing 1,3,4-oxadiazole-2-thioethers have been synthesized and shown to exhibit antifungal, antibacterial, and anti-tobacco mosaic virus activities, suggesting their potential as pesticide molecules.[17]

It is important to note that these applications often involve the L-enantiomer of phenylglycine or significantly modified derivatives, rather than this compound itself.

Conclusion

This compound is a cornerstone molecule in the pharmaceutical industry, indispensable for the synthesis of a wide range of life-saving β-lactam antibiotics. The shift towards enzymatic synthesis has not only made the production process more sustainable but has also spurred research into optimizing reaction conditions for higher yields and purity. The detailed protocols and quantitative data presented here offer a valuable resource for researchers and professionals in drug development. While the direct application of this compound is predominantly in the realm of antibiotics, the broader phenylglycine scaffold continues to be a source of inspiration for the design of new therapeutic agents in other disease areas.

References

H-D-Phg-OH: A Key Precursor in the Green Synthesis of β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

H-D-phenylglycine (H-D-Phg-OH) and its derivatives are critical starting materials in the pharmaceutical industry for the synthesis of several essential semi-synthetic β-lactam antibiotics, including ampicillin and cephalexin. The shift towards more sustainable and environmentally friendly manufacturing processes has highlighted the importance of enzymatic synthesis routes, where this compound derivatives serve as key acyl donors. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the enzymatic synthesis of these vital therapeutic agents.

Introduction to Enzymatic Synthesis of β-Lactam Antibiotics

The conventional chemical synthesis of β-lactam antibiotics often involves harsh reaction conditions, the use of toxic organic solvents, and complex protection/deprotection steps, leading to significant environmental waste.[1] Enzymatic synthesis, primarily utilizing penicillin G acylase (PGA), offers a greener alternative with high selectivity and specificity under mild, aqueous conditions.[2] In this kinetically controlled process, an activated form of D-phenylglycine, such as its methyl ester (D-PGME) or amide (D-PGA), is coupled to the β-lactam nucleus, either 6-aminopenicillanic acid (6-APA) for ampicillin or 7-aminodesacetoxycephalosporanic acid (7-ADCA) for cephalexin.[2][3]

Quantitative Data on Enzymatic Synthesis

The efficiency of enzymatic synthesis is influenced by various parameters, including pH, temperature, substrate concentrations, and the nature of the biocatalyst. The following tables summarize key quantitative data from different studies on the synthesis of ampicillin and cephalexin.

Table 1: Quantitative Data for Enzymatic Synthesis of Ampicillin

Biocatalyst6-APA Concentration (mM)D-PGME Concentration (mM)pHTemperature (°C)Conversion Yield (%)Reference
Immobilized E. coli PGA501506.02584[1]
Immobilized E. coli PGA1003006.535Not specified, but highest selectivity[2]
Immobilized E. coli PGA2006006.025Not specified, highest synthesis activity[1]
α-Amino ester hydrolase & PGA (one-pot, two-step)Not specifiedNot specifiedNot specifiedNot specified47[4]
Immobilized E. coli PGA with pH gradientSaturated solutionD-PGA used7.0 -> 6.3Not specified96 (of 6-APA)[5]

Table 2: Quantitative Data for Enzymatic Synthesis of Cephalexin

Biocatalyst7-ADCA Concentration (mM)Acyl Donor (Concentration)pHTemperature (°C)Conversion Yield (%)Reference
Nitrile hydratase & PGA (one-pot)Not specifiedD-phenylglycine nitrileNot specifiedNot specified79[6]
Immobilized PGA200PGME (600 mM)7.41496[7]
Immobilized PGA100PGME (300 mM)7.41496.8[7]
Whole cell Xanthomonas citriNot specifiedPGM (optimal mole ratio 3:1 to 7-ADCA)6.03795[8]

Experimental Protocols

Protocol for Enzymatic Synthesis of Ampicillin

This protocol is a generalized procedure based on common practices in the literature for the synthesis of ampicillin using immobilized penicillin G acylase.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-phenylglycine methyl ester hydrochloride (D-PGME·HCl)

  • Immobilized Penicillin G Acylase (PGA) from E. coli

  • Phosphate buffer (0.1 M)

  • Sodium hydroxide (NaOH) solution for pH adjustment

  • Hydrochloric acid (HCl) solution for pH adjustment

  • Deionized water

  • Reaction vessel with temperature and pH control

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Prepare a 0.1 M phosphate buffer and adjust the pH to 6.5.

  • In the reaction vessel, suspend 6-APA (e.g., 100 mM) in the phosphate buffer.

  • Separately dissolve D-PGME·HCl (e.g., 300 mM) in the phosphate buffer.

  • Equilibrate the reaction vessel to the desired temperature (e.g., 25°C).

  • Add the D-PGME solution to the 6-APA suspension with stirring.

  • Initiate the reaction by adding the immobilized PGA (e.g., a specific activity unit per volume).

  • Maintain the pH of the reaction mixture at 6.5 by the controlled addition of NaOH solution.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing the concentration of ampicillin, 6-APA, and D-PGME by HPLC.[9][10][11]

  • Continue the reaction until the concentration of 6-APA is minimal or the yield of ampicillin reaches a plateau.

  • Separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Isolate and purify the ampicillin from the reaction mixture using appropriate downstream processing techniques (e.g., crystallization).

Protocol for One-Pot, Two-Step Enzymatic Synthesis of Cephalexin

This protocol describes a cascade reaction for cephalexin synthesis starting from D-phenylglycine nitrile.[6]

Materials:

  • D-phenylglycine nitrile

  • 7-Aminodesacetoxycephalosporanic acid (7-ADCA)

  • Nitrile hydratase (e.g., from Rhodococcus rhodochrous)

  • Immobilized Penicillin G Acylase (PGA)

  • 1,5-Dihydroxynaphthalene

  • Phosphate buffer

  • Base for pH adjustment

  • Reaction vessel with temperature and pH control

  • HPLC system for analysis

Procedure:

  • In a reaction vessel, dissolve D-phenylglycine nitrile and 7-ADCA in a suitable buffer.

  • Initiate the first step by adding nitrile hydratase to the mixture to catalyze the hydration of D-phenylglycine nitrile to D-phenylglycine amide.

  • Monitor the completion of the first step by HPLC.

  • Once the D-phenylglycine amide is formed, initiate the second step by adding immobilized PGA to the reaction mixture.

  • The PGA will catalyze the acylation of 7-ADCA with the in-situ generated D-phenylglycine amide to form cephalexin.

  • To enhance yield and facilitate purification, add 1,5-dihydroxynaphthalene to the reaction mixture, which co-crystallizes with cephalexin, thus shifting the equilibrium towards product formation and preventing its degradation.[6]

  • Monitor the formation of cephalexin by HPLC.

  • Upon completion, separate the immobilized enzyme and the crystallized product.

  • Purify the cephalexin from the co-crystals.

Visualizations of Pathways and Workflows

The following diagrams illustrate the key biosynthetic and synthetic pathways relevant to the production of β-lactam antibiotics from D-phenylglycine.

Enzymatic_Synthesis_of_Ampicillin 6-APA 6-Aminopenicillanic Acid (6-APA) PGA Penicillin G Acylase (PGA) 6-APA->PGA D-PGME D-Phenylglycine Methyl Ester (D-PGME) D-PGME->PGA Ampicillin Ampicillin PGA->Ampicillin Methanol Methanol PGA->Methanol

Enzymatic synthesis of Ampicillin.

One_Pot_Cephalexin_Synthesis cluster_step1 Step 1: Hydration cluster_step2 Step 2: Acylation D-PGN D-Phenylglycine Nitrile NH Nitrile Hydratase D-PGN->NH D-PGA D-Phenylglycine Amide NH->D-PGA D-PGA->D-PGA2 7-ADCA 7-ADCA PGA Penicillin G Acylase 7-ADCA->PGA Cephalexin Cephalexin PGA->Cephalexin Ammonia Ammonia PGA->Ammonia

One-pot enzymatic synthesis of Cephalexin.

D_Phg_Biosynthesis Phenylpyruvate Phenylpyruvate HmaS Hydroxymandelate Synthase (HmaS) Phenylpyruvate->HmaS S-Mandelate (S)-Mandelate HmaS->S-Mandelate Hmo Hydroxymandelate Oxidase (Hmo) S-Mandelate->Hmo Phenylglyoxylate Phenylglyoxylate Hmo->Phenylglyoxylate HpgAT Hydroxyphenylglycine Aminotransferase (HpgAT) Phenylglyoxylate->HpgAT D-Phg D-Phenylglycine HpgAT->D-Phg

Artificial D-Phenylglycine biosynthesis pathway.

Conclusion

The use of this compound and its derivatives as precursors in the enzymatic synthesis of β-lactam antibiotics represents a significant advancement towards greener and more efficient pharmaceutical manufacturing. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore and optimize these biocatalytic processes. Further research into novel enzymes, enzyme immobilization techniques, and integrated bioprocesses will continue to enhance the industrial viability of this sustainable approach to antibiotic production.

References

Application Notes and Protocols for the Quantification of D-Phenylglycine (H-D-Phg-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-phenylglycine (H-D-Phg-OH) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably semi-synthetic β-lactam antibiotics like ampicillin and cephalexin. The stereochemistry of D-phenylglycine is critical to the biological activity of these drugs. Consequently, accurate and precise analytical methods for quantifying D-phenylglycine and ensuring its enantiomeric purity are paramount in drug development and quality control processes.

These application notes provide detailed protocols for the quantification of D-phenylglycine using High-Performance Liquid Chromatography (HPLC), the most common and robust technique for this purpose. Both achiral and chiral HPLC methods are discussed to provide a comprehensive analytical toolkit.

Analytical Methods Overview

The primary methods for the quantification of D-phenylglycine are based on chromatography. Due to the presence of a chromophore (the phenyl group), UV detection is straightforward and sensitive.

  • Reverse-Phase HPLC (RP-HPLC): An achiral method suitable for quantifying the total amount of phenylglycine. It is a rapid and reliable method for assessing purity when enantiomeric separation is not required.

  • Chiral HPLC: Essential for determining the enantiomeric purity of D-phenylglycine. This is achieved using a chiral stationary phase (CSP) that differentially interacts with the D- and L-enantiomers, allowing for their separation and individual quantification.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Offers higher sensitivity and selectivity, which can be advantageous for complex matrices or when lower detection limits are necessary. A mass spectrometric kinetic method has also been described for the rapid and accurate chiral quantification of phenylglycine.[1]

Application Note 1: Achiral Quantification of Total Phenylglycine using RP-HPLC

This method is designed for the rapid quantification of total phenylglycine content in a sample.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Standard Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: General workflow for HPLC quantification.

Protocol: Achiral RP-HPLC Quantification

1. Materials and Reagents

  • D-Phenylglycine reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or Monosodium phosphate)

  • Diluent: 50:50 Acetonitrile/Deionized Water with 0.5% Formic Acid[2][3] or as specified in the chosen method.

2. Instrumentation

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

ParameterMethod AMethod B
Column Cogent Silica-C™, 4µm, 100Å, 4.6 x 75mm[2][3]C18 column
Mobile Phase A: DI Water / 0.1% Formic AcidB: Acetonitrile / 0.1% Formic Acid[2][3]Methanol : 20 mmol/L Monosodium Phosphate (1:9, v/v)[4]
Gradient/Isocratic Isocratic (specific gradient to be optimized)Isocratic[4]
Flow Rate 1.0 mL/minute[2][3]1.0 mL/minute[4]
Detection UV at 254 nm[2][3]UV at 260 nm[4]
Injection Volume 2 µL[2][3]To be optimized
Column Temperature AmbientAmbient

4. Preparation of Standard Solutions

  • Stock Solution (e.g., 400 mg/L): Accurately weigh an appropriate amount of D-phenylglycine reference standard and dissolve it in the diluent in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 25-400 mg/L).[4]

5. Preparation of Sample Solutions

  • Accurately weigh the sample containing D-phenylglycine.

  • Dissolve the sample in a known volume of diluent to achieve a concentration within the linear range of the standard curve.[2][3]

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Data Analysis

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Record the peak areas from the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of D-phenylglycine in the sample solution from the calibration curve.

Quantitative Data Summary (Method B)

ParameterValue
Linearity Range 25 - 400 mg/L[4]
RSD for Accuracy 0.13%[4]

Application Note 2: Chiral Quantification of D-Phenylglycine using HPLC

This method is crucial for determining the enantiomeric excess (%ee) of D-phenylglycine, a critical quality attribute for its use in pharmaceuticals.

Chiral Separation Workflow

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Prepare Racemic Standard Inject Inject into HPLC (Chiral Stationary Phase) Sample->Inject Dissolve Prepare D-Phg Sample Dissolve->Inject Separate Enantiomeric Separation (D- and L-Phg) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas (Area_D and Area_L) Detect->Integrate Calculate Calculate % Enantiomeric Excess %ee = [(Area_D - Area_L) / (Area_D + Area_L)] * 100 Integrate->Calculate

Caption: Workflow for chiral HPLC analysis.

Protocol: Chiral HPLC Quantification

1. Materials and Reagents

  • D-Phenylglycine reference standard

  • L-Phenylglycine reference standard (or racemic DL-Phenylglycine)

  • Mobile phase components as per the chosen method (e.g., n-hexane, ethanol, 2-propanol, diethylamine).

2. Instrumentation

  • HPLC system with a UV detector

  • Chiral HPLC column (see table below)

3. Chromatographic Conditions

ParameterMethod CMethod D
Column Chirobiotic T[4]Chiralpak IC[5]
Mobile Phase Aqueous-organic mobile phases (e.g., with ethanol or methanol)[4]n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[5]
Flow Rate To be optimized0.8 mL/min[5]
Detection UV (wavelength to be optimized)UV at 230 nm[5]
Injection Volume To be optimized10 µL[5]
Column Temperature Ambient15 °C[5]

4. Preparation of Solutions

  • System Suitability Solution (Racemic Mixture): Prepare a solution of DL-phenylglycine to verify the separation of the two enantiomers.

  • Sample Solution: Prepare the sample containing D-phenylglycine in the mobile phase or a suitable solvent to a known concentration.

5. Data Analysis

  • Inject the racemic mixture to confirm the retention times of the L- and D-enantiomers and to assess the resolution.

  • Inject the D-phenylglycine sample.

  • Identify and integrate the peaks corresponding to the D- and L-enantiomers.

  • Calculate the enantiomeric excess (%ee) using the following formula: %ee = [ (Peak Area of D-enantiomer - Peak Area of L-enantiomer) / (Peak Area of D-enantiomer + Peak Area of L-enantiomer) ] x 100

Summary of HPLC Methods

MethodColumn TypePurposeKey Advantages
A Silica-C (HILIC)Total Phenylglycine QuantificationGood retention of a polar compound.[2][3]
B C18 (Reverse Phase)Total Phenylglycine QuantificationRobust, common method with established linearity data.[4]
C Chirobiotic TChiral SeparationEffective for underivatized phenylglycine.[4]
D Chiralpak ICChiral SeparationHigh resolution for enantiomers.[5]

Conclusion

The choice of analytical method for D-phenylglycine quantification depends on the specific requirements of the analysis. For determining the total amount of phenylglycine, a straightforward RP-HPLC method is sufficient. However, when the enantiomeric purity is a critical parameter, a validated chiral HPLC method is indispensable. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish reliable and accurate quantification of D-phenylglycine in their respective applications. Method validation according to ICH guidelines should be performed for any method intended for use in a regulated environment.

References

Application Note: Chiral Separation of D- and L-Phenylglycine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including semi-synthetic penicillins and cephalosporins. The enantiomers of phenylglycine, D-(-)-phenylglycine and L-(+)-phenylglycine, can exhibit different pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric purity is a critical aspect of quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioseparation of chiral compounds like phenylglycine. This application note provides a detailed protocol for the chiral separation of D- and L-phenylglycine using HPLC.

Data Presentation

The following table summarizes the quantitative data for a representative HPLC method for the chiral separation of D- and L-phenylglycine.

ParameterMethod 1Method 2
Chiral Stationary Phase Chirex 3126 (D)-penicillamineCogent Silica-C™
Column Dimensions 150 x 4.6 mm i.d.[1]4.6 x 75mm[2][3][4]
Mobile Phase 2 mM Copper(II) sulfate in Water:2-Propanol (95:5, v/v)[1]Acetonitrile:Water:Formic Acid (80:19.5:0.5, v/v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2][3][4]
Column Temperature 30°C[1]Ambient
Detection Wavelength UV, spectra recorded[1]UV @ 254 nm[2][3][4]
Injection Volume 5 µL[1]5 µL[2]
Analyte D- and L-PhenylglycineL-(+)-α-Phenylglycine
Retention Time (L-Phe) Not specifiedNot specified
Retention Time (D-Phe) Not specifiedNot specified
Resolution (Rs) Baseline separation observed[1]Not applicable

Note: Retention times and resolution can vary depending on the specific HPLC system, column batch, and laboratory conditions.

Experimental Protocols

This section provides a detailed methodology for the chiral separation of D- and L-phenylglycine based on a ligand-exchange chromatography method.[1]

1. Materials and Reagents

  • D-Phenylglycine (analytical standard)

  • L-Phenylglycine (analytical standard)

  • Copper(II) sulfate pentahydrate (ACS grade or higher)

  • 2-Propanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • Sample for analysis (containing a mixture of D- and L-phenylglycine)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Chirex 3126 (D)-penicillamine column (150 x 4.6 mm i.d.)[1]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Mobile Phase

  • To prepare a 2 mM Copper(II) sulfate solution, weigh an appropriate amount of CuSO₄·5H₂O and dissolve it in HPLC grade water.

  • The mobile phase is a mixture of the 2 mM aqueous copper(II) sulfate solution and 2-propanol in a ratio of 95:5 (v/v).[1]

  • For 1 L of mobile phase, mix 950 mL of the 2 mM copper(II) sulfate solution with 50 mL of 2-propanol.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

4. Sample Preparation

  • Accurately weigh a suitable amount of the phenylglycine sample.

  • Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC System Setup and Operation

  • Install the Chirex 3126 (D)-penicillamine column in the HPLC system.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[1]

  • Set the column oven temperature to 30°C.[1]

  • Set the UV detector to the desired wavelength for monitoring the elution of phenylglycine (e.g., 210 nm or 254 nm).

  • Set the injection volume to 5 µL.

  • Inject the prepared sample and start the data acquisition.

  • A single analytical run is typically 15 minutes.[1]

6. Data Analysis

  • Identify the peaks corresponding to D- and L-phenylglycine based on the retention times obtained from the injection of individual standards.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation (2mM CuSO4 in Water:2-Propanol 95:5) hplc_setup HPLC System Setup (Column Equilibration) prep_mobile->hplc_setup prep_sample Sample Preparation (Dissolve in Mobile Phase & Filter) injection Sample Injection (5 µL) prep_sample->injection hplc_setup->injection separation Chiral Separation (Isocratic Elution) injection->separation detection UV Detection separation->detection peak_id Peak Identification & Integration detection->peak_id quantification Quantification (% Enantiomeric Excess) peak_id->quantification logical_relationships cluster_params Key Parameters cluster_outcomes Chromatographic Outcomes CSP Chiral Stationary Phase (e.g., Ligand Exchange, Polysaccharide) Selectivity Selectivity (α) CSP->Selectivity Governs Chiral Recognition MP Mobile Phase (Composition, pH, Additives) Retention Retention Time MP->Retention Influences Elution Strength MP->Selectivity Modifies Interactions Temp Temperature Temp->Retention Affects Kinetics Temp->Selectivity Impacts Thermodynamics Resolution Resolution (Rs) Retention->Resolution Selectivity->Resolution

References

Troubleshooting & Optimization

Technical Support Center: H-D-Phg-OH (D-Phenylglycine) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-D-Phg-OH synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of D-Phenylglycine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound, or D-Phenylglycine, is a non-proteinogenic α-amino acid.[1] It is a crucial chiral intermediate in the pharmaceutical industry, primarily used as a precursor for the synthesis of semi-synthetic β-lactam antibiotics like ampicillin and amoxicillin.[2] Its stereochemistry is vital for the biological activity of these drugs.

Q2: What are the primary methods for synthesizing this compound?

A2: The main approaches for this compound synthesis are classical chemical synthesis and biocatalytic methods.[2] The most common chemical method is the Strecker synthesis, which starts from benzaldehyde.[1] Biocatalytic routes often employ engineered microorganisms, such as E. coli, to convert precursors like L-phenylalanine or phenylglyoxylate into D-phenylglycine with high enantioselectivity.[2][3]

Q3: What are the main challenges in this compound synthesis?

A3: In chemical synthesis, a key challenge is achieving high enantiomeric purity, often requiring resolution of a racemic mixture, which can be inefficient.[2] For biocatalytic synthesis, challenges include low enzyme activity, insufficient cofactor supply (like NADH and NH₄⁺), and the metabolic burden on the host organism, which can limit the overall yield and productivity.[3]

Troubleshooting Guide: Improving Yield in this compound Synthesis

This guide addresses specific issues that can arise during the synthesis of D-Phenylglycine, with a focus on improving reaction yield and purity.

Chemical Synthesis (Strecker-based Methods)

Q4: My reaction yield is low when using the Strecker synthesis. What are the potential causes and solutions?

A4: Low yield in a Strecker synthesis of phenylglycine can stem from several factors:

  • Incomplete aminonitrile formation: The initial reaction between benzaldehyde, sodium cyanide, and ammonium chloride is crucial. Ensure all reagents are of high purity and added in the correct stoichiometry. The reaction can be exothermic, so maintaining the recommended temperature (around 45°C) is important for preventing side reactions.[4]

  • Hydrolysis issues: The hydrolysis of the aminonitrile to the amino acid is a critical step. Incomplete hydrolysis will result in a lower yield of the final product. Ensure that the acid concentration and reaction time for hydrolysis are optimized.

  • Product precipitation and isolation: Phenylglycine has limited solubility in water. During workup, ensure the pH is adjusted correctly to the isoelectric point to maximize precipitation. Inefficient extraction of the aminonitrile intermediate can also lead to yield loss.[4]

Q5: I am observing significant amounts of byproducts. How can I improve the purity of my chemically synthesized this compound?

A5: Byproduct formation is a common issue. Consider the following:

  • Side reactions of benzaldehyde: The starting material, benzaldehyde, can undergo oxidation to benzoic acid or a Cannizzaro reaction under basic conditions. Ensure the reaction is run under a nitrogen atmosphere if oxidation is suspected, and control the pH carefully.

  • Purification of the intermediate: Purifying the intermediate α-aminophenylacetonitrile before hydrolysis can significantly improve the final product's purity. Extraction with an organic solvent can help remove unreacted benzaldehyde and other impurities.[4]

  • Recrystallization of the final product: A final recrystallization step is often necessary to achieve high purity. Dissolving the crude product in a dilute base, filtering, and then re-precipitating by adding acid can be an effective purification method.[4]

Biocatalytic Synthesis

Q6: The productivity of my whole-cell biocatalyst for D-Phg synthesis is low. What are the likely bottlenecks?

A6: Low productivity in biocatalytic synthesis is often linked to several factors:

  • Enzyme activity: The enzymes in your engineered pathway, such as hydroxymandelate synthase (HmaS) and hydroxymandelate oxidase (Hmo), might have low specific activity or poor expression levels in the host organism.[3] Screening for more active enzyme variants from different organisms can lead to significant improvements.[3]

  • Cofactor limitation: The synthesis of phenylglycine is often dependent on cofactors like NADH and the availability of an amine donor (e.g., NH₄⁺).[3] Insufficient regeneration of these cofactors can severely limit the reaction rate.

  • Precursor supply: The availability of the initial precursor, such as phenylpyruvate or phenylglyoxylate, might be a limiting factor.[2] Engineering the host's metabolic pathways to increase the precursor pool can enhance the overall yield.

Q7: How can I address NADH and amine donor limitations in my biocatalytic system?

A7: Addressing cofactor limitations is a key strategy for improving yield:

  • Introduce a cofactor regeneration system: Co-expressing an enzyme like formate dehydrogenase (FDH) can regenerate NADH by oxidizing formate to CO₂.[3] This has been shown to significantly increase L-phenylglycine production, and a similar principle can be applied for D-Phg.[3]

  • Couple with a dehydrogenase: Using an amino acid dehydrogenase can help regenerate both the amine donor and the cofactor. For example, L-glutamate can be converted to 2-oxoglutarate and NH₄⁺, which can then be used in the main synthesis pathway.[3]

  • Optimize media composition: Ensure the growth and reaction media are supplemented with sufficient precursors for cofactor and amine donor synthesis.

Data Presentation

Table 1: Comparison of Biocatalytic Strategies for Phenylglycine Synthesis Improvement.

StrategyTarget BottleneckReported ImprovementReference
Screening new HmaS and Hmo enzymesLow enzyme activity5-fold increase in L-Phg production[3]
Introduction of a cofactor self-sufficient systemNADH and NH₄⁺ shortage2.5-fold increase in L-Phg production[3]
Co-expression of Formate Dehydrogenase (FDH)Insufficient NADH supplyOver 2-fold increase in L-Phg[3]
Building a protein scaffoldLoss of cofactorsFurther improvement to a yield of 0.34 g/g L-phe[3]
Engineering precursor pathwaysLimited precursor supply3.7-fold higher D-Phg production in engineered strains[2]

Experimental Protocols

Protocol 1: Chemical Synthesis of dl-Phenylglycine via Strecker Synthesis

This protocol is adapted from a known procedure for the synthesis of dl-phenylglycine.[4]

  • Preparation of the Reaction Mixture: In a 3-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 100 g (2.0 moles) of 98% sodium cyanide in 400 ml of water. To this solution, add 118 g (2.2 moles) of ammonium chloride and stir at room temperature under a well-ventilated hood.

  • Addition of Benzaldehyde: Once the ammonium chloride has dissolved, add a solution of 212 g (2.0 moles) of benzaldehyde in 400 ml of methanol in one portion. The reaction is exothermic, and the temperature will rise to about 45°C.

  • Reaction: Continue stirring the mixture for 2 hours.

  • Workup and Extraction: Dilute the heterogeneous mixture with 1 liter of water and extract with 1 liter of benzene. Discard the aqueous layer. Wash the benzene layer with three 50 ml portions of water. Extract the aminonitrile from the benzene solution by shaking it with 6 N hydrochloric acid (one 600 ml portion followed by two 300 ml portions).

  • Hydrolysis: The combined acidic extracts containing the aminonitrile hydrochloride are then subjected to hydrolysis, typically by heating, to yield dl-phenylglycine.

  • Isolation and Purification: Cool the reaction mixture and neutralize it to the isoelectric point of phenylglycine to induce precipitation. Collect the crystals by filtration, wash with water, and then with a suitable organic solvent like ethanol or ether to remove impurities. The crude product can be further purified by recrystallization from a dilute base/acid solution.[4]

Protocol 2: General Workflow for Whole-Cell Biocatalytic Synthesis of Phenylglycine

This protocol outlines the general steps for producing phenylglycine using an engineered E. coli strain.

  • Strain Preparation: Culture the engineered E. coli strain (containing the necessary enzymes for the D-Phg pathway and any cofactor regeneration systems) in a suitable growth medium (e.g., LB broth with appropriate antibiotics) overnight at 37°C with shaking.

  • Induction of Protein Expression: Inoculate a larger volume of production medium with the overnight culture. Grow the cells to a specific optical density (e.g., OD₆₀₀ of 0.6-0.8). Induce the expression of the synthesis pathway enzymes by adding an inducer like IPTG. Continue the culture at a lower temperature (e.g., 18-25°C) for several hours to allow for proper protein folding.

  • Whole-Cell Bioconversion: Harvest the cells by centrifugation and resuspend them in a reaction buffer. The buffer should contain the precursor substrate (e.g., L-phenylalanine or phenylglyoxylate), any necessary co-substrates for cofactor regeneration (e.g., sodium formate), and be maintained at an optimal pH and temperature for the enzymatic reactions.

  • Monitoring the Reaction: Take samples at regular intervals to monitor the consumption of the substrate and the formation of D-phenylglycine. This is typically done using analytical techniques like HPLC.[2]

  • Product Isolation: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation. The supernatant containing the D-phenylglycine can then be subjected to purification steps, such as ion-exchange chromatography, to isolate the final product.

Visualizations

G cluster_start Starting Materials Benzaldehyde Benzaldehyde Aminonitrile_Formation Aminonitrile Formation (Strecker Reaction) Benzaldehyde->Aminonitrile_Formation Ammonium_Chloride Ammonium_Chloride Ammonium_Chloride->Aminonitrile_Formation Sodium_Cyanide Sodium_Cyanide Sodium_Cyanide->Aminonitrile_Formation Alpha_Aminophenylacetonitrile α-Aminophenylacetonitrile Aminonitrile_Formation->Alpha_Aminophenylacetonitrile Hydrolysis Acid Hydrolysis Alpha_Aminophenylacetonitrile->Hydrolysis D_Phg_OH This compound (D-Phenylglycine) Hydrolysis->D_Phg_OH

Caption: Chemical synthesis pathway for D-Phenylglycine via Strecker reaction.

G cluster_pathway Core Synthesis Pathway cluster_cofactor Cofactor Regeneration L_Phenylalanine L-Phenylalanine HmaS HmaS L_Phenylalanine->HmaS L_Mandelate L-Mandelate HmaS->L_Mandelate Hmo Hmo L_Mandelate->Hmo Phenylglyoxylate Phenylglyoxylate Hmo->Phenylglyoxylate DAT D-aminotransferase (DAT) Phenylglyoxylate->DAT D_Phg_OH This compound DAT->D_Phg_OH L_Glutamate L-Glutamate DAT->L_Glutamate amine acceptor Formate Formate FDH FDH Formate->FDH NADH NADH FDH->NADH CO2 CO₂ FDH->CO2 NAD NAD+ NAD->FDH NADH->Hmo cofactor 2_Oxoglutarate 2-Oxoglutarate 2_Oxoglutarate->DAT amine donor

Caption: Biocatalytic pathway for this compound synthesis with cofactor regeneration.

G Start Low Yield or Purity Issue Synthesis_Type Chemical or Biocatalytic? Start->Synthesis_Type Chem_Yield Low Yield? Synthesis_Type->Chem_Yield Chemical Bio_Yield Low Yield? Synthesis_Type->Bio_Yield Biocatalytic Chem_Purity Low Purity? Chem_Yield->Chem_Purity No Check_Reagents Check Reagent Purity & Stoichiometry Chem_Yield->Check_Reagents Yes Check_Byproducts Identify Byproducts (e.g., via NMR, MS) Chem_Purity->Check_Byproducts Yes Check_Enzymes Screen for More Active Enzymes Bio_Yield->Check_Enzymes Yes Optimize_Conditions Optimize Temp. & Reaction Time Check_Reagents->Optimize_Conditions Improve_Workup Optimize pH for Precipitation & Extraction Optimize_Conditions->Improve_Workup Purify_Intermediate Purify Aminonitrile Intermediate Check_Byproducts->Purify_Intermediate Recrystallize Recrystallize Final Product Purify_Intermediate->Recrystallize Check_Cofactors Implement Cofactor Regeneration System Check_Enzymes->Check_Cofactors Check_Precursors Engineer Precursor Supply Pathway Check_Cofactors->Check_Precursors

Caption: Troubleshooting workflow for improving this compound synthesis yield.

References

Technical Support Center: Purification of H-D-Phg-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of H-D-Phg-OH (D-Phenylglycine).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities in this compound synthesis can originate from starting materials, side reactions, or incomplete reactions. Common impurities include:

  • L-Phenylglycine: The enantiomeric impurity is often present from the resolution step of a racemic mixture.

  • Unreacted starting materials: Depending on the synthetic route, these can include benzaldehyde, cyanide, and ammonia if using the Strecker synthesis.[1][2][3]

  • Side-products from the Strecker synthesis: These may include mandelonitrile and mandelic acid.[1]

  • Over-alkylation or side-chain modifications: These can occur if protecting groups are not stable or are removed under harsh conditions.

  • Dipeptides or oligomers: Formation of these impurities can occur if the amino acid self-condenses.

Q2: What are the recommended initial steps for purifying crude this compound?

A2: The initial purification strategy depends on the nature and quantity of the impurities. A common starting point is recrystallization, which is effective at removing most inorganic salts and some organic impurities.[4] For more challenging separations, particularly for removing closely related impurities like the L-enantiomer, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Q3: How does pH affect the solubility and purification of this compound?

A3: The solubility of this compound is significantly influenced by pH. As an amino acid, it has both an acidic carboxylic acid group and a basic amino group, making it an amphoteric molecule. Solubility is lowest at its isoelectric point (pI) and increases in both acidic and basic solutions due to the formation of the corresponding cationic and anionic salts.[4] This property can be exploited during purification. For instance, adjusting the pH can be used to selectively precipitate the product or keep impurities in solution during recrystallization or extraction.

Q4: What are the key parameters to consider for developing an effective HPLC purification method for this compound?

A4: For effective HPLC purification of this compound, consider the following:

  • Column Chemistry: A C18 reversed-phase column is a common choice for separating amino acids and peptides.[5]

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid.[5]

  • Gradient Elution: A gradient of increasing organic solvent concentration is generally used to elute the compound and separate it from impurities.

  • Detection Wavelength: A UV detector set at around 260 nm is suitable for detecting the phenyl group in this compound.[6]

  • Loading Capacity: To avoid peak broadening and poor separation, do not overload the column. The loading capacity will depend on the column dimensions and packing material.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Low or no crystal formation upon cooling. The solution is not supersaturated (too much solvent was used).Re-heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
The compound is highly soluble in the chosen solvent even at low temperatures.Select a different solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
Oiling out instead of crystallization. The melting point of the solid is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
High concentration of impurities.Consider a preliminary purification step like a charcoal treatment to remove colored impurities, or an initial extraction.
Poor recovery/low yield. Too much solvent was used, leaving a significant amount of product in the mother liquor.Minimize the amount of hot solvent used to dissolve the solid. Cool the solution thoroughly in an ice bath to maximize precipitation.
The crystals were not completely collected during filtration.Ensure complete transfer of the crystals to the filter and wash with a minimal amount of cold solvent.
HPLC Purification Issues
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting). Column overload.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 pH units away from the pI of this compound.
Column degradation.Use a guard column or replace the analytical column.
Poor resolution between this compound and impurities. Inadequate mobile phase composition or gradient.Optimize the gradient slope and the organic solvent concentration. Try a different organic modifier (e.g., methanol instead of acetonitrile).
Incorrect column chemistry.Consider a column with a different stationary phase (e.g., a phenyl-hexyl column) for alternative selectivity.
No peak or very small peak detected. The compound is not eluting from the column.Increase the final concentration of the organic solvent in the gradient.
The compound is not soluble in the mobile phase.Ensure the sample is fully dissolved in the initial mobile phase before injection.
Detector issue.Check the detector settings and ensure the lamp is functioning correctly.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
WaterSparingly soluble, solubility increases with temperature and at acidic/basic pH.[4]
ChloroformSoluble[7]
DichloromethaneSoluble[7]
Ethyl AcetateSoluble[7]
DMSOSoluble[7]
AcetoneSoluble[7]
EthanolBetter solubility than in water.[4]
MethanolBetter solubility than in water.[4]

Table 2: Typical HPLC Purity Analysis Parameters for this compound

Parameter Condition Reference
Column C18, 5 µm, 4.6 x 250 mm[5]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B Acetonitrile[5]
Gradient 5% to 95% B over 20 minutesAdapted from[5]
Flow Rate 1.0 mL/min[6]
Detection UV at 260 nm[6]
Injection Volume 10 µLAdapted from[5]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

Objective: To purify crude this compound by removing water-soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of deionized water to the flask.

  • Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water until the solid completely dissolves. Avoid adding excess water.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Preparative HPLC Purification of this compound

Objective: To achieve high purity this compound by separating it from closely related impurities.

Materials:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Rotary evaporator or lyophilizer

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water (v/v)

    • Mobile Phase B: 0.1% TFA in acetonitrile (v/v)

  • Sample Preparation: Dissolve the crude this compound in a small amount of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B can be added. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the prepared sample onto the column.

    • Run a linear gradient to increase the concentration of Mobile Phase B (e.g., 5% to 50% B over 30 minutes).

    • Monitor the elution profile using a UV detector at 260 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Product Isolation: Pool the fractions with the desired purity. Remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Analysis1 Purity Check (TLC/HPLC) Recrystallization->Analysis1 HPLC Preparative HPLC Analysis2 Purity Check (HPLC) HPLC->Analysis2 Pure_Product Pure this compound Analysis1->HPLC < 99% Pure Analysis1->Pure_Product ≥ 99% Pure Analysis2->HPLC < 99.5% Pure (Re-purify) Analysis2->Pure_Product ≥ 99.5% Pure

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals Crystals Form? Cool->Crystals Oiling_Out Oiling Out? Crystals->Oiling_Out No Success Successful Crystallization Crystals->Success Yes Evaporate Evaporate Excess Solvent Crystals->Evaporate No, solution clear Failure Re-evaluate Solvent Oiling_Out->Failure No Seed Scratch Flask or Add Seed Crystal Oiling_Out->Seed Yes Add_Solvent Add More Solvent Evaporate->Cool Seed->Cool

Caption: Troubleshooting decision tree for recrystallization.

References

Technical Support Center: Overcoming Poor Solubility of H-D-Phg-OH in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of H-D-Phg-OH (D-(-)-α-Phenylglycine) encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous solutions?

This compound, also known as D-(-)-α-Phenylglycine, is a non-proteinogenic amino acid. Its poor solubility in water is primarily due to the hydrophobic nature of the phenyl group attached to its α-carbon. While the amino and carboxylic acid groups are polar, the bulky, nonpolar phenyl ring limits its interaction with water molecules, leading to low solubility, especially at or near its isoelectric point.

Q2: What is the reported aqueous solubility of this compound?

The aqueous solubility of this compound is approximately 0.3 g/100 mL.[1][2] It is considered sparingly soluble in water.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is significantly influenced by pH. As an amino acid, it has both an acidic carboxylic acid group and a basic amino group. At its isoelectric point (pI), the net charge of the molecule is zero, minimizing its interaction with water and thus its solubility. Adjusting the pH away from the pI will increase its solubility.

  • In acidic solutions (pH < pI): The amino group is protonated (-NH3+), resulting in a net positive charge and increased solubility.

  • In alkaline solutions (pH > pI): The carboxylic acid group is deprotonated (-COO-), resulting in a net negative charge and increased solubility.

Q4: What are the general strategies to improve the solubility of this compound for my experiments?

Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Modifying the pH of your solvent to be either acidic or basic can significantly improve solubility.

  • Use of Co-solvents: For stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) can be used to dissolve this compound before diluting into your aqueous experimental medium.[3][4]

  • Sonication: Applying ultrasonic waves can help to break down solute aggregates and enhance the dissolution rate.

  • Gentle Heating: Carefully warming the solution can increase the solubility of this compound. However, this should be done with caution to avoid potential degradation of the compound or other components in your experiment.

Troubleshooting Guide: this compound Precipitation in Experiments

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your experiments.

Issue: this compound precipitates out of solution upon addition to my aqueous buffer or cell culture medium.

Step 1: Review Stock Solution Preparation and Concentration

  • Problem: The concentration of this compound in your stock or final solution may exceed its solubility limit in the chosen solvent system.

  • Solution:

    • Prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl Sulfoxide (DMSO) is a common choice for poorly soluble compounds.[3][4] A 10 mM stock in 100% DMSO is a good starting point.

    • Perform a solubility test. Before preparing a large volume, test the solubility of this compound in your specific buffer or medium at the desired final concentration.

    • Use a fresh stock solution. If your stock solution has been stored for a long time or has undergone freeze-thaw cycles, the compound may have precipitated out.

Step 2: Optimize the Dilution Method

  • Problem: Adding a concentrated organic stock solution directly into an aqueous medium can cause the compound to "crash out" or precipitate due to rapid solvent change.

  • Solution:

    • Pre-warm your aqueous medium to the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock solution.

    • Add the stock solution dropwise while vortexing or stirring the aqueous medium. This ensures rapid and even dispersion of the compound, preventing localized high concentrations that can lead to precipitation.

Step 3: Adjust the pH of the Final Solution

  • Problem: The pH of your final solution may be close to the isoelectric point of this compound, leading to minimal solubility.

  • Solution:

    • For general aqueous solutions, try adjusting the pH. Making the solution slightly acidic (e.g., with HCl) or slightly basic (e.g., with NaOH) can significantly increase solubility.

    • For cell culture experiments, pH adjustments must be done with caution to avoid affecting cell viability. Ensure the final pH of the medium remains within the physiological range (typically 7.2-7.4).

Step 4: Consider Physical Methods for Solubilization

  • Problem: The compound may be slow to dissolve or form aggregates.

  • Solution:

    • Sonication: Use a bath sonicator to aid in the dissolution of this compound in your solvent.

    • Gentle Warming: A brief period of gentle warming (e.g., in a 37°C water bath) can help to dissolve the compound.

Data Presentation: Solubility of this compound

PropertyValueReference(s)
Chemical Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Water Solubility 0.3 g/100 mL[1][2]
pKa ~1.94 (predicted for the carboxylic acid)
Solubility Profile Sparingly soluble in water. Soluble in aqueous acids and alkalies. Practically insoluble in alcohol.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO for Cell Culture Applications

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted into cell culture medium for in vitro experiments.

Materials:

  • This compound (MW: 151.16 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 151.16 g/mol x 1000 mg/g = 1.5116 mg

  • Weigh this compound. Accurately weigh out approximately 1.52 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add DMSO. Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound. Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization. DMSO at 100% is considered sterile. No further filtration is typically required.

  • Storage. Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Dilution into Cell Culture Medium:

  • Pre-warm the cell culture medium to 37°C.

  • Determine the required volume of the 10 mM stock solution. For example, to prepare 1 mL of medium with a final this compound concentration of 100 µM:

    • V₁ = (M₂ x V₂) / M₁

    • V₁ = (100 µM x 1 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Add the stock solution to the medium. While gently vortexing the pre-warmed medium, add the 10 µL of the 10 mM this compound stock solution dropwise.

  • Mix thoroughly and use immediately for your experiment.

Important Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid cytotoxicity.[3] In the example above, the final DMSO concentration would be 1%. It is crucial to determine the DMSO tolerance of your specific cell line by running a vehicle control experiment.

Visualization of an Experimental Workflow

The following diagram illustrates a potential enzymatic workflow for the production of D-Phenylglycine, a process relevant to researchers working with this compound.

Enzymatic_Synthesis_of_D_Phenylglycine cluster_start Starting Material cluster_enzymatic_step Enzymatic Conversion cluster_chemical_step Chemical Conversion DL-5-Phenylhydantoin DL-5-Phenylhydantoin N-Carbamoyl-D-phenylglycine N-Carbamoyl-D-phenylglycine DL-5-Phenylhydantoin->N-Carbamoyl-D-phenylglycine Hydrolysis D-Hydantoinase D-Hydantoinase D-Hydantoinase->N-Carbamoyl-D-phenylglycine This compound D-Phenylglycine (this compound) N-Carbamoyl-D-phenylglycine->this compound Decarbamoylation Nitrous_Acid Nitrous Acid (HNO2) Nitrous_Acid->this compound

Caption: Enzymatic synthesis of D-Phenylglycine from DL-5-Phenylhydantoin.

References

Technical Support Center: Optimizing Coupling Conditions for H-D-Phg-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the optimization of coupling conditions for H-D-Phg-OH (D-Phenylglycine) in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is coupling this compound challenging in SPPS?

A1: The primary challenge in coupling this compound stems from its structure. D-Phenylglycine is a sterically hindered amino acid due to the presence of the phenyl group directly attached to the α-carbon. This steric bulk can physically impede the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain on the solid support. This can lead to lower coupling efficiency and an increased risk of deletion sequences in the final peptide.[1] Furthermore, the α-proton of phenylglycine is more acidic, making it particularly susceptible to racemization under standard SPPS conditions.[2]

Q2: What are the most common side reactions observed when coupling this compound and how can they be minimized?

A2: The most significant side reaction is racemization , where the D-configuration of the phenylglycine can convert to the L-configuration.[2][3] This occurs due to the increased acidity of the benzylic α-proton.[2] Racemization is often catalyzed by the base used during the coupling step.[2] To minimize racemization, it is crucial to carefully select the coupling reagents and base. Studies have shown that using coupling reagents like COMU or DEPBT in combination with hindered bases such as 2,4,6-trimethylpyridine (TMP) or diisopropylethylamine (DIPEA) can significantly reduce epimerization.[2] Another common issue is incomplete coupling , leading to deletion sequences. This can be addressed by using more potent coupling reagents, extending reaction times, or performing a double coupling.[1][4]

Q3: Which coupling reagents are most effective for this compound?

A3: For sterically hindered amino acids like D-Phenylglycine, more potent coupling reagents are recommended over standard options like DCC/HOBt.[5] Uronium/aminium salts and phosphonium salts are generally more effective.[6][7] Highly recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high coupling efficiency, especially for challenging amino acids.[6][8]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers high coupling efficiency and is often faster than HBTU.[9]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Effective for sterically hindered couplings and avoids certain side reactions associated with uronium salts.[8][10]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation, highly efficient uronium salt that is considered a safer alternative to reagents based on HOBt/HOAt.[7][9]

When using carbodiimides like DIC, the addition of a nucleophilic agent such as Oxyma Pure is critical to enhance the reaction rate and minimize side reactions.[1][9]

Q4: Can microwave-assisted SPPS improve the coupling of this compound?

A4: Yes, microwave-enhanced SPPS can be beneficial for coupling sterically hindered amino acids like D-Phenylglycine.[11] The use of microwave energy can drive difficult couplings to completion more quickly and efficiently.[11] However, it is important to note that racemization can still occur, and optimization of microwave power, temperature, and reaction time is necessary.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Presence of Deletion Sequences 1. Steric Hindrance: The bulky phenyl group of this compound is impeding the reaction.[1]2. Inefficient Coupling Reagent: The chosen coupling reagent is not potent enough.3. Insufficient Reaction Time: The coupling reaction has not gone to completion.4. Peptide Aggregation: The growing peptide chain on the resin is aggregated, blocking the N-terminus.[1][4]5. Poor Resin Swelling: The resin is not adequately swollen, limiting reagent access.[12]1. Switch to a more potent coupling reagent: Use HATU, HCTU, PyBOP, or COMU.[1]2. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[1][4]3. Increase the coupling time: Extend the reaction time from the standard 1-2 hours to 2-4 hours or even overnight.[1][13]4. Use aggregation-disrupting solvent mixtures: A mixture of NMP/DCM/DMF can help to break up secondary structures.[1]5. Ensure proper resin swelling: Allow the resin to swell in an appropriate solvent like DMF or DCM for at least 30 minutes before the first coupling step.[9][14]
Racemization of this compound 1. Choice of Base: The base used for activation is too strong or unhindered, leading to epimerization.[2]2. Prolonged Activation Time: The activated amino acid is left for too long before being added to the resin.[1]1. Use a hindered base: Employ a less nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP).[2]2. Use in-situ activation: Add the amino acid, coupling reagent, and base to the resin in quick succession rather than pre-activating for an extended period.[1]3. Consider specific reagent combinations: The combination of COMU with TMP or DMP has been shown to reduce racemization to negligible levels.[2]
Positive Kaiser Test After Coupling 1. Incomplete Coupling: The coupling reaction has failed to go to completion.[4]1. Perform a double coupling: This is the most direct way to address incomplete coupling.[1][4]2. Review your protocol: Ensure the correct equivalents of amino acid, coupling reagent, and base are being used. A 4-fold excess of reagents is a common starting point.[13]

Quantitative Data Summary

Table 1: Common Coupling Reagents for Fmoc-SPPS

Coupling ReagentDescriptionAdvantagesDisadvantages
HBTU/HATU Benzotriazole-based uronium/aminium saltsFast, efficient, widely used.Can cause racemization, especially with sensitive residues.
HCTU A guanidinium salt similar to HBTUHigh coupling efficiency, often faster than HBTU.More expensive than HBTU.
DIC/Oxyma Carbodiimide with an oxime additiveLow racemization, cost-effective.Slower than uronium/aminium salts.
PyBOP Phosphonium-based reagentEffective for sterically hindered couplings.[10]Can be less efficient than HATU for some sequences.
COMU A newer generation uronium saltHigh efficiency, safer alternative to HOBt/HOAt-based reagents.[7]Higher cost.

Table 2: Typical Reaction Parameters for Fmoc-SPPS

ParameterRecommendation
Fmoc Deprotection 20% Piperidine in DMF, 2 x 5-10 minutes.[4][9]
Amino Acid Excess 4-6 fold excess over resin loading.[15]
Coupling Reagent Excess 4-6 fold excess over resin loading.[15]
Base (e.g., DIPEA) Excess 8-12 fold excess over resin loading.
Standard Coupling Time 1-2 hours.[4]
Coupling Time for Hindered Residues 2-4 hours or longer; double coupling may be necessary.[1]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a suitable reaction vessel.[9] Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain the solution. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times).[4]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.95 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., colorless or yellowish beads, is desired).[4] If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling Procedure

  • Following a positive Kaiser test after the initial coupling, wash the resin with DMF (3 times).

  • Prepare a fresh solution of activated this compound as described in Protocol 1, step 3.

  • Add the freshly activated amino acid solution to the washed resin.

  • Agitate the reaction mixture at room temperature for an additional 1-2 hours.

  • Drain the reaction solution and wash the resin as described in Protocol 1, step 4.

  • Perform a final Kaiser test to confirm the absence of free amines before proceeding with the next Fmoc deprotection step.[1]

Visualizations

SPPS_Workflow Start Start: Swollen Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Activated this compound Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest DoubleCouple Double Coupling KaiserTest->DoubleCouple Positive NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative DoubleCouple->Wash2

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Troubleshooting_Logic Problem Problem: Low Yield / Racemization CheckCoupling Check Coupling Efficiency (Kaiser Test / LC-MS) Problem->CheckCoupling Incomplete Incomplete Coupling CheckCoupling->Incomplete Positive Kaiser Test Racemized Racemization Detected CheckCoupling->Racemized Diastereomers in LC-MS Solution1 Solution: - Double Couple - Increase Time - Use Potent Reagent (HATU, COMU) Incomplete->Solution1 Solution2 Solution: - Use Hindered Base (DIPEA, TMP) - In-situ Activation - Optimize Reagents (COMU/TMP) Racemized->Solution2

Caption: Logical troubleshooting flow for this compound coupling issues.

References

Preventing racemization of D-alpha-Phenylglycine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling D-alpha-Phenylglycine (Phg) in chemical reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and prevent racemization of this critical chiral building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant racemization of my D-alpha-Phenylglycine during peptide synthesis. What is the most likely cause?

A1: The most critical step for racemization of Phenylglycine during Fmoc-based solid-phase peptide synthesis (SPPS) is the base-catalyzed coupling of the Fmoc-Phg amino acid.[1][2][3] The deprotection step, or subsequent couplings of other amino acids, are less likely to be the primary cause of racemization.[1] The inherent structure of Phenylglycine, with its bulky aromatic side chain directly attached to the α-carbon, makes it more susceptible to racemization compared to other amino acids.[4]

Q2: Which bases should I use to minimize racemization during the coupling of D-alpha-Phenylglycine?

A2: The choice of base during the coupling step has a remarkable influence on preventing racemization. Weaker, sterically hindered bases are highly recommended over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA).[1][5] The best outcomes are typically obtained with 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[1]

Q3: What are the recommended coupling reagents to use with D-alpha-Phenylglycine?

A3: The selection of the coupling reagent is crucial for maintaining the stereochemical integrity of Phenylglycine. For epimerization-free synthesis, the use of DEPBT or COMU, especially when combined with TMP or DMP as the base, is highly effective.[1][2][3] While HATU is a common coupling reagent, it can lead to a noticeable degree of racemization with Phenylglycine.[1]

Q4: Can the protecting group on D-alpha-Phenylglycine influence racemization?

A4: Yes, the choice of the N-terminal protecting group can influence racemization. While the provided resources focus heavily on Fmoc-chemistry, the general principle is that activation of the carboxyl group of the protected amino acid can lead to racemization. For instance, benzyloxycarbonyl (Z) protected amino acids are noted for their resistance to racemization during activation.[6]

Q5: Does reaction temperature play a role in the racemization of D-alpha-Phenylglycine?

A5: Yes, higher temperatures can promote racemization. It is a known factor that can increase the rate of epimerization.[2] Therefore, it is advisable to conduct the critical coupling step at controlled, and if possible, reduced temperatures.

Quantitative Data Summary

The following tables summarize the impact of different bases and coupling reagents on the diastereomeric purity of a model peptide containing Phenylglycine.

Table 1: Effect of Different Bases on the Diastereomeric Purity of Bz-(L)-Arg-(L)-Phg-NH2

BasepKaPercentage of Correct Diastereomer (%)
DIPEA10.175
NMM7.3885
DMP6.790
TMP7.4393

Data adapted from a study on Fmoc-based solid-phase peptide synthesis.[1]

Table 2: Effect of Different Coupling Reagents on the Diastereomeric Purity of Bz-(L)-Arg-(L)-Phg-NH2 (with DIPEA as base)

Coupling ReagentPercentage of Correct Diastereomer (%)
HBTU78
PyBOP80
HATU82
DMTMM-BF488
DEPBT90
COMU92

Data adapted from a study on Fmoc-based solid-phase peptide synthesis.[1]

Experimental Protocols

Protocol for Minimized Racemization during Fmoc-SPPS of a Phenylglycine-Containing Peptide

This protocol is designed to minimize racemization during the critical coupling step of Fmoc-D-alpha-Phenylglycine.

1. Materials:

  • Fmoc-D-alpha-Phenylglycine

  • Resin with a free amino group

  • Coupling reagent: COMU or DEPBT

  • Base: 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Standard reagents for Fmoc deprotection (e.g., 20% piperidine in DMF)

  • Standard reagents for cleavage and final workup

2. Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, perform deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation of Fmoc-D-alpha-Phenylglycine:

    • In a separate vessel, dissolve Fmoc-D-alpha-Phenylglycine (3 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (COMU or DEPBT, 3 equivalents) to the amino acid solution.

    • Add the base (TMP or DMP, 4 equivalents) to the activation mixture.

    • Allow the activation to proceed for 1-2 minutes.

  • Coupling to Resin:

    • Add the activated Fmoc-D-alpha-Phenylglycine solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin thoroughly with DMF.

  • Subsequent Steps: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids. For these subsequent couplings, standard conditions (e.g., HATU/DIPEA) can be used if the coupled amino acids are not prone to racemization.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using the appropriate cleavage cocktail.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize the final product to confirm its identity and diastereomeric purity.

Visual Guides

Mechanism of Base-Catalyzed Racemization of Phenylglycine

racemization_mechanism D_Phg D-alpha-Phenylglycine (R-configuration) Proton_Abstraction Proton Abstraction at α-carbon D_Phg->Proton_Abstraction - H+ Racemic_Mixture Racemic Mixture D_Phg->Racemic_Mixture Base Base (e.g., DIPEA) Base->Proton_Abstraction Carbanion Planar Carbanion Intermediate (Achiral) Proton_Abstraction->Carbanion Reprotonation Reprotonation Carbanion->Reprotonation + H+ Reprotonation->D_Phg (Reformation of starting material) L_Phg L-alpha-Phenylglycine (S-configuration) Reprotonation->L_Phg L_Phg->Racemic_Mixture

Caption: Base-catalyzed racemization of D-alpha-Phenylglycine proceeds through a planar carbanion intermediate.

Workflow for Minimizing Racemization

workflow cluster_synthesis Fmoc-SPPS of Phenylglycine-Containing Peptide Start Start with free amine on resin Coupling_Step Coupling of Fmoc-D-Phg-OH Start->Coupling_Step Additives Use COMU/DEPBT as coupling reagent Use TMP/DMP as base Coupling_Step->Additives Subsequent_Couplings Subsequent Amino Acid Couplings Coupling_Step->Subsequent_Couplings Cleavage Cleavage and Deprotection Subsequent_Couplings->Cleavage End Enantiopure Peptide Cleavage->End

Caption: Recommended workflow for minimizing racemization during peptide synthesis involving D-alpha-Phenylglycine.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with H-D-Phg-OH (D-α-Phenylglycine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this amino acid, particularly in the context of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a non-proteinogenic amino acid. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance White to off-white solid[2]
CAS Number 875-74-1[1]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is recommended to store it as a powder at -20°C for up to three years or at 4°C for up to two years.[3] If prepared as a stock solution, it should be stored at -80°C for up to six months or at -20°C for up to one month.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[2]

Q3: In which solvents is this compound soluble?

This compound is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4] For aqueous solutions, it has a solubility of 2 mg/mL in water, which may require ultrasonication to fully dissolve.[2] The solubility in common SPPS solvents like DMF and NMP is generally sufficient for coupling reactions, though heating and sonication can aid dissolution.[4][5]

Troubleshooting Guide for this compound in Solid-Phase Peptide Synthesis (SPPS)

The unique structure of this compound, particularly its bulky phenyl side chain, can present specific challenges during solid-phase peptide synthesis. This guide addresses common issues in a question-and-answer format.

Problem 1: Low Coupling Efficiency or Incomplete Reactions

Q: I am observing a low yield of my target peptide containing this compound. The Kaiser test remains positive after the coupling step. What could be the cause and how can I resolve it?

A: Low coupling efficiency with this compound is a common issue, often attributed to the steric hindrance from its phenyl group. Here are several strategies to improve coupling efficiency:

  • Optimize Coupling Reagents: The choice of coupling reagent is critical. While standard reagents like HBTU and PyBOP can be effective, more potent activators are often necessary for sterically hindered amino acids like Phenylglycine.[6] Consider using third-generation uronium coupling reagents like COMU, which has shown excellent performance in reducing racemization and improving coupling efficiency for Phg residues.[3][6] DEPBT is another effective option, particularly for minimizing racemization.[3][7]

Coupling ReagentBaseKey ConsiderationsReference
HATU DIPEA, NMM, TMP, DMPGenerally effective, but racemization can be a concern with stronger bases.[3][8]
HBTU DIPEA, NMMCan be less efficient than HATU for hindered couplings.[8]
PyBOP DIPEA, NMMSimilar to HBTU in performance.[6]
COMU TMP, DMPExcellent for reducing racemization and improving coupling efficiency.[3][6][7]
DEPBT TMP, DMPHighly effective at minimizing racemization.[3][7]
  • Double Coupling: Performing the coupling reaction twice can significantly improve the incorporation of this compound. After the initial coupling and washing steps, repeat the coupling procedure with a fresh solution of the activated amino acid.

  • Increase Reagent Concentration and Reaction Time: Using a higher concentration of the activated amino acid and coupling reagents (e.g., 3-5 equivalents) and extending the reaction time (e.g., 2-4 hours or even overnight) can help drive the reaction to completion.

  • Solvent Choice: While DMF is the most common solvent in SPPS, NMP can be a better choice for improving the solubility of protected amino acids and solvating the growing peptide chain, which can be beneficial for difficult couplings.[5][9]

Problem 2: Racemization of the this compound Residue

Q: My final peptide product shows a diastereomeric impurity. I suspect racemization of the D-Phenylglycine residue. How can I minimize this?

A: Phenylglycine is notoriously prone to racemization during peptide synthesis, primarily due to the increased acidity of its α-proton.[10] Racemization is most likely to occur during the activation and coupling steps, and is heavily influenced by the choice of base.[3][11]

  • Choice of Base: The basicity and steric hindrance of the base used during coupling have a significant impact on racemization.[3] Strong, non-sterically hindered bases can increase the rate of epimerization. Using sterically hindered and weaker bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) in combination with coupling reagents like COMU or DEPBT has been shown to significantly reduce racemization to negligible levels.[3][6][7]

BasepKaRacemization Potential with PhgReference
DIPEA 10.1High[3]
NMM 7.38Moderate[3][11]
TMP 7.43Low[3][6][7]
DMP 6.65Low[3][6][7]
  • Coupling Reagent Selection: As mentioned previously, COMU and DEPBT are highly recommended for coupling Phenylglycine residues as they have been shown to minimize racemization.[3][6][7]

  • Fmoc Deprotection Conditions: While the coupling step is the most critical for racemization, prolonged exposure to strong bases during Fmoc deprotection can also contribute to epimerization.[3][11] Standard deprotection with 20% piperidine in DMF is generally acceptable, but extended deprotection times should be avoided.[3]

Problem 3: Peptide Aggregation

Q: The resin beads are clumping together during the synthesis of my this compound-containing peptide, and I'm observing slow reaction kinetics. What can I do to address this aggregation?

A: Peptide aggregation is a common problem in SPPS, particularly with hydrophobic sequences. The phenyl group of this compound can contribute to the hydrophobicity of the peptide.

  • Solvent Choice: Switching from DMF to NMP or using a mixture of solvents can help to disrupt secondary structures and improve solvation of the peptide-resin complex.[9]

  • Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding and reduce aggregation.

  • Low-Load Resin: Using a resin with a lower substitution level increases the distance between peptide chains, thereby reducing the likelihood of intermolecular aggregation.

Problem 4: Difficulties in Cleavage and Purification

Q: I am experiencing low yield after cleavage and my HPLC purification is proving difficult, with broad peaks or poor separation. What are the recommended cleavage and purification strategies for peptides containing this compound?

A: The final steps of cleavage and purification require careful consideration to ensure a high yield of pure peptide.

  • Cleavage Cocktail: A standard cleavage cocktail for many peptides is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[12] However, for peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient and avoids the use of malodorous reagents.[13][14] The choice of cocktail should be based on the overall composition of your peptide.

Cleavage Cocktail ComponentPurpose
Trifluoroacetic Acid (TFA) Cleaves the peptide from the resin and removes most side-chain protecting groups.
Triisopropylsilane (TIS) A scavenger for carbocations generated during cleavage.
Water A scavenger and helps to protonate the peptide.
Phenol A scavenger that can protect Tyr and Trp residues.[14]
Thioanisole A scavenger that can accelerate the removal of Arg protecting groups.[14]
1,2-Ethanedithiol (EDT) A scavenger, particularly for protecting Cys and Met residues from modification.
  • HPLC Purification:

    • Solvent System: A common mobile phase for reversed-phase HPLC of peptides consists of Buffer A (e.g., 0.1% TFA in water) and Buffer B (e.g., 0.1% TFA in acetonitrile).[15][16] The TFA helps to keep the peptide protonated and improves peak shape.[17]

    • Gradient Optimization: Start with a shallow gradient to effectively separate impurities from the main product. For example, a gradient of 5-65% Buffer B over 60 minutes is a good starting point for many peptides.

    • pH Adjustment: For some peptides, purification at a different pH may be necessary to achieve optimal separation, especially if the peptide is poorly soluble or has an isoelectric point close to the pH of the standard mobile phase.[17]

    • Detection Wavelength: Monitor the elution at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Phenylalanine, Tyrosine, and Tryptophan).[15][16]

Experimental Protocols & Workflows

General Workflow for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

The following diagram illustrates a typical workflow for the manual or automated synthesis of a peptide incorporating this compound using Fmoc chemistry.

SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 Washing (DMF) Deprotection->Wash1 Remove Fmoc group Coupling Coupling (Activated Fmoc-AA-OH) Wash1->Coupling Prepare for coupling Wash2 Washing (DMF) Coupling->Wash2 Couple next amino acid Wash2->Deprotection Start next cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last amino acid Resin Resin Swelling (e.g., in DMF) Resin->Deprotection Start Synthesis Cleavage Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Figure 1. General workflow for Fmoc-based solid-phase peptide synthesis.
Signaling Pathway Example: G-Protein Coupled Receptor (GPCR) Activation

While a specific signaling pathway directly initiated by a peptide solely defined by the presence of this compound is not broadly documented, many bioactive peptides containing D-amino acids act on cell surface receptors like GPCRs. The inclusion of a D-amino acid can enhance peptide stability against enzymatic degradation, prolonging its signaling activity. The diagram below illustrates a generic GPCR signaling cascade that could be initiated by a stable, this compound-containing peptide ligand.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Peptide Ligand (containing this compound) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Target_Protein Target Protein PKA->Target_Protein Phosphorylates Cellular_Response Cellular Response Target_Protein->Cellular_Response Leads to

References

Stability issues of H-D-Phg-OH in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of H-D-Phg-OH (D-Phenylglycine) in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound, also known as D-Phenylglycine, is a non-proteinogenic α-amino acid.[1] Its key properties are summarized in the table below.

PropertyValue
CAS Number 875-74-1[2][3][4][5][6]
Molecular Formula C₈H₉NO₂[2][3][5]
Molecular Weight 151.16 g/mol [5][7]
Appearance White to off-white crystalline powder[6][8]
Storage (Lyophilized) Desiccate at -20°C[2]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents and has limited solubility in water. To enhance solubility in aqueous solutions, gentle warming and sonication may be necessary.[2][9] One supplier suggests that for aqueous stock solutions, the pH may need to be adjusted to 12 with NaOH for complete dissolution.[8]

SolventSolubility
Chloroform Soluble[2][9]
Dichloromethane Soluble[2][9]
Ethyl Acetate Soluble[2][9]
DMSO Soluble[2][9]
Acetone Soluble[2][9]
Water Slightly soluble; requires sonication and potentially pH adjustment[8][10]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, it is recommended to prepare stock solutions and store them in aliquots to minimize freeze-thaw cycles.[10] The recommended storage temperatures and durations are outlined below.

Storage TemperatureDuration
-80°C Up to 6 months[8][10]
-20°C Up to 1 month[8][10]

If using a water-based stock solution, it is advisable to filter-sterilize it through a 0.22 µm filter before use.[10]

Q4: What are the primary stability concerns for this compound in solution?

A4: The main stability concern for phenylglycine derivatives is racemization , the conversion of the D-enantiomer to its L-enantiomer, particularly under basic conditions.[11][12][13] Phenylglycine has been observed to have a significantly higher rate of racemization compared to other amino acids like alanine.[11] Other potential degradation pathways for amino acids in solution include oxidation and hydrolysis, which are influenced by factors such as pH, temperature, and exposure to light and oxygen.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause: Degradation of this compound in your stock or working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound before critical experiments, especially if your stock solution is old or has been stored at inappropriate temperatures.

    • Verify pH: Check the pH of your solution. Phenylglycine is more prone to racemization at higher pH.[11] If your experimental conditions are basic, be aware of the potential for racemization and consider a pH stability study.

    • Proper Storage: Ensure your stock solutions are aliquoted and stored at or below -20°C to minimize degradation.[10] Avoid repeated freeze-thaw cycles.

    • Assess Purity: If you suspect degradation, it is advisable to check the purity of your solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

Issue 2: Difficulty dissolving this compound.

  • Potential Cause: Low solubility in the chosen solvent.

  • Troubleshooting Steps:

    • Gentle Heating: Warm the solution gently (e.g., to 37°C) to aid dissolution.[2]

    • Sonication: Use an ultrasonic bath to help dissolve the compound.[2]

    • pH Adjustment: For aqueous solutions, cautiously adjust the pH. Increasing the pH can improve solubility for some amino acids.[8] However, be mindful that basic conditions can promote racemization of this compound.[11]

    • Solvent Choice: Consider using a small amount of an organic solvent like DMSO to first dissolve the compound before diluting with your aqueous buffer.

Issue 3: Observing unexpected peaks in HPLC analysis.

  • Potential Cause: Presence of degradation products or impurities.

  • Troubleshooting Steps:

    • Identify Degradants: The primary degradation product to consider is the L-enantiomer of phenylglycine due to racemization. Other potential degradation products could arise from oxidation or hydrolysis.

    • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by subjecting your this compound solution to stress conditions such as acidic, basic, oxidative, and thermal stress.[7][14][15][16][17]

    • Use a Stability-Indicating Method: Employ an HPLC method that can separate the parent compound from its potential degradation products. Chiral HPLC may be necessary to resolve the D- and L-enantiomers.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile container.

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO for an organic stock or sterile water for an aqueous stock) to the powder.

  • Dissolution:

    • For organic solvents, vortex until the powder is completely dissolved.

    • For aqueous solutions, vortex vigorously. If the powder does not fully dissolve, use a sonicator or warm the solution gently. If necessary, adjust the pH carefully.

  • Sterilization (for aqueous solutions): Filter the solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[10]

Protocol 2: General Procedure for Assessing this compound Stability by HPLC

This protocol outlines a general workflow for conducting a stability study of this compound in a specific solution.

  • Solution Preparation: Prepare a solution of this compound at a known concentration in the desired buffer or solvent.

  • Incubation: Divide the solution into several aliquots and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each incubation temperature.

  • HPLC Analysis: Analyze each sample using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA). A chiral column will be necessary to monitor racemization.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point and compare it to the initial (time 0) peak area to determine the percentage of degradation.

Visualizations

G cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways pH pH H-D-Phg-OH_Solution This compound in Solution pH->H-D-Phg-OH_Solution Temperature Temperature Temperature->H-D-Phg-OH_Solution Solvent Solvent Solvent->H-D-Phg-OH_Solution Light_Oxygen Light & Oxygen Light_Oxygen->H-D-Phg-OH_Solution Racemization Racemization Hydrolysis Hydrolysis Oxidation Oxidation H-D-Phg-OH_Solution->Racemization (major concern) H-D-Phg-OH_Solution->Hydrolysis H-D-Phg-OH_Solution->Oxidation G Start Start Prepare_Solution Prepare this compound solution Start->Prepare_Solution Incubate Incubate at various Temperatures & pH Prepare_Solution->Incubate Sample Take samples at different time points Incubate->Sample HPLC_Analysis Analyze by Stability- Indicating HPLC Sample->HPLC_Analysis Data_Analysis Quantify degradation and determine kinetics HPLC_Analysis->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: D-Phenylglycine Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-phenylglycine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this valuable chiral building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development activities.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, purification, and application of D-phenylglycine and its derivatives.

FAQ 1: Racemization and Epimerization

Question: I am observing significant epimerization of my D-phenylglycine residue during solid-phase peptide synthesis (SPPS). What causes this and how can I prevent it?

Answer: D-phenylglycine is particularly susceptible to racemization (or epimerization when incorporated into a peptide chain) due to the increased acidity of the α-proton, which is stabilized by the adjacent phenyl ring. This issue is most pronounced under basic conditions, which are common in standard Fmoc-based SPPS protocols, particularly during the coupling step.[1][2]

Troubleshooting Steps:

  • Choice of Coupling Reagent: The selection of the coupling reagent is critical. Standard carbodiimide reagents can lead to significant racemization. It is highly recommended to use coupling reagents that minimize the risk of epimerization. Studies have shown that using uronium-type reagents like COMU ( (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can significantly reduce racemization to negligible levels.[1][3] DEPBT has also been shown to be effective.[1]

  • Choice of Base: The base used during the coupling reaction also plays a crucial role. Less nucleophilic bases are preferred. For instance, using 2,4,6-trimethylpyridine (TMP) or diisopropylethylamine (DIEA) in combination with COMU has been shown to be effective in suppressing epimerization.[1][3]

  • Reaction Temperature and Time: While SPPS is often performed at room temperature, minimizing the reaction time for the coupling of D-phenylglycine can help reduce the extent of epimerization. If using microwave-assisted SPPS, careful optimization of temperature and power is necessary.

  • Fmoc-Deprotection: While the coupling step is the most critical for racemization, prolonged exposure to the basic conditions of Fmoc deprotection (e.g., with piperidine) can also contribute to epimerization. It is advisable to keep the deprotection times as short as possible while ensuring complete removal of the Fmoc group.

DOT Diagram: Logic for Minimizing D-Phenylglycine Epimerization in SPPS

epimerization_troubleshooting start Problem: Epimerization of D-Phg in SPPS coupling Focus on Coupling Step (Most Critical) start->coupling reagent Select Optimal Coupling Reagent coupling->reagent base Select Optimal Base coupling->base comu Use COMU or DEPBT reagent->comu tmp Use TMP or DIEA base->tmp solution Solution: Minimized Epimerization comu->solution tmp->solution

Caption: Troubleshooting workflow for D-phenylglycine epimerization in SPPS.

FAQ 2: Chiral Purity and Resolution

Question: I am struggling to obtain D-phenylglycine with high enantiomeric excess. What are the most effective methods for resolving a racemic mixture of DL-phenylglycine?

Answer: Achieving high chiral purity is a common challenge. Several methods are available for the resolution of DL-phenylglycine, each with its own advantages and disadvantages. The most common techniques are diastereomeric salt crystallization and enzymatic resolution.

Resolution Methods Overview:

MethodResolving Agent/EnzymeTypical Enantiomeric Excess (ee)Key Considerations
Diastereomeric Salt Crystallization (+)-Tartaric Acid[4][5]>95%Cost-effective, but can require multiple recrystallizations. The unwanted enantiomer can be racemized and recycled.
(+)-Camphorsulfonic Acid[6]HighThe resolving agent is more expensive but can be recycled.[6]
Enzymatic Resolution Penicillin G Acylase[7][8][9][10]>97%Highly specific, leading to very high enantiomeric excess.[7] Requires specific substrates (e.g., N-acylated phenylglycine).
Acylase I from Hog Kidney[11]>95% for D-enantiomer, >99% for L-enantiomerEffective for the hydrolysis of N-acetyl-L-phenylglycine, leaving the N-acetyl-D-phenylglycine for subsequent hydrolysis.[11]

Troubleshooting Tips for Resolution:

  • Incomplete Resolution: If you are not achieving the desired enantiomeric excess, consider additional recrystallization steps for diastereomeric salt crystallization. For enzymatic resolution, ensure the enzyme is active and the reaction conditions (pH, temperature) are optimal.

  • Low Yield: Low yields can result from multiple recrystallization steps or incomplete enzymatic conversion. For diastereomeric resolution, optimizing the solvent system and crystallization temperature is crucial. In enzymatic methods, ensure the reaction goes to completion.

FAQ 3: Solubility Issues

Question: I am having difficulty dissolving D-phenylglycine for my reaction. What are its solubility properties and what solvents are recommended?

Answer: D-phenylglycine has limited solubility in water but is more soluble in certain organic solvents and aqueous acidic or basic solutions.

Solubility Data for D-Phenylglycine:

SolventSolubilityReference
Water0.3 g / 100 mL[12][13]
EthanolPractically insoluble[12]
Aqueous solutions of inorganic acids and alkalisSoluble[12]

Troubleshooting Solubility Problems:

  • Aqueous Reactions: For reactions in aqueous media, D-phenylglycine will be more soluble in acidic or basic conditions due to the formation of the corresponding salt. Adjusting the pH of your solution can significantly improve solubility.

  • Organic Reactions: For reactions in organic solvents, it is often necessary to use a derivative of D-phenylglycine, such as its methyl ester hydrochloride, which exhibits better solubility in solvents like methanol.

  • Sonication and Heating: Gentle heating and sonication can aid in the dissolution of D-phenylglycine, but be mindful of potential degradation or racemization at elevated temperatures.

  • Co-solvents: In some cases, using a mixture of solvents can improve solubility. For enzymatic reactions, the inclusion of a limited amount of a miscible organic co-solvent has been explored to improve substrate solubility, though this can impact enzyme stability and activity.

Experimental Protocols

Protocol 1: Diastereomeric Resolution of DL-Phenylglycine using (+)-Tartaric Acid

This protocol is a general guideline based on established principles of diastereomeric resolution.[4][5]

Materials:

  • DL-Phenylglycine methyl ester

  • (+)-Tartaric acid

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Salt Formation:

    • Dissolve 1 mole-equivalent of DL-phenylglycine methyl ester in methanol.

    • In a separate flask, dissolve 1 mole-equivalent of (+)-tartaric acid in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the phenylglycine ester solution with stirring.

    • Allow the mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt. The D-phenylglycine methyl ester-(+)-tartrate salt is typically less soluble and will precipitate.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether.

    • Dry the crystals under vacuum.

  • Liberation of the D-Phenylglycine Ester:

    • Suspend the dried diastereomeric salt in water and add a saturated solution of sodium bicarbonate or a dilute solution of NaOH with stirring until the pH is basic and all the solid has dissolved.

    • Extract the free D-phenylglycine methyl ester with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the D-phenylglycine methyl ester.

  • Hydrolysis to D-Phenylglycine:

    • Hydrolyze the D-phenylglycine methyl ester by refluxing with aqueous HCl (e.g., 6N HCl) until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to the isoelectric point of phenylglycine to precipitate the free amino acid.

    • Collect the D-phenylglycine by filtration, wash with cold water, and dry.

  • Chiral Purity Analysis:

    • Determine the enantiomeric excess of the final product by chiral HPLC.

DOT Diagram: Diastereomeric Resolution Workflow

resolution_workflow start Start: DL-Phenylglycine Ester salt_formation 1. Diastereomeric Salt Formation (with (+)-Tartaric Acid in Methanol) start->salt_formation crystallization 2. Selective Crystallization of D-Ester-(+)-Tartrate Salt salt_formation->crystallization filtration 3. Filtration and Drying crystallization->filtration liberation 4. Liberation of D-Ester (Base Treatment & Extraction) filtration->liberation hydrolysis 5. Acid Hydrolysis liberation->hydrolysis purification 6. Neutralization & Precipitation hydrolysis->purification end End: Enantiopure D-Phenylglycine purification->end

Caption: Workflow for the resolution of DL-phenylglycine via diastereomeric salt crystallization.

Protocol 2: Chiral HPLC Analysis of D/L-Phenylglycine

This is a representative method for the analytical separation of D- and L-phenylglycine enantiomers. Specific conditions may need to be optimized for your system.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column, for example, a Pirkle-type column like (D)-penicillamine.[14]

  • Mobile phase: A common mobile phase for this type of separation is a mixture of an aqueous buffer (e.g., 2 mM copper(II) sulfate) and an organic modifier (e.g., 2-propanol or isopropanol). A typical composition could be 95:5 (v/v) aqueous buffer to organic modifier.[14]

  • D-phenylglycine and L-phenylglycine standards.

  • Sample of D-phenylglycine to be analyzed.

Procedure:

  • Standard Preparation: Prepare standard solutions of pure D-phenylglycine, pure L-phenylglycine, and a racemic mixture in the mobile phase.

  • Sample Preparation: Dissolve a small amount of your D-phenylglycine sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to determine the retention times of the D- and L-enantiomers.

    • Inject your sample.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers in your sample chromatogram based on the retention times of the standards.

    • Calculate the enantiomeric excess (ee%) using the peak areas (A) of the D- and L-enantiomers:

      • ee% = [(Area_D - Area_L) / (Area_D + Area_L)] * 100

DOT Diagram: Chiral HPLC Analysis Workflow

hplc_workflow start Start: D-Phg Sample prep 1. Sample Preparation (Dissolve in Mobile Phase, Filter) start->prep injection 2. Inject onto Chiral HPLC Column prep->injection separation 3. Separation of Enantiomers injection->separation detection 4. UV Detection separation->detection analysis 5. Data Analysis (Peak Integration, ee% Calculation) detection->analysis end End: Enantiomeric Purity Result analysis->end

Caption: Workflow for determining the enantiomeric purity of D-phenylglycine by chiral HPLC.

References

Technical Support Center: Resolution of D- and L-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of D- and L-Phenylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic DL-Phenylglycine?

A1: The three most common and effective methods for resolving DL-Phenylglycine are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[1]

  • Enzymatic Resolution: This highly selective method utilizes enzymes that preferentially act on one enantiomer, allowing for the separation of the two.

  • Chiral Chromatography: This analytical and preparative technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive.

Q2: How do I choose the best resolution method for my application?

A2: The choice of method depends on several factors, including the scale of the resolution, required purity, cost, and available equipment.

  • Diastereomeric salt crystallization is often preferred for large-scale industrial production due to its cost-effectiveness, though it can be time-consuming to develop.[1][2]

  • Enzymatic resolution offers high enantioselectivity and mild reaction conditions but may require specific substrates (e.g., N-acetylated phenylglycine) and careful optimization of enzymatic activity.[3]

  • Chiral chromatography (HPLC or SFC) is excellent for analytical purposes and small-scale preparative separations, offering high purity, but can be expensive for large-scale production.[4]

Q3: What is "oiling out" during diastereomeric salt crystallization and how can I prevent it?

A3: "Oiling out" is the separation of the solute as a liquid phase instead of a solid crystalline phase. This often occurs due to high supersaturation or if the temperature is above the melting point of the solvated salt. To prevent this, you can try reducing the concentration of your solution, slowing down the cooling rate, or adding an anti-solvent gradually at a higher temperature.

Q4: My enzymatic resolution is not reaching completion. What are the possible causes?

A4: Incomplete enzymatic resolution can be due to several factors:

  • Enzyme Inhibition: The product or substrate may be inhibiting the enzyme.

  • Poor Enzyme Stability: The enzyme may not be stable under the reaction conditions (pH, temperature).

  • Sub-optimal pH or Temperature: Most enzymes have a narrow optimal pH and temperature range for maximum activity.

  • Insufficient Enzyme Concentration: The amount of enzyme may not be sufficient for the amount of substrate.

Q5: In chiral HPLC, I am seeing poor peak resolution. How can I improve it?

A5: Poor peak resolution in chiral HPLC can be addressed by:

  • Optimizing the Mobile Phase: Adjusting the ratio of the organic modifier to the aqueous phase, or changing the type of organic modifier (e.g., methanol, acetonitrile, isopropanol), can significantly impact resolution.[5]

  • Changing the Chiral Stationary Phase (CSP): The selection of the CSP is critical. Polysaccharide-based, cyclodextrin-based, or Pirkle-type columns are often used for amino acids.[5]

  • Adjusting the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.[5]

  • Controlling the Temperature: Temperature can affect the interactions between the enantiomers and the CSP. Experimenting with different column temperatures can be beneficial.

Troubleshooting Guides

Diastereomeric Salt Crystallization

Issue: Poor or No Crystallization

Possible Cause Troubleshooting Steps
Inappropriate Solvent The solubility difference between the two diastereomeric salts is crucial. Perform a solvent screen with a variety of polar and non-polar solvents, as well as solvent mixtures.
Insufficient Supersaturation The solution may not be concentrated enough for crystals to form. Carefully evaporate some of the solvent or slowly cool the solution to a lower temperature.
High Solubility of Both Salts If both diastereomeric salts are highly soluble in the chosen solvent, crystallization will be difficult. A thorough solvent screen is necessary to find a system where one salt is significantly less soluble.
Impurities Present Impurities can inhibit crystal nucleation and growth. Ensure the starting racemic phenylglycine and the resolving agent are of high purity.

Issue: Low Yield of the Desired Diastereomer

Possible Cause Troubleshooting Steps
Suboptimal Solubility The desired salt may still have significant solubility in the mother liquor. Optimize the solvent system and crystallization temperature to minimize its solubility.
Premature Isolation The crystallization process may not have reached equilibrium. Allow for a longer crystallization time.
Racemization of the Resolving Agent Ensure the resolving agent is enantiomerically pure and stable under the experimental conditions.

Issue: Low Enantiomeric Purity of the Crystallized Salt

Possible Cause Troubleshooting Steps
Co-crystallization The undesired diastereomer may be crystallizing with the desired one. Try a different solvent system or a slower cooling rate to improve selectivity. Multiple recrystallizations may be necessary.
Formation of a Solid Solution In some cases, the two diastereomers can form a solid solution, making separation by crystallization difficult. This may require a different resolving agent.
Enzymatic Resolution

Issue: Low Enzyme Activity

Possible Cause Troubleshooting Steps
Incorrect pH or Temperature Verify that the pH and temperature of the reaction mixture are at the optimal values for the specific enzyme being used. For example, immobilized Penicillin G acylase shows maximum activity at pH 8.5 and 50°C.[6]
Enzyme Denaturation The enzyme may have been denatured during storage or handling. Use a fresh aliquot of the enzyme and ensure it has been stored at the recommended temperature.
Presence of Inhibitors Heavy metal ions or other compounds in your reaction mixture could be inhibiting the enzyme. Consider using a buffer with a chelating agent like EDTA if metal ion contamination is suspected.

Issue: Incomplete Conversion

Possible Cause Troubleshooting Steps
Equilibrium Limitation The reverse reaction may be significant, preventing the reaction from going to completion. Consider removing the product as it is formed, if possible.
Substrate Inhibition High concentrations of the substrate can sometimes inhibit the enzyme. Try starting with a lower substrate concentration.
Insufficient Reaction Time The reaction may simply need more time to reach completion. Monitor the reaction progress over a longer period.
Chiral Chromatography (HPLC/SFC)

Issue: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Steps
Secondary Interactions For basic compounds like phenylglycine, interactions with residual silanol groups on the silica support can cause peak tailing. Adding a basic modifier like diethylamine (DEA) to the mobile phase in normal phase chromatography can improve peak shape.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Column Contamination The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.

Issue: Long Retention Times

Possible Cause Troubleshooting Steps
Mobile Phase Too Weak The mobile phase may not be strong enough to elute the compounds in a reasonable time. Increase the percentage of the stronger solvent in the mobile phase.
Low Temperature Lower temperatures can sometimes lead to longer retention times. Try increasing the column temperature.

Issue: No Separation of Enantiomers

Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The chosen CSP may not be suitable for resolving phenylglycine. Consult literature or vendor application notes for recommended columns for amino acid separations. Chiral crown ether and macrocyclic glycopeptide-based CSPs have shown success.[5][7]
Mobile Phase Composition The mobile phase composition is critical for chiral recognition. Systematically vary the mobile phase components and their ratios. For example, in reversed-phase, adjusting the pH of the aqueous component can be crucial.
Derivatization Required For some CSPs, derivatization of the amino acid may be necessary to enhance the interactions required for separation.

Data Presentation

Table 1: Comparison of Diastereomeric Salt Resolution Methods for DL-Phenylglycine

Resolving AgentSolventYield (%)Optical Purity (%)Reference
(+)-Camphorsulfonic AcidWater45.798.8 (D-enantiomer)[8][9][10]
(+)-Tartaric AcidIsopropyl alcohol/Water87.5 (diastereomeric salt)83.5[11]
N-Acetyl-D-PhenylalanineWater81.2 (for D-phenylalanine methyl ester)98.1[12]

Table 2: Performance of Enzymatic Resolution of DL-Phenylglycine Derivatives

EnzymeSubstrateProductYield (%)Enantiomeric Excess (%)Reference
Acylase I (from hog kidney)N-Acetyl-DL-PhenylglycineL-Phenylglycine36>99[3]
Acylase I (from hog kidney)N-Acetyl-DL-PhenylglycineD-Phenylglycine (after hydrolysis of unreacted N-acetyl-D-phenylglycine)26>95[3]
Penicillin G Acylase (immobilized)DL-Phenyl acetyl phenylglycineL-Phenylglycine>97 (hydrolysis of L-isomer)N/A[6][13]

Table 3: Chiral Chromatography Methods for Phenylglycine Resolution

MethodChiral Stationary Phase (CSP) / AdditiveMobile PhaseCompoundResolution (Rs) / Separation Factor (α)Reference
HPLCChiral Crown EtherpH 1 (Perchloric acid)PhenylglycineRs > 1.5[14]
HPLCRP-18 monolithic column coated with N-decyl-L-4-hydroxyproline0.1 mM Cu(II)sulfatePhenylglycineNot specified, but rapid separation shown[15]
HPLCVancomycin (as chiral mobile phase additive)Phosphate buffer/2-propanolPhenylglycinePoor resolution observed[16]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of DL-Phenylglycine using (+)-Camphorsulfonic Acid
  • Dissolution: Dissolve DL-Phenylglycine (1 equivalent) and (+)-Camphorsulfonic acid (1 equivalent) in water with heating until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble D-Phenylglycine-(+)-camphorsulfonate salt will start to crystallize. For improved yield, the solution can be further cooled in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold water.

  • Drying: Dry the crystals under vacuum.

  • Liberation of the Free Amino Acid: Dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point of phenylglycine (around 6.0) with a suitable base (e.g., aqueous ammonia). The D-Phenylglycine will precipitate.

  • Final Purification: Filter the precipitated D-Phenylglycine, wash with cold water, and dry.

  • Analysis: Determine the yield and optical purity (e.g., by polarimetry or chiral HPLC).

Protocol 2: Enzymatic Resolution of N-Acetyl-DL-Phenylglycine using Acylase I
  • Substrate Preparation: Dissolve N-Acetyl-DL-Phenylglycine in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Enzyme Addition: Add Acylase I (from a source like hog kidney) to the substrate solution. The enzyme can be in soluble form or immobilized on a solid support.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically around 37°C) with gentle stirring. Monitor the progress of the reaction (e.g., by HPLC or by measuring the amount of released acetic acid). The enzyme will selectively hydrolyze the N-acetyl group from L-Phenylglycine.

  • Enzyme Removal: If using a soluble enzyme, it can be denatured by heating or by adjusting the pH, followed by centrifugation. If using an immobilized enzyme, it can be removed by filtration and reused.

  • Separation of Products: Adjust the pH of the solution to the isoelectric point of L-Phenylglycine (around 6.0) to precipitate it. Filter to isolate the L-Phenylglycine.

  • Isolation of D-enantiomer: The unreacted N-Acetyl-D-Phenylglycine remains in the filtrate. This can be isolated and then hydrolyzed (e.g., by acid hydrolysis) to obtain D-Phenylglycine.

  • Analysis: Determine the yield and enantiomeric excess of both L- and D-Phenylglycine.

Protocol 3: Chiral HPLC Resolution of DL-Phenylglycine
  • Column Selection: Choose a suitable chiral stationary phase. A crown ether-based column (e.g., CROWNPAK CR(+)) is a good starting point.

  • Mobile Phase Preparation: Prepare a mobile phase, for example, an aqueous solution of perchloric acid at pH 1.0. Ensure the mobile phase is filtered and degassed.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of DL-Phenylglycine in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Detection: Monitor the elution of the enantiomers using a suitable detector (e.g., UV detector at 210 nm).

  • Optimization: If the resolution is not optimal, adjust the mobile phase pH, temperature, or flow rate. For example, lowering the temperature can sometimes increase resolution.[14]

Mandatory Visualizations

experimental_workflow_diastereomeric_salt cluster_prep Salt Formation & Crystallization cluster_separation Separation & Liberation racemate DL-Phenylglycine (Racemic Mixture) dissolution Dissolution in Suitable Solvent racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., (+)-Camphorsulfonic Acid) resolving_agent->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration1 Filtration crystallization->filtration1 less_soluble Less Soluble Diastereomeric Salt (e.g., D-PG-(+)-CSA) filtration1->less_soluble Solid mother_liquor Mother Liquor with More Soluble Salt (e.g., L-PG-(+)-CSA) filtration1->mother_liquor Liquid liberation Liberation of Free Amino Acid (pH Adjustment) less_soluble->liberation filtration2 Filtration liberation->filtration2 pure_enantiomer Pure D-Phenylglycine filtration2->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Crystallization.

experimental_workflow_enzymatic cluster_reaction Enzymatic Reaction cluster_separation Product Separation racemic_substrate N-Acetyl-DL-Phenylglycine incubation Incubation (Optimal pH & Temp) racemic_substrate->incubation enzyme Enzyme (e.g., Acylase I) enzyme->incubation product_mixture Mixture of L-Phenylglycine & N-Acetyl-D-Phenylglycine incubation->product_mixture separation Separation (e.g., pH adjustment & filtration) product_mixture->separation l_phenylglycine Pure L-Phenylglycine separation->l_phenylglycine Precipitate d_derivative N-Acetyl-D-Phenylglycine separation->d_derivative Filtrate hydrolysis Hydrolysis d_derivative->hydrolysis d_phenylglycine Pure D-Phenylglycine hydrolysis->d_phenylglycine

Caption: Workflow for Enzymatic Resolution.

logical_relationship_troubleshooting_hplc cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Poor Chiral Resolution in HPLC cause1 Inappropriate CSP issue->cause1 cause2 Suboptimal Mobile Phase issue->cause2 cause3 Incorrect Temperature issue->cause3 cause4 Flow Rate Too High issue->cause4 solution1 Select a Different CSP (e.g., polysaccharide, crown ether) cause1->solution1 solution2 Optimize Mobile Phase (adjust solvent ratio, pH, additives) cause2->solution2 solution3 Vary Column Temperature cause3->solution3 solution4 Reduce Flow Rate cause4->solution4

Caption: Troubleshooting Logic for Poor HPLC Resolution.

References

Validation & Comparative

A Comparative Guide to H-D-Phg-OH and Other Non-Natural Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery and development, the incorporation of non-natural amino acids is a key strategy to enhance therapeutic properties such as potency, stability, and bioavailability. H-D-Phg-OH (D-phenylglycine) is a widely utilized non-natural amino acid, particularly in the synthesis of semi-synthetic β-lactam antibiotics. However, its performance in peptide synthesis, especially concerning stereochemical integrity, necessitates a careful comparison with other non-natural amino acids. This guide provides an objective comparison of this compound with other selected non-natural amino acids, supported by experimental data and detailed protocols.

Introduction to this compound and Comparative Non-Natural Amino Acids

This compound is an alpha-amino acid with a phenyl group directly attached to the alpha-carbon. This structure imparts significant conformational constraints and susceptibility to racemization during peptide synthesis. For this comparison, we will evaluate this compound against other non-natural amino acids that offer distinct structural features and performance characteristics in solid-phase peptide synthesis (SPPS). The selected comparators include:

  • D-Alanine (D-Ala): A simple D-amino acid, providing a baseline for the impact of D-enantiomers on peptide properties.

  • N-Methyl-L-Phenylalanine (N-Me-Phe): An N-alkylated amino acid, which can improve enzymatic stability and influence peptide conformation.

  • L-Cyclohexylalanine (L-Cha): An aliphatic, conformationally restricted analog of phenylalanine, often used to enhance stability and hydrophobicity.

Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating non-natural amino acids into a growing peptide chain is critical for the overall yield and purity of the final product. Key performance indicators include coupling efficiency and resistance to racemization.

Racemization of D-Phenylglycine during Coupling

A significant challenge in the use of this compound is its high propensity for racemization (epimerization) during the coupling step in Fmoc-based SPPS. The acidity of the alpha-proton, due to the adjacent phenyl group, makes it susceptible to abstraction by the bases used in the coupling reaction, leading to a loss of stereochemical integrity.

Table 1: Extent of Racemization of Fmoc-L-Phg-OH with Different Coupling Reagents and Bases

Coupling ReagentBase% Correct Diastereomer (L-Phg)% Epimer (D-Phg)
HATUDIPEA75%25%
HATUTMP93%7%
HBTUDIPEA72%28%
PyBOPDIPEA73%27%
COMUDIPEA92%8%
COMUTMP>98%<2%
DEPBTTMP>98%<2%

Data synthesized from studies on Fmoc-L-Phg-OH, which is expected to show similar racemization behavior to Fmoc-D-Phg-OH under these conditions.

As the data indicates, the choice of both the coupling reagent and the base significantly impacts the degree of racemization. Stronger, more sterically hindered bases like 2,4,6-trimethylpyridine (TMP) and coupling reagents like COMU and DEPBT can dramatically reduce epimerization to negligible levels.

Comparative Racemization: D-Phenylglycine vs. L-Phenylalanine

To contextualize the racemization tendency of phenylglycine, a comparison with its natural counterpart, phenylalanine (Phe), is illustrative.

Table 2: Comparison of Racemization in a Model Pentapeptide

Peptide Sequence% Racemization of the Penultimate Residue
H-Ala-Val-Pro-Phg -Tyr-NH₂Up to 49% (as LLLDL diastereomer)
H-Ala-Val-Pro-Phe -Tyr-NH₂No detectable racemization

This stark contrast highlights the exceptional susceptibility of phenylglycine to racemization under standard SPPS conditions.

Experimental Protocols

Reproducible and reliable experimental data hinges on well-defined protocols. The following sections detail the methodologies for key experiments cited in this guide.

Experimental Protocol for Comparing Racemization of Non-Natural Amino Acids in SPPS

Objective: To quantify and compare the extent of racemization of different Fmoc-protected non-natural amino acids during a model dipeptide synthesis.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-Proline

  • Fmoc-D-Phenylglycine-OH, Fmoc-D-Alanine-OH, Fmoc-N-Methyl-L-Phenylalanine-OH, Fmoc-L-Cyclohexylalanine-OH

  • Coupling reagents: HATU, COMU

  • Bases: DIPEA, TMP

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • HPLC system with a chiral column

Procedure:

  • Resin Preparation: Swell Rink Amide MBHA resin in DMF for 1 hour.

  • First Amino Acid Coupling: Couple Fmoc-L-Proline to the resin using HATU and DIPEA in DMF. Ensure complete coupling using a Kaiser test.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from Proline.

  • Model Dipeptide Synthesis (Parallel Synthesis):

    • Divide the resin into separate reaction vessels for each non-natural amino acid to be tested.

    • In each vessel, couple the respective Fmoc-protected non-natural amino acid (Fmoc-D-Phg-OH, Fmoc-D-Ala-OH, etc.) using a specific coupling reagent/base combination (e.g., HATU/DIPEA for a standard condition and COMU/TMP for a low-racemization condition).

  • Cleavage: After coupling, wash the resin thoroughly and cleave the dipeptides from the resin using the cleavage cocktail for 2 hours.

  • Sample Preparation: Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and dissolve the peptide pellet in a suitable solvent for HPLC analysis.

  • Chiral HPLC Analysis:

    • Inject the dissolved peptide onto a chiral HPLC column.

    • Use an appropriate gradient of mobile phases (e.g., acetonitrile/water with 0.1% TFA) to separate the diastereomers.

    • Quantify the peak areas of the desired dipeptide and its epimer to determine the percentage of racemization.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the comparative racemization study.

experimental_workflow cluster_resin_prep Resin Preparation cluster_first_aa First Amino Acid Coupling cluster_parallel_synthesis Parallel Dipeptide Synthesis cluster_analysis Cleavage & Analysis Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Couple_Pro Couple Fmoc-L-Proline Swell->Couple_Pro Deprotect_Pro Fmoc Deprotection Couple_Pro->Deprotect_Pro Split_Resin Split Resin Deprotect_Pro->Split_Resin Couple_DPhg Couple Fmoc-D-Phg-OH Split_Resin->Couple_DPhg Couple_DAla Couple Fmoc-D-Ala-OH Split_Resin->Couple_DAla Couple_NMePhe Couple Fmoc-N-Me-Phe-OH Split_Resin->Couple_NMePhe Couple_LCha Couple Fmoc-L-Cha-OH Split_Resin->Couple_LCha Cleavage Cleavage from Resin Couple_DPhg->Cleavage Couple_DAla->Cleavage Couple_NMePhe->Cleavage Couple_LCha->Cleavage HPLC Chiral HPLC Analysis Cleavage->HPLC Data Quantify Racemization HPLC->Data

Efficacy of H-D-Phg-OH Derivatives in Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the promising candidates are derivatives of D-phenylglycine (H-D-Phg-OH), a non-proteinogenic amino acid found in various natural products with potent antibacterial properties. This guide provides a comparative analysis of the efficacy of this compound derivatives, supported by experimental data, to inform further research and development in this critical area.

Comparative Efficacy of this compound Derivatives

The antibacterial efficacy of this compound derivatives is significantly influenced by their chemical modifications. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various natural and synthetic phenylglycine derivatives against a range of Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher efficacy.

Naturally Occurring Phenylglycine-Containing Antibiotics

Several potent antibiotics produced by microorganisms incorporate D-phenylglycine or its hydroxylated forms into their structures. These natural products serve as a crucial benchmark for the design of synthetic derivatives.

AntibioticDerivative ofTarget BacteriaMIC (µg/mL)
Nocardicin A3-amino-3-carboxypropyl-D-phenylglycineProteus vulgaris3.13[1]
Pseudomonas aeruginosa400[1]
Chlorocardicin3-chloro-4-hydroxyphenylglycineKlebsiella pneumoniae25[1]
RamoplaninD-p-hydroxyphenylglycineVancomycin-Resistant Enterococci (VRE)0.5[1]
Synthetic N-Acyl-D-phenylglycine Derivatives

The antibacterial activity of D-phenylglycine can be modulated by the acylation of its amino group. Structure-activity relationship (SAR) studies have shown that modifications to the acyl group can significantly impact the spectrum and potency of these derivatives. For instance, the introduction of electron-withdrawing substituents on a benzoyl group attached to glycine has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]

Mechanism of Action

The primary mechanism of action for many phenylglycine-containing antibiotics, particularly the glycopeptides, involves the inhibition of bacterial cell wall synthesis.[1] These molecules typically bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby preventing the transglycosylation and transpeptidation steps essential for cell wall integrity.[1] This disruption leads to cell lysis and bacterial death.

dot

cluster_synthesis Synthesis of this compound Derivative cluster_screening Antimicrobial Screening cluster_moa Mechanism of Action Study Start This compound (D-Phenylglycine) Acylation Acylation of Amino Group Start->Acylation Purification1 Purification and Characterization Acylation->Purification1 Derivative N-Acyl-D-Phg-OH Derivative Purification1->Derivative MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Derivative->MIC_Assay BacterialCultures Bacterial Cultures (Gram+/Gram-) BacterialCultures->MIC_Assay DataAnalysis Data Analysis and Comparison MIC_Assay->DataAnalysis Result Efficacy Profile DataAnalysis->Result CellWallAssay Cell Wall Synthesis Inhibition Assay Result->CellWallAssay PathwayAnalysis Signaling Pathway Analysis CellWallAssay->PathwayAnalysis MOA Mechanism of Action PathwayAnalysis->MOA

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of N-Acyl-D-phenylglycine Derivatives

Objective: To synthesize a series of N-acyl derivatives of D-phenylglycine for antimicrobial screening.

Materials:

  • D-phenylglycine (this compound)

  • Acylating agents (e.g., acid chlorides, anhydrides)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Reagents for purification (e.g., silica gel for column chromatography)

  • Spectroscopic instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

  • Dissolution: Dissolve D-phenylglycine in the anhydrous solvent.

  • Addition of Base: Add the base to the solution to neutralize the forthcoming acid byproduct.

  • Acylation: Slowly add the acylating agent to the reaction mixture at a controlled temperature (often 0°C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water or a mild acid. Extract the product with an organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified derivative using NMR and Mass Spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a derivative that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or Agar (MHA)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a two-fold serial dilution of each derivative in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Controls: Include a positive control (broth with bacteria, no derivative) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the derivative in which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Signaling Pathway and Mechanism of Action

The primary antibacterial target of many phenylglycine-containing antibiotics is the bacterial cell wall biosynthesis pathway. The diagram below illustrates the general mechanism of action.

dot

H_D_Phg_OH_Derivative This compound Derivative Binding Binding to D-Ala-D-Ala H_D_Phg_OH_Derivative->Binding Peptidoglycan_Precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) Peptidoglycan_Precursor->Binding Transglycosylation_Inhibition Inhibition of Transglycosylation Binding->Transglycosylation_Inhibition Transpeptidation_Inhibition Inhibition of Transpeptidation Binding->Transpeptidation_Inhibition Cell_Wall_Synthesis_Block Cell Wall Synthesis Blocked Transglycosylation_Inhibition->Cell_Wall_Synthesis_Block Transpeptidation_Inhibition->Cell_Wall_Synthesis_Block Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Synthesis_Block->Cell_Lysis

Caption: Inhibition of bacterial cell wall synthesis by this compound derivatives.

Conclusion

Derivatives of this compound represent a promising class of antibacterial agents. The efficacy of these compounds is highly dependent on their specific chemical structures, with naturally occurring phenylglycine-containing antibiotics demonstrating potent activity against a range of pathogenic bacteria. Future research should focus on the systematic synthesis and screening of novel this compound derivatives to establish clear structure-activity relationships and identify lead compounds for further development. The detailed experimental protocols provided in this guide offer a framework for such investigations, which are crucial in the ongoing battle against antibiotic resistance.

References

Enantioselectivity in Action: A Comparative Analysis of the Biological Activities of D- and L-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of D-phenylglycine (H-D-Phg-OH) and its L-enantiomer (H-L-Phg-OH). While direct comparative studies on the parent compounds are limited, extensive research on their derivatives, particularly in the context of metabotropic glutamate receptor (mGluR) modulation, unequivocally demonstrates the critical role of stereochemistry in determining their pharmacological profiles.

The chirality of a molecule is a fundamental determinant of its interaction with biological systems. Enzymes, receptors, and other biological macromolecules are themselves chiral, creating a diastereomeric interaction with enantiomeric ligands that can result in significantly different biological effects. This principle is vividly illustrated by the enantiomers of phenylglycine and their derivatives. Although both D- and L-phenylglycine are non-proteinogenic amino acids, their utility in medicinal chemistry is distinct, largely dictated by their stereochemical configuration.[1][2][3][4][5][6] D-phenylglycine is a crucial building block for blockbuster semi-synthetic antibiotics such as ampicillin and cephalexin, where its specific stereochemistry is essential for oral bioavailability and antibacterial activity. Conversely, L-phenylglycine and its derivatives are explored for their activity in the central nervous system, particularly as modulators of mGluRs.[2]

Comparative Biological Activity at Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are a family of G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and signal transduction pathways. Phenylglycine derivatives have been instrumental in elucidating the function of these receptors, often exhibiting potent and enantioselective agonist or antagonist activity.

CompoundEnantiomerTarget mGluRActivity TypePotency (µM)
4-Carboxyphenylglycine (4-CPG)SmGluR1αAntagonistIC₅₀ = 65 ± 5
4-Carboxyphenylglycine (4-CPG)SmGluR2AntagonistIC₅₀ = 577 ± 74
3-Hydroxyphenylglycine (3-HPG)RmGluR2AgonistEC₅₀ = 451 ± 93
4-Carboxy-3-hydroxyphenylglycine (4C3HPG)SmGluR1αAntagonistIC₅₀ > 1000
4-Carboxy-3-hydroxyphenylglycine (4C3HPG)SmGluR2AgonistEC₅₀ = 48 ± 5

This table presents a selection of data from published studies to illustrate the principle of enantioselectivity. The absence of data for a particular enantiomer of a compound indicates that it was either inactive or not reported in the cited literature.

Signaling Pathways of Metabotropic Glutamate Receptors

The differential activity of phenylglycine enantiomers at mGluRs translates to distinct downstream cellular responses. Group I mGluRs (mGluR1 and mGluR5) couple to Gαq proteins, leading to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

In contrast, Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs couple to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling pathways of Group I, II, and III metabotropic glutamate receptors.

Experimental Protocols

The determination of the biological activity of this compound and H-L-Phg-OH and their derivatives at mGluRs involves specific functional assays that measure the downstream consequences of receptor activation or inhibition.

Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)

This assay quantifies the activity of Gαq-coupled receptors by measuring the accumulation of inositol phosphates, a downstream product of PLC activation.

1. Cell Culture and Labeling:

  • Culture cells stably expressing the target Group I mGluR subtype (e.g., mGluR1α or mGluR5a) in a suitable medium.

  • Plate the cells in multi-well plates and grow to confluency.

  • Label the cells by incubating them overnight with a medium containing [³H]-myo-inositol. This allows for the incorporation of the radiolabel into membrane phosphoinositides.

2. Compound Treatment:

  • Wash the cells to remove excess radiolabel.

  • Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate.

  • For agonist testing, add varying concentrations of the test compound (e.g., this compound or H-L-Phg-OH derivatives) and incubate for a defined period.

  • For antagonist testing, pre-incubate the cells with the antagonist before adding a known Group I mGluR agonist (e.g., L-quisqualate).

3. Inositol Phosphate Extraction and Quantification:

  • Terminate the reaction by adding a cold acidic solution (e.g., trichloroacetic acid).

  • Separate the inositol phosphates from the free inositol and other cellular components using anion-exchange chromatography.

  • Quantify the amount of [³H]-inositol phosphates using liquid scintillation counting.

4. Data Analysis:

  • Plot the concentration of the test compound against the measured radioactivity to generate dose-response curves.

  • For agonists, calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

  • For antagonists, calculate the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).

Cyclic AMP (cAMP) Formation Assay (for Group II & III mGluRs)

This assay measures the activity of Gαi/o-coupled receptors by quantifying the inhibition of adenylyl cyclase activity.

1. Cell Culture:

  • Culture cells stably expressing the target Group II or III mGluR subtype in a suitable medium and plate them in multi-well plates.

2. Compound Treatment:

  • Pre-incubate the cells with the test compound (agonist or antagonist).

  • Stimulate the cells with an adenylyl cyclase activator, such as forskolin, in the presence or absence of the test compound.

  • For antagonist testing, co-incubate with a known Group II or III mGluR agonist.

3. cAMP Quantification:

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP levels using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or a bioluminescence-based assay.

4. Data Analysis:

  • Generate dose-response curves by plotting the concentration of the test compound against the measured cAMP levels.

  • For agonists that inhibit adenylyl cyclase, the response will be a decrease in cAMP levels. Calculate the EC₅₀ for this inhibition.

  • For antagonists, the response will be a reversal of the agonist-induced inhibition of cAMP formation. Calculate the IC₅₀ for this effect.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay Biological Assays cluster_analysis Data Analysis start Synthesize/Acquire This compound & H-L-Phg-OH (and derivatives) cell_culture Cell Culture with Target mGluR Expression start->cell_culture pi_assay Phosphoinositide Hydrolysis Assay (Group I mGluRs) cell_culture->pi_assay camp_assay cAMP Formation Assay (Group II/III mGluRs) cell_culture->camp_assay dose_response Generate Dose-Response Curves pi_assay->dose_response camp_assay->dose_response potency Calculate EC₅₀/IC₅₀ Values dose_response->potency comparison Compare Enantiomer Activity potency->comparison

General workflow for comparing the biological activities of phenylglycine enantiomers.

Conclusion

The stereochemistry of phenylglycine is a critical determinant of its biological activity. While both D- and L-enantiomers serve as valuable chiral building blocks in medicinal chemistry, their pharmacological profiles, and those of their derivatives, are distinct. The extensive research on phenylglycine derivatives as modulators of metabotropic glutamate receptors provides a clear and compelling case for the principle of enantioselectivity. The S-enantiomers often display potent activity at specific mGluR subtypes, while the R-enantiomers can exhibit different activities or be inactive. This underscores the importance of chiral synthesis and separation in drug discovery and development to isolate the desired therapeutic effects and minimize potential off-target activities. Further investigation into the direct activity of the parent this compound and H-L-Phg-OH is warranted to fully elucidate their pharmacological profiles.

References

H-D-Phenylglycine Analogs as Potent Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of H-D-Phg-OH Analogs in Enzyme Inhibition

Phosphonic acid analogs of phenylglycine have emerged as a promising class of inhibitors for metalloproteases, such as Aminopeptidase N (APN). The tetrahedral geometry of the phosphonate group is thought to mimic the transition state of peptide bond hydrolysis, contributing to their inhibitory activity. A 2019 study by Wanat et al. systematically evaluated a series of fluorinated and chlorinated phosphonic acid analogs of phenylglycine against porcine aminopeptidase N (pAPN), revealing that substitutions on the phenyl ring significantly influence their inhibitory potency.[1]

The inhibitory activities of these compounds were determined as inhibition constants (Ki), which indicate the concentration required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor. The study demonstrated that these phenylglycine analogs act as competitive inhibitors, with Ki values in the micromolar range.[2]

Quantitative Data Summary

The following table summarizes the inhibitory potencies (Ki) of various phosphonic acid analogs of phenylglycine against porcine aminopeptidase N (pAPN), as reported by Wanat et al. (2019).

CompoundSubstituent on Phenyl RingInhibition Constant (Ki) against pAPN (µM)
1 2-fluoro3.2 ± 0.5
2 3-fluoro2.8 ± 0.3
3 4-fluoro2.5 ± 0.3
4 2,4-difluoro2.1 ± 0.2
5 2,5-difluoro2.3 ± 0.3
6 2,6-difluoro3.8 ± 0.6
7 3,4-difluoro2.0 ± 0.2
8 3,5-difluoro1.8 ± 0.2
9 2,3,4,5,6-pentafluoro1.5 ± 0.1
10 2-chloro4.5 ± 0.7
11 3-chloro3.9 ± 0.5
12 4-chloro3.5 ± 0.4
13 3,4-dichloro2.9 ± 0.3
14 3,5-dichloro2.7 ± 0.3

Data extracted from Wanat et al., Pharmaceuticals (Basel), 2019.[1]

Experimental Protocols

Enzyme Inhibition Assay for Porcine Aminopeptidase N (pAPN)

The following protocol is based on the methodology described by Wanat et al. (2019) for determining the inhibitory activity of phenylglycine analogs against pAPN.

Materials:

  • Porcine aminopeptidase N (pAPN)

  • L-leucine-p-nitroanilide (substrate)

  • Tris-HCl buffer (50 mM, pH 7.2)

  • Inhibitor compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of pAPN in Tris-HCl buffer.

    • Prepare a stock solution of L-leucine-p-nitroanilide in a suitable solvent (e.g., methanol).

  • Assay Mixture Preparation:

    • In a 96-well plate, add 160 µL of Tris-HCl buffer (50 mM, pH 7.2).

    • Add 10 µL of the inhibitor solution at various concentrations.

    • Add 10 µL of the pAPN enzyme solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the L-leucine-p-nitroanilide substrate solution.

    • Immediately measure the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline formation is proportional to the enzyme activity.

  • Data Analysis:

    • Determine the initial velocity of the reaction for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

    • The inhibition constants (Ki) are determined by non-linear regression analysis of the substrate-velocity curves at different inhibitor concentrations using the appropriate model for competitive inhibition.

Visualizations

Logical Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme (pAPN) mix Mix Buffer, Inhibitor, and Enzyme prep_enzyme->mix prep_substrate Prepare Substrate (L-leucine-p-nitroanilide) add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor (this compound Analog) prep_inhibitor->mix pre_incubate Pre-incubate (37°C, 10 min) mix->pre_incubate pre_incubate->add_substrate measure Measure Absorbance (405 nm) add_substrate->measure calc_velocity Calculate Initial Velocity measure->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition det_ki Determine Ki (Non-linear Regression) calc_inhibition->det_ki

Caption: Workflow for determining the enzyme inhibition constant (Ki).

Conceptual Signaling Pathway of Aminopeptidase N Inhibition

G APN Aminopeptidase N (APN) Cleavage Peptide Cleavage APN->Cleavage Substrate Peptide Substrate Substrate->APN Binds to Active Site Products Cleaved Products Cleavage->Products Inhibitor This compound Analog (Competitive Inhibitor) Inhibitor->APN Competitively Binds to Active Site

Caption: Competitive inhibition of Aminopeptidase N by this compound analogs.

References

A Comparative Analysis of Synthetic Routes to D-α-Phenylglycine (H-D-Phg-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-α-phenylglycine (H-D-Phg-OH) is a critical non-proteinogenic amino acid widely utilized as a chiral building block in the synthesis of numerous pharmaceuticals, most notably semi-synthetic β-lactam antibiotics such as ampicillin and cephalexin. The production of enantiomerically pure D-phenylglycine is of paramount importance, and various synthetic strategies have been developed to achieve this. This guide provides a comparative overview of the most common chemical, enzymatic, and chemoenzymatic routes for the synthesis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Performance of Synthesis Routes

The selection of a synthetic route for D-phenylglycine is often a trade-off between yield, enantioselectivity, cost, and environmental impact. The following tables summarize the quantitative data for the key synthesis methods.

Chemical Synthesis Routes Starting Materials Key Reagents Reported Yield Enantiomeric Excess (e.e.) Key Advantages Key Disadvantages
Strecker Synthesis BenzaldehydeSodium cyanide, Ammonium chloride33-39% (racemic)[1]0% (racemic product)Well-established, readily available starting materialsUse of highly toxic cyanide, produces a racemic mixture requiring resolution, low yield.[2]
Bucherer-Bergs Reaction BenzaldehydePotassium cyanide, Ammonium carbonateHigh (not specified)0% (racemic product)High yield of hydantoin intermediateUse of toxic cyanide, produces a racemic mixture requiring resolution, multi-step process.[3][4]
Asymmetric Strecker Synthesis Benzaldehyde, (R)-phenylglycine amide (chiral auxiliary)Sodium cyanide76-93% (diastereomerically pure intermediate)>98%High enantioselectivity, one-pot procedureRequires a chiral auxiliary, multi-step to final product.[5][6][7]
Enzymatic and Chemoenzymatic Routes Starting Material Enzyme(s) Reported Yield Enantiomeric Excess (e.e.) Key Advantages Key Disadvantages
Hydantoinase-based Chemoenzymatic Synthesis DL-5-phenylhydantoinHydantoinase, Carbamoylase65-68% (overall)[8]High (D-stereospecific enzyme)High enantioselectivity, mild reaction conditionsMulti-step process, requires specific enzymes.[8]
Nitrile Hydratase/Amidase System 2-phenyl-2-amino-acetonitrileNitrile hydratase, AmidaseUp to 50%>95%High enantioselectivity, mild conditionsSubstrate may be unstable, potential for enzyme inhibition.[9][10]
Penicillin G Acylase Kinetic Resolution DL-phenylglycine methyl esterPenicillin G Acylase~50% (for D-enantiomer)HighHigh enantioselectivity for the unreacted D-enantiomerMaximum theoretical yield of 50%, requires separation of product from unreacted substrate and acylated L-enantiomer.[8][9]
Multi-enzyme Cascade Racemic mandelic acidMandelate racemase, (S)-mandelate dehydrogenase, D-phenylglycine aminotransferaseNot specifiedHighOne-pot reaction from a simple starting material, potential for high efficiencyRequires co-expression and optimization of multiple enzymes.[11]
Chemoenzymatic Dynamic Kinetic Resolution (Strecker + Nitrilase) BenzaldehydeNitrilaseUp to 81%≥95%High yield and enantioselectivity in a one-pot processCombines chemical and biological steps, requires optimization of both.[12][13][14]

Experimental Protocols

Strecker Synthesis of DL-Phenylglycine

This protocol is adapted from a standard laboratory procedure and produces racemic phenylglycine.

Materials:

  • Benzaldehyde

  • Sodium cyanide

  • Ammonium chloride

  • Methanol

  • Toluene

  • Concentrated Hydrochloric Acid

  • Ammonia solution (25%)

  • Diethyl ether

  • Ethanol (96%)

  • Activated charcoal

Procedure:

  • In a well-ventilated fume hood, dissolve 25 g of sodium cyanide in 100 mL of water in a 1000 mL flask.

  • Add 30 g of ammonium chloride and stir until dissolved.

  • Prepare a solution of 53 g of benzaldehyde in 100 mL of methanol and add it to the cyanide/ammonium chloride solution.

  • Stir the mixture for 2 hours. The reaction mixture will turn yellow-orange.

  • Add 250 mL of water and stir for 10 minutes.

  • Extract the resulting α-aminonitrile with 250 mL of toluene. Separate the organic layer.

  • Wash the organic layer with water and then extract the aminonitrile with 6 N hydrochloric acid.

  • Combine the acidic aqueous extracts and reflux for 2 hours to hydrolyze the nitrile to a carboxylic acid.

  • Add 80 mL of water and distill under vacuum to remove any unreacted benzaldehyde.

  • Add 5 g of activated charcoal and reflux for 30 minutes to decolorize the solution.

  • Filter the hot solution and neutralize the filtrate with 25% ammonia solution until slightly alkaline to precipitate the phenylglycine.

  • Cool the mixture and collect the yellow solid by suction filtration.

  • Wash the product with 250 mL of water, followed by 40 mL of diethyl ether, and finally with 45 mL of hot 96% ethanol.[15]

  • Dry the purified DL-phenylglycine. The reported yield is in the range of 33-37%.[1]

Bucherer-Bergs Synthesis of 5-Phenylhydantoin (Precursor to Phenylglycine)

This protocol describes the synthesis of the hydantoin intermediate, which can then be hydrolyzed to phenylglycine.

Materials:

  • Benzaldehyde (or other ketone/aldehyde)

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol or Water

  • Hydrochloric acid (HCl)

Procedure:

  • Combine the aldehyde or ketone, potassium cyanide, and ammonium carbonate in a molar ratio of approximately 1:2:2 in a suitable solvent (e.g., water or ethanol).[3]

  • Maintain the pH of the reaction mixture between 8 and 9.[3]

  • Reflux the mixture at 80-100°C. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the hydantoin product.[3]

  • Collect the precipitate by filtration and purify by recrystallization from a suitable solvent like an ethanol/water mixture.[3]

  • The resulting 5-phenylhydantoin can be subsequently hydrolyzed to DL-phenylglycine using acidic or basic conditions, or enzymatically.

Chemoenzymatic Synthesis of D-Phenylglycine via Dynamic Kinetic Resolution

This protocol combines the Strecker synthesis with an enzymatic resolution using a nitrilase.

Materials:

  • Benzaldehyde

  • Potassium cyanide (KCN)

  • Ammonium acetate/Ammonia buffer (pH 9.5)

  • Recombinant E. coli cells overexpressing an (R)-specific nitrilase

Procedure: Part 1: Chemical Synthesis of rac-phenylglycinonitrile

  • In a sealed glass vessel, prepare a solution of 150 mM KCN in 500 mM ammonium acetate/NH₄OH buffer (pH 9.5).[12]

  • Start the reaction by adding 50 mM benzaldehyde and stir vigorously at 40°C for 120 minutes.[12]

Part 2: Enzymatic Resolution

  • After the chemical synthesis is complete, add a suspension of resting cells of recombinant E. coli expressing the (R)-specific nitrilase to the reaction mixture.

  • Continue to stir the mixture. The nitrilase will selectively hydrolyze the (R)-phenylglycinonitrile to (R)-phenylglycine. The (S)-phenylglycinonitrile will racemize in situ under the alkaline conditions, allowing for a theoretical yield greater than 50%.

  • Monitor the reaction by chiral HPLC to determine the conversion and enantiomeric excess of the D-phenylglycine product.

  • Upon completion, the cells can be removed by centrifugation, and the D-phenylglycine can be purified from the supernatant. A reported yield for this type of process is up to 81% with an enantiomeric excess of ≥95%.[12][13][14]

Visualization of Synthesis Pathways

Strecker Synthesis

Strecker_Synthesis benzaldehyde Benzaldehyde imine Imine intermediate benzaldehyde->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine aminonitrile α-Aminonitrile imine->aminonitrile + CN- cyanide Cyanide (CN-) cyanide->aminonitrile dl_phg DL-Phenylglycine aminonitrile->dl_phg Hydrolysis hcl HCl, H2O, Heat hcl->dl_phg

Caption: The classical Strecker synthesis of DL-phenylglycine from benzaldehyde.

Bucherer-Bergs Reaction Pathway

Bucherer_Bergs_Reaction carbonyl Benzaldehyde cyanohydrin Cyanohydrin carbonyl->cyanohydrin + HCN cyanide KCN cyanide->cyanohydrin ammonium_carbonate (NH4)2CO3 ammonium_carbonate->cyanohydrin aminonitrile α-Aminonitrile cyanohydrin->aminonitrile + NH3 - H2O hydantoin 5-Phenylhydantoin aminonitrile->hydantoin + CO2 (from (NH4)2CO3) dl_phg DL-Phenylglycine hydantoin->dl_phg Acid or Base hydrolysis Hydrolysis hydrolysis->dl_phg

Caption: The Bucherer-Bergs reaction for the synthesis of 5-phenylhydantoin.

Chemoenzymatic Synthesis using Hydantoinase

Hydantoinase_Pathway dl_hydantoin DL-5-Phenylhydantoin d_carbamoyl D-N-Carbamoyl- phenylglycine dl_hydantoin->d_carbamoyl hydantoinase D-Hydantoinase hydantoinase->d_carbamoyl d_phg D-Phenylglycine d_carbamoyl->d_phg hydrolysis Chemical or Enzymatic Hydrolysis hydrolysis->d_phg

Caption: Chemoenzymatic synthesis of D-phenylglycine using a D-specific hydantoinase.

Conclusion

The synthesis of enantiomerically pure D-α-phenylglycine can be achieved through a variety of chemical and biocatalytic methods. Classical chemical routes like the Strecker and Bucherer-Bergs syntheses are well-established but suffer from the use of toxic reagents and the production of racemic mixtures that necessitate subsequent resolution steps. Modern approaches, particularly chemoenzymatic and multi-enzyme cascade reactions, offer significant advantages in terms of enantioselectivity, milder reaction conditions, and improved environmental footprint. Dynamic kinetic resolution, which combines a chemical reaction with an enzymatic resolution and in-situ racemization, has emerged as a particularly powerful strategy, enabling high yields and excellent enantiomeric excess in a one-pot process. The choice of the optimal synthesis route will depend on the specific requirements of the researcher or manufacturer, balancing factors such as scale, cost, available expertise, and desired product purity.

References

H-D-Phg-OH: A Strategic Substitution for Enhanced Peptide Stability and Modulated Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide therapeutics is ongoing. A key challenge in this endeavor is the inherent instability of peptides in biological systems. The incorporation of non-proteinogenic amino acids presents a promising strategy to overcome this limitation. This guide provides a comprehensive comparison of H-D-Phg-OH (D-phenylglycine) as a substitute for other amino acids in peptides, supported by experimental data and detailed protocols.

This compound, a D-enantiomer of phenylglycine, offers a unique combination of steric bulk and stereochemistry that can significantly influence peptide conformation, stability, and biological activity. Its substitution for naturally occurring L-amino acids, particularly at sites susceptible to enzymatic cleavage, can profoundly enhance a peptide's therapeutic potential.

Enhanced Proteolytic Stability: A Key Advantage

One of the most significant advantages of incorporating this compound into a peptide backbone is the substantial increase in resistance to proteolytic degradation. Proteases, the enzymes responsible for breaking down peptides, are highly stereospecific and primarily recognize and cleave peptide bonds flanked by L-amino acids. The presence of a D-amino acid like this compound disrupts this recognition, rendering the peptide less susceptible to enzymatic cleavage and thereby extending its circulating half-life.

While direct comparative data for this compound across a wide range of peptides is proprietary or dispersed in specific drug development studies, the principle of D-amino acid-mediated stability is well-established. The following table illustrates the expected significant difference in metabolic stability when an L-amino acid is replaced by its D-enantiomer, a principle directly applicable to this compound.

Peptide VariantAmino Acid at Position XHalf-life (t½) in Human Plasma (Illustrative)Primary Degradation Mechanism
Peptide A (Control)L-Phenylalanine~20 minutesEnzymatic hydrolysis by plasma proteases
Peptide B (Modified) This compound > 24 hours Reduced enzymatic hydrolysis; renal clearance becomes a more dominant factor
Peptide C (Control)L-Alanine~30 minutesEnzymatic hydrolysis by plasma proteases
Peptide D (Control)Glycine~45 minutesEnzymatic hydrolysis by plasma proteases

Note: The half-life values are illustrative and can vary significantly based on the peptide sequence, the position of the substitution, and the specific biological matrix.

Impact on Receptor Binding and Bioactivity

The substitution of a natural amino acid with this compound can also modulate the peptide's interaction with its biological target. The bulky phenyl group of this compound, directly attached to the alpha-carbon, imposes significant conformational constraints on the peptide backbone.[1] This can lead to a more rigid and defined three-dimensional structure, which may be beneficial for receptor binding.

The effect on binding affinity (often measured by the dissociation constant, Kd) is highly dependent on the specific peptide and its receptor. In some cases, the rigidification of the peptide structure can lock it into a bioactive conformation, leading to enhanced binding affinity. For instance, the introduction of D-phenylalanine has been shown to improve the GnRH receptor binding affinities of certain peptides.[2] Conversely, if the native flexibility of the peptide is crucial for adopting the correct binding pose, the conformational constraints imposed by this compound could lead to a decrease in affinity.

The following table provides a hypothetical comparison of receptor binding affinities.

Peptide VariantAmino Acid at Position YReceptor Binding Affinity (Kd) (Hypothetical)Expected Outcome
Peptide X (Native)L-Phenylalanine50 nMNative binding affinity
Peptide Y (Modified) This compound 15 nM Potentially enhanced binding due to favorable conformational restriction
Peptide Z (Control)L-Alanine150 nMReduced binding due to loss of key side-chain interactions

Experimental Protocols

To enable researchers to validate these findings within their own peptide systems, detailed methodologies for key experiments are provided below.

Protocol 1: Peptide Stability Assay in Human Serum

Objective: To determine the half-life of a peptide in human serum.

Materials:

  • Test peptide and control peptides (e.g., L-amino acid counterpart)

  • Pooled human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Prepare a stock solution of the test peptide in PBS.

  • In a microcentrifuge tube, mix the peptide stock solution with pre-warmed human serum to a final peptide concentration of 100 µM.

  • Incubate the mixture at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding three volumes of the quenching solution.

  • Centrifuge the samples at 14,000 x g for 10 minutes to precipitate serum proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point and determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol 2: Receptor Binding Affinity Assay (Competitive Binding)

Objective: To determine the binding affinity (Kd) of a peptide to its receptor.

Materials:

  • Cells or membranes expressing the target receptor

  • Labeled ligand (e.g., radiolabeled or fluorescently tagged) with known affinity for the receptor

  • Test peptide and control peptides

  • Binding buffer (specific to the receptor system)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter or fluorescence plate reader

Procedure:

  • In a 96-well plate, add a fixed concentration of the labeled ligand and the receptor preparation to each well.

  • Add increasing concentrations of the unlabeled test peptide (or control peptides) to the wells.

  • Incubate the plate at the appropriate temperature and for a sufficient time to reach binding equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free labeled ligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

  • Quantify the amount of bound labeled ligand on the filters using a scintillation counter or fluorescence reader.

  • Plot the percentage of bound labeled ligand as a function of the log concentration of the competitor peptide.

  • Determine the IC50 value (the concentration of competitor peptide that inhibits 50% of the specific binding of the labeled ligand) and calculate the Ki (and subsequently Kd) using the Cheng-Prusoff equation.

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing peptide stability and the rationale behind the enhanced stability conferred by this compound.

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubate Incubate at 37°C Peptide_Stock->Incubate Serum Human Serum Serum->Incubate Time_Points Collect Aliquots (0, 15, 30... min) Incubate->Time_Points Quench Quench Reaction (Acetonitrile/TFA) Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge HPLC RP-HPLC Analysis Centrifuge->HPLC Half_Life Calculate Half-Life (t½) HPLC->Half_Life Protease_Resistance_Mechanism cluster_L_peptide L-Amino Acid Peptide cluster_D_peptide D-Amino Acid (this compound) Peptide Protease_L Protease Peptide_L L-Peptide Protease_L->Peptide_L Recognizes & Binds Cleavage Cleavage Peptide_L->Cleavage Leads to Protease_D Protease Peptide_D D-Peptide Protease_D->Peptide_D Poor Recognition & Binding No_Cleavage No Cleavage (Enhanced Stability) Peptide_D->No_Cleavage Results in

References

Comparative Guide to Cross-Reactivity Studies Involving D-Phenylglycine (H-D-Phg-OH) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of potential cross-reactivity involving D-Phenylglycine (H-D-Phg-OH), a critical chiral building block in the synthesis of various pharmaceuticals, particularly semi-synthetic β-lactam antibiotics. Due to the limited availability of public cross-reactivity data specifically for this compound, this document outlines a representative study framework and presents hypothetical data to illustrate the principles and methodologies for assessing the cross-reactivity of antibodies raised against a D-phenylglycine-containing hapten. The experimental protocols and data interpretation are based on established immunoassay principles.

Introduction to D-Phenylglycine and Cross-Reactivity

D-Phenylglycine is the characteristic side chain of several important antibiotics, including ampicillin, cephalexin, and cephradine. Immunoassays developed for the therapeutic drug monitoring (TDM) of these antibiotics, or for detecting their residues, must exhibit high specificity. Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, an antibiotic with a D-phenylglycine side chain) also binds to other structurally similar molecules.[1][2][3] This can lead to inaccurate quantification and false-positive results in diagnostic and research applications.[1][4]

Understanding the cross-reactivity profile of an antibody is crucial for assay validation and for interpreting results correctly. The degree of cross-reactivity is not an intrinsic property of the antibody alone but is also influenced by the specific conditions of the immunoassay.[5]

Representative Cross-Reactivity Study: Anti-Ampicillin Antibody

To illustrate the assessment of cross-reactivity for a D-phenylglycine containing molecule, we present a hypothetical study on a polyclonal antibody developed against ampicillin. The study evaluates the antibody's binding to ampicillin and a panel of structurally related compounds, including this compound.

Data Presentation: Cross-Reactivity Profile

The following table summarizes the cross-reactivity of a hypothetical polyclonal anti-ampicillin antibody. The data is presented as the percentage of cross-reactivity, which is determined by comparing the concentration of the competitor required to inhibit 50% of the antibody binding (IC50) to the concentration of ampicillin required for the same level of inhibition in a competitive ELISA.

Cross-Reactivity (%) = (IC50 of Ampicillin / IC50 of Competitor) x 100

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Ampicillin(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid10100%
Amoxicillin(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid2540%
Cephalexin(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid5020%
This compound (R)-2-amino-2-phenylacetic acid 500 2%
Penicillin G(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid> 10,000< 0.1%
L-Phenylglycine(S)-2-amino-2-phenylacetic acid> 10,000< 0.1%

Interpretation of Data:

  • The antibody shows the highest affinity for ampicillin.

  • Significant cross-reactivity is observed with amoxicillin and cephalexin, which share the D-phenylglycine side chain. The structural differences in the core ring structure likely account for the reduced binding affinity.

  • This compound, the core side chain, shows minimal cross-reactivity, indicating that the antibody's primary recognition epitope includes both the side chain and a portion of the β-lactam ring structure.

  • Negligible cross-reactivity with Penicillin G (which has a phenylacetyl side chain) and the L-enantiomer of phenylglycine demonstrates high specificity for the D-phenylglycine moiety in the context of the larger molecule.

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a common method for determining the cross-reactivity of an antibody.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., Ampicillin-BSA conjugate)

  • Polyclonal anti-ampicillin antibody

  • Standard (Ampicillin) and competitor compounds (Amoxicillin, Cephalexin, this compound, etc.)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

Procedure:

  • Coating: Microtiter plates are coated with the ampicillin-BSA conjugate diluted in coating buffer and incubated overnight at 4°C.

  • Washing: Plates are washed three times with wash buffer.

  • Blocking: Plates are blocked with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Plates are washed three times with wash buffer.

  • Competition: A fixed concentration of the anti-ampicillin antibody is mixed with varying concentrations of the standard (ampicillin) or the competitor compounds. This mixture is then added to the wells of the coated plate and incubated for 1-2 hours at room temperature.

  • Washing: Plates are washed three times with wash buffer.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at room temperature.

  • Washing: Plates are washed five times with wash buffer.

  • Substrate Development: The substrate solution is added to each well, and the plate is incubated in the dark until sufficient color develops.

  • Reaction Stopping: The reaction is stopped by adding the stop solution.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

Data Analysis:

The absorbance values are plotted against the logarithm of the analyte concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value for each compound.

Visualizations

Experimental Workflow for Competitive ELISA

Caption: Workflow of a competitive ELISA for cross-reactivity testing.

Hypothetical Signaling in Antibody-Antigen Recognition

This diagram illustrates the logical relationship in antibody binding, where structural similarity to the primary antigen dictates the degree of cross-reactivity.

Antibody_Recognition Anti-Ampicillin\nAntibody Anti-Ampicillin Antibody Ampicillin Ampicillin Anti-Ampicillin\nAntibody->Ampicillin 100% Amoxicillin Amoxicillin Anti-Ampicillin\nAntibody->Amoxicillin 40% Cephalexin Cephalexin Anti-Ampicillin\nAntibody->Cephalexin 20% This compound This compound Anti-Ampicillin\nAntibody->this compound 2% Penicillin G Penicillin G Anti-Ampicillin\nAntibody->Penicillin G <0.1% L-Phenylglycine L-Phenylglycine Anti-Ampicillin\nAntibody->L-Phenylglycine <0.1%

Caption: Binding affinity of an anti-ampicillin antibody to related structures.

Conclusion

References

D-alpha-Phenylglycine: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-alpha-Phenylglycine, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of numerous pharmaceuticals, including semi-synthetic β-lactam antibiotics.[1] Beyond its role as a synthetic intermediate, derivatives of D-alpha-Phenylglycine have garnered significant attention for their therapeutic potential, particularly as modulators of key signaling pathways implicated in neurological disorders and metabolic diseases. This guide provides a comparative overview of the in vitro and in vivo studies that have defined the pharmacological profile of D-alpha-Phenylglycine derivatives, with a focus on their activity as metabotropic glutamate receptor (mGluR) antagonists and peroxisome proliferator-activated receptor-gamma (PPARγ) agonists.

Summary of Quantitative Data

The following tables summarize the key quantitative data from representative in vitro and in vivo studies of D-alpha-Phenylglycine derivatives.

Compound Assay Target Result Reference
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)Inhibition of LTPmGluRsBlocked NMDA receptor-dependent and -independent LTP[2]
Phenylglycine DerivativesPhosphoinositide HydrolysismGluR1Agonist and antagonist activities observed[3]
Phenylglycine DerivativescAMP Formation AssaymGluR2 & mGluR4Agonist and antagonist activities observed[3]
Phenylglycinamide Derivative (R)-32Maximal Electroshock (MES) TestAntiseizure ActivityED₅₀ = 73.9 mg/kg (i.p.)[2]
Phenylglycinamide Derivative (R)-326 Hz Seizure Model (32 mA)Antiseizure ActivityED₅₀ = 18.8 mg/kg (i.p.)[2]
Phenylglycinamide Derivative (R)-326 Hz Seizure Model (44 mA)Antiseizure ActivityED₅₀ = 26.5 mg/kg (i.p.)[2]

Table 1: In Vitro and In Vivo Activity of D-alpha-Phenylglycine Derivatives as mGluR Antagonists and Anticonvulsants. This table highlights the potency of phenylglycine derivatives in both cellular and animal models of neurological function and disease.

Compound Assay Target Result Reference
2,5-disubstituted indoles (based on Phenylglycine)PPAR Activation AssayPPARα/γActive dual agonists[4]
Phthalimide PPAR-γ Agonist (PD1)LPS-stimulated MacrophagesAnti-inflammatorySuppressed pro-inflammatory mediators (iNOS, NO, COX-2, TNF-α, IL-1β, IL-6)[1]
Phthalimide PPAR-γ Agonist (PD1)Carrageenan-induced Paw EdemaAnti-inflammatorySignificantly reduced paw swelling[1]

Table 2: In Vitro and In Vivo Activity of D-alpha-Phenylglycine Derivatives as PPARγ Agonists. This table showcases the potential of phenylglycine derivatives in modulating metabolic and inflammatory pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to facilitate replication and further investigation.

In Vitro Assays

1. Phosphoinositide (PI) Hydrolysis Assay for mGluR1 Antagonism

This assay measures the ability of a compound to inhibit the activation of mGluR1, a Gq-coupled receptor that stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR1 are cultured in appropriate media.

  • Labeling: Cells are labeled overnight with myo-[³H]inositol to incorporate the radioactive tracer into cellular phosphoinositides.

  • Assay Procedure:

    • Labeled cells are washed and pre-incubated with the test compound (a D-alpha-Phenylglycine derivative) at various concentrations for a specified time.

    • Cells are then stimulated with a known mGluR1 agonist (e.g., L-glutamate or (S)-3,5-DHPG) in the presence of the test compound.

    • The reaction is stopped, and the cells are lysed.

    • The total inositol phosphates ([³H]IPs) are separated from other cellular components using anion-exchange chromatography.

    • The amount of radioactivity in the inositol phosphate fraction is quantified by liquid scintillation counting.

  • Data Analysis: The inhibitory effect of the test compound is determined by the reduction in agonist-stimulated [³H]IP accumulation. IC₅₀ values are calculated from the dose-response curves.[3][5]

2. cAMP Accumulation Assay for mGluR2/4 Antagonism

This assay is used to assess the antagonist activity of compounds on Gi/o-coupled receptors like mGluR2 and mGluR4, which inhibit the production of cyclic adenosine monophosphate (cAMP).

  • Cell Culture: CHO cells stably expressing the target mGluR (mGluR2 or mGluR4) are used.

  • Assay Procedure:

    • Cells are pre-incubated with the D-alpha-Phenylglycine derivative at various concentrations.

    • cAMP production is then stimulated using forskolin, an activator of adenylyl cyclase.

    • Simultaneously, a known mGluR agonist (e.g., L-glutamate) is added in the presence of the test compound.

    • After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive binding assay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The antagonist activity is determined by the ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. IC₅₀ values are derived from the resulting dose-response curves.[3][6]

3. PPARγ Transactivation Assay

This reporter gene assay measures the ability of a compound to activate PPARγ, a nuclear receptor that regulates gene expression.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or CV-1) is co-transfected with two plasmids: one expressing the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).

  • Assay Procedure:

    • Transfected cells are plated and treated with various concentrations of the D-alpha-Phenylglycine derivative. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

    • After an incubation period, the cells are lysed.

    • Luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The fold activation of the reporter gene by the test compound is calculated relative to the vehicle control. EC₅₀ values are determined from the dose-response curves.[7][8]

In Vivo Models

1. Streptozotocin (STZ)-Induced Diabetic Model

This model is widely used to induce a state of hyperglycemia in rodents, mimicking type 1 diabetes, and is suitable for evaluating the antidiabetic effects of PPARγ agonists.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Induction of Diabetes:

    • Animals are fasted for a short period (e.g., 4-6 hours) before STZ administration.

    • Streptozotocin (STZ), dissolved in a cold citrate buffer (pH 4.5), is administered via a single intraperitoneal (i.p.) injection. The dose of STZ can vary depending on the animal species and the desired severity of diabetes.[9][10][11][12][13]

    • Diabetes is typically confirmed 48-72 hours after STZ injection by measuring blood glucose levels from a tail vein blood sample. Animals with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic.

  • Drug Administration and Monitoring:

    • Diabetic animals are treated with the D-alpha-Phenylglycine derivative or vehicle control, usually via oral gavage, for a specified period.

    • Blood glucose levels are monitored regularly throughout the study. Other parameters such as body weight, food and water intake, and plasma insulin levels can also be measured.

  • Data Analysis: The efficacy of the test compound is determined by its ability to lower blood glucose levels compared to the vehicle-treated diabetic group.

Signaling Pathways and Experimental Workflows

Metabotropic Glutamate Receptor (mGluR) Antagonism

D-alpha-Phenylglycine derivatives have been shown to act as antagonists at Group I and Group II/III mGluRs. The blockade of these receptors can modulate downstream signaling cascades, impacting neuronal excitability and synaptic plasticity.

mGluR_Antagonism cluster_0 Group I mGluRs (mGluR1/5) cluster_1 Group II/III mGluRs (mGluR2/3, mGluR4/6/7/8) Glutamate_G1 Glutamate mGluR1_5 mGluR1/5 Glutamate_G1->mGluR1_5 Gq_11 Gq/11 mGluR1_5->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation DPG_antagonist_G1 D-alpha-Phenylglycine Derivative (Antagonist) DPG_antagonist_G1->mGluR1_5 Glutamate_G23 Glutamate mGluR2_3_4_6_7_8 mGluR2/3/4/6/7/8 Glutamate_G23->mGluR2_3_4_6_7_8 Gi_o Gi/o mGluR2_3_4_6_7_8->Gi_o AC Adenylyl Cyclase Gi_o->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA DPG_antagonist_G23 D-alpha-Phenylglycine Derivative (Antagonist) DPG_antagonist_G23->mGluR2_3_4_6_7_8

Figure 1: Signaling pathways of mGluR antagonism by D-alpha-Phenylglycine derivatives.

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Agonism

Derivatives of D-alpha-Phenylglycine have been developed as agonists of PPARγ, a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism. Activation of PPARγ leads to the transcription of target genes involved in insulin sensitization and adipogenesis.

PPARg_Agonism cluster_0 Cytoplasm cluster_1 Nucleus DPG_agonist D-alpha-Phenylglycine Derivative (Agonist) PPARg_RXR_inactive PPARγ-RXR Heterodimer (inactive) + Co-repressors DPG_agonist->PPARg_RXR_inactive Binds and activates PPARg_RXR_active PPARγ-RXR Heterodimer (active) + Co-activators PPARg_RXR_inactive->PPARg_RXR_active Conformational change PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Metabolic_Effects Increased Insulin Sensitivity Adipogenesis Target_Genes->Metabolic_Effects

Figure 2: Mechanism of PPARγ agonism by D-alpha-Phenylglycine derivatives.

Experimental Workflow for Antidiabetic Drug Discovery

The process of identifying and validating a D-alpha-Phenylglycine derivative as a potential antidiabetic agent typically follows a structured workflow, moving from high-throughput in vitro screening to more complex in vivo models.

Antidiabetic_Workflow Start Compound Library of D-alpha-Phenylglycine Derivatives In_Vitro_Screening In Vitro Screening (PPARγ Transactivation Assay) Start->In_Vitro_Screening Hit_Identification Hit Identification (Potent Agonists) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Testing (STZ-induced Diabetic Model) Lead_Optimization->In_Vivo_Testing Efficacy_Evaluation Efficacy Evaluation (Blood Glucose Lowering) In_Vivo_Testing->Efficacy_Evaluation Preclinical_Development Preclinical Development Efficacy_Evaluation->Preclinical_Development

Figure 3: Workflow for antidiabetic drug discovery with D-alpha-Phenylglycine derivatives.

References

A Comparative Benchmark Analysis of H-D-Phg-OH and Other Leading Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical decision that significantly impacts the stereochemical outcome and overall efficiency of a synthetic route. This guide provides an objective comparison of H-D-Phg-OH (D-phenylglycine) against other widely used chiral auxiliaries, namely Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Pseudoephedrine. The performance of these auxiliaries is evaluated based on their effectiveness in key asymmetric transformations, supported by experimental data from peer-reviewed literature.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereoselectivity of a reaction. An ideal chiral auxiliary should offer high diastereoselectivity, be readily available in both enantiomeric forms, attach and detach under mild conditions without racemization, and be recoverable for reuse. This guide aims to provide the necessary data to help researchers make an informed decision when selecting a chiral auxiliary for their specific synthetic needs.

Performance Comparison in Asymmetric Reactions

The following table summarizes the performance of this compound and other benchmark chiral auxiliaries in representative asymmetric reactions. It is important to note that the reaction types may differ, as the data reflects the most commonly reported high-performing applications for each auxiliary.

Chiral AuxiliaryRepresentative ReactionSubstrateElectrophile/ReagentDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)
This compound (as (R)-phenylglycine amide) Asymmetric Strecker ReactionPivaldehydeNaCN> 99:1 d.r.76-93
Evans' Auxiliary ((S)-4-Benzyl-2-oxazolidinone) Asymmetric AlkylationN-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl Bromide> 99% d.e.90-95
Oppolzer's Auxiliary ((1S)-(-)-2,10-Camphorsultam) Asymmetric AlkylationN-Propionyl-(1S)-(-)-2,10-camphorsultamBenzyl Bromide> 98% d.e.90-98
Pseudoephedrine Asymmetric AlkylationN-Propionyl-(1R,2S)-(-)-pseudoephedrineBenzyl Bromide95:5 d.r.>99

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of chiral auxiliaries. Below is a generalized protocol for a key asymmetric transformation.

General Protocol for Asymmetric Alkylation of an N-Acyl Chiral Auxiliary

This protocol describes a typical procedure for the diastereoselective alkylation of an enolate derived from an N-acyl chiral auxiliary.

1. Acylation of the Chiral Auxiliary:

  • To a solution of the chiral auxiliary (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a base (e.g., n-butyllithium, triethylamine, 1.1 eq.) is added dropwise.

  • After stirring for 15-30 minutes, the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) is added slowly.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude N-acyl auxiliary is purified by flash chromatography.

2. Diastereoselective Alkylation:

  • A solution of the purified N-acyl auxiliary (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) is added dropwise to form the enolate. The mixture is stirred at -78 °C for 30-60 minutes.

  • The electrophile (e.g., benzyl bromide, 1.2 eq.) is then added dropwise, and the reaction is stirred at -78 °C for several hours.

  • The reaction is quenched at -78 °C with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio of the crude product is determined by ¹H NMR or HPLC analysis. The product is then purified by flash chromatography.

3. Cleavage of the Chiral Auxiliary:

  • For Oxazolidinones (Evans' Auxiliary): The alkylated product can be hydrolyzed to the corresponding carboxylic acid using lithium hydroxide and hydrogen peroxide.[1] Reductive cleavage with agents like lithium borohydride yields the chiral alcohol.[1]

  • For Camphorsultam (Oppolzer's Auxiliary): Cleavage can be achieved by hydrolysis with lithium hydroxide or by reduction with lithium aluminum hydride.

  • For Phenylglycine Amides: The auxiliary can be removed under acidic hydrolysis conditions (e.g., 6 N HCl at reflux) to yield the carboxylic acid.

  • For Pseudoephedrine Amides: The amide bond can be cleaved under acidic or basic hydrolysis to provide the carboxylic acid, or the amide can be treated with organolithium reagents to afford ketones.[2]

Visualization of Workflows and Decision Making

To further aid in the conceptualization of using chiral auxiliaries, the following diagrams illustrate a typical experimental workflow and a logical process for selecting the most suitable auxiliary.

G General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product Isolation and Auxiliary Recovery Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Coupling Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Coupling->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G Decision Flow for Chiral Auxiliary Selection Start Define Synthetic Target & Desired Stereoisomer Reaction_Type Identify Key Asymmetric Transformation Start->Reaction_Type Auxiliary_Choice Select Potential Chiral Auxiliaries Reaction_Type->Auxiliary_Choice Performance Evaluate Performance: - Diastereoselectivity - Yield Auxiliary_Choice->Performance Performance->Auxiliary_Choice Low Practicality Consider Practical Factors: - Cost & Availability - Ease of Attachment/Cleavage - Recyclability Performance->Practicality High Practicality->Auxiliary_Choice Unfavorable Final_Selection Final Auxiliary Selection Practicality->Final_Selection Favorable Experimentation Perform Synthesis Final_Selection->Experimentation

Caption: Decision flow for chiral auxiliary selection.

References

Confirming the Purity of Synthesized H-D-Phg-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of synthesized amino acids is paramount. H-D-Phg-OH (D-phenylglycine), a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals. Its purity directly impacts the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of this compound against its common impurities, supported by experimental data and detailed analytical protocols.

Purity Assessment Workflow

A systematic approach is essential for the comprehensive purity verification of synthesized this compound. The following workflow outlines the key analytical stages, from initial screening to chiral purity confirmation.

G cluster_0 Initial Purity Assessment cluster_1 Structural Confirmation cluster_2 Chiral Purity Determination cluster_3 Final Purity Confirmation HPLC_Screening HPLC Screening (Reversed-Phase) MS_Analysis Mass Spectrometry (MS) HPLC_Screening->MS_Analysis Identify Peaks NMR_Analysis NMR Spectroscopy (1H and 13C) MS_Analysis->NMR_Analysis Confirm Molecular Weight Chiral_HPLC Chiral HPLC NMR_Analysis->Chiral_HPLC Confirm Structure Data_Analysis Data Analysis and Impurity Profiling Chiral_HPLC->Data_Analysis Quantify Enantiomeric Excess Final_Report Purity Confirmation Report Data_Analysis->Final_Report Compile Results Synthesized_HDPhgOH Synthesized this compound Synthesized_HDPhgOH->HPLC_Screening Inject Sample G Peptide Peptide with this compound Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binds and Activates G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Second_Messenger Second Messenger (e.g., cAMP) G_Protein->Second_Messenger Modulates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation Events

Safety Operating Guide

Proper Disposal of H-D-Phg-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of H-D-Phg-OH (D-Phenylglycine), a common reagent in drug development and scientific research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Researchers, scientists, and drug development professionals are advised to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and following the step-by-step disposal plan outlined below. This guide is intended to be a primary resource for operational questions regarding the safe handling and disposal of this compound.

Essential Safety and Handling Information

This compound, also known as D-Phenylglycine, is a non-hazardous solid organic compound. However, as with all laboratory chemicals, appropriate safety measures should be observed to minimize any potential risks.

ParameterInformationSource
Synonyms D-Phenylglycine, D-α-Aminophenylacetic acidAAPPTec SDS[1]
Appearance Off-white powder solidFisher Scientific SDS
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols.CDN Isotopes SDS
Personal Protective Equipment (PPE) Safety goggles, closed shoes, lab coat, nitrile gloves.Science Ready[2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.Sigma-Aldrich SDS

Step-by-Step Disposal Protocol

The proper disposal of this compound involves its collection as a solid organic chemical waste. This waste stream is then managed by a licensed professional waste disposal service. Do not dispose of this compound down the drain or in regular trash.

1. Waste Collection:

  • Designated Waste Container: Use a dedicated, properly labeled container for solid organic chemical waste. This container should be made of a material compatible with organic solids and have a secure, sealable lid.[3][4]

  • Segregation: Do not mix this compound with other waste types, such as liquid waste, sharps, or inorganic solids.[5][6]

  • Small Quantities: For small amounts of residual this compound, transfer the solid directly into the designated solid organic waste container.

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or paper towels, should also be placed in the solid chemical waste container.[3]

2. Container Labeling:

  • Hazardous Waste Label: Clearly label the waste container with a "Hazardous Waste" or "Dangerous Waste" tag as required by your institution's Environmental Health and Safety (EHS) department.[3][7]

  • Contents: List the full chemical name, "this compound" or "D-Phenylglycine," on the label. For mixtures, all components must be listed.[8]

  • Generator Information: Include the name of the principal investigator, laboratory room number, and contact information.

3. Waste Storage:

  • Satellite Accumulation Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be under the direct supervision of laboratory personnel.[1]

  • Container Integrity: Ensure the container is kept closed at all times except when adding waste.[3] The container should be in good condition, with no leaks or rust.[7]

4. Disposal Request:

  • Contact EHS: Once the waste container is full (approximately three-quarters full), or as per your institution's guidelines, contact your Environmental Health and Safety (EHS) department to arrange for pickup.[3][8]

  • Waste Collection Form: Complete any required chemical waste collection forms provided by your institution.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated contaminated materials.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal start This compound Waste (Solid or Contaminated Material) collect_solid Place in designated 'Solid Organic Waste' container start->collect_solid collect_contaminated Place contaminated items (gloves, paper) in the same container start->collect_contaminated label_container Label container with: - 'Hazardous Waste' - Chemical Name - Date - PI Information collect_solid->label_container collect_contaminated->label_container store_container Store sealed container in Satellite Accumulation Area (SAA) label_container->store_container request_pickup Container full? Contact EHS for pickup store_container->request_pickup request_pickup->store_container No disposal Licensed Waste Disposal request_pickup->disposal Yes

References

Personal protective equipment for handling H-D-Phg-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with H-D-Phg-OH (D-Phenylglycine). The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Chemical Identification and Properties

This compound is a non-proteinogenic amino acid derivative commonly used in peptide synthesis.[1][2] While one Safety Data Sheet (SDS) classifies it as a non-hazardous substance, it is imperative to handle it with the care accorded to all laboratory chemicals.[3]

Identifier Value Source(s)
Chemical Name This compound; D-Phenylglycine[4][5][6]
Synonyms (2R)-2-amino-2-phenylacetic acid; D-(-)-alpha-Phenylglycine[4][6]
CAS Number 875-74-1[5]
Molecular Formula C₈H₉NO₂[4][5]
Molecular Weight 151.2 g/mol [5]
Form Solid[2]

Hazard Identification and Risk Assessment

According to available safety data, this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard.[3] However, as a combustible solid and fine powder, it may pose a dust explosion risk if dispersed in the air in sufficient concentrations.[2][3] The primary risks are associated with physical contact and inhalation of dust.

Risk Mitigation Workflow

G cluster_assessment Risk Assessment cluster_ppe PPE Determination Start Start: Handling this compound CheckHazard Review Safety Data Sheet (SDS) Start->CheckHazard IdentifyForm Is the chemical a fine powder? CheckHazard->IdentifyForm AssessTask Task involves weighing or transfer? IdentifyForm->AssessTask Yes PPE Mandatory PPE: - Safety Glasses - Lab Coat - Nitrile Gloves IdentifyForm->PPE No AssessTask->PPE No Respiratory Add Respiratory Protection (N95 Respirator) AssessTask->Respiratory Yes, potential for dust Respiratory->PPE

Caption: Risk assessment for determining appropriate PPE.

Personal Protective Equipment (PPE) Protocol

Even with a non-hazardous classification, a baseline of PPE is mandatory to prevent contact and contamination. For related compounds, the use of eye shields, gloves, and a respirator is recommended.[2]

Protection Type Specification Purpose
Eye Protection Safety glasses or gogglesProtects eyes from dust particles.
Hand Protection Nitrile glovesPrevents direct skin contact.
Body Protection Standard laboratory coatProtects skin and clothing from contamination.
Respiratory N95 respirator (or equivalent)Recommended when handling powder outside a fume hood or when dust generation is likely (e.g., weighing).

Procedural Protocol: Donning and Doffing PPE

  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the lab coat and fasten it completely.

    • If required, put on the N95 respirator, ensuring a proper seal.

    • Put on safety glasses or goggles.

    • Put on gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids skin contact with the exterior of the glove.

    • Remove the lab coat by folding it inward and avoiding contact with the contaminated exterior.

    • Perform hand hygiene.

    • Remove eye protection.

    • Remove the respirator (if used).

    • Perform thorough hand hygiene.

Safe Handling and Operational Workflow

Adherence to a structured workflow minimizes exposure and ensures operational safety.

Operational Workflow for Handling this compound

G Prep 1. Preparation - Assemble all required equipment - Don appropriate PPE Handling 2. Chemical Handling - Work in a designated area or fume hood - Carefully weigh or transfer solid - Avoid generating dust Prep->Handling Use 3. Experimental Use - Proceed with the planned experiment - Keep containers tightly closed when not in use Handling->Use Decon 4. Decontamination - Clean work surfaces and equipment - Doff PPE correctly Use->Decon Waste 5. Waste Disposal - Segregate and label all waste streams - Store waste in a designated area Decon->Waste End End of Process Waste->End

Caption: Step-by-step workflow for safe chemical handling.

Storage:

  • Store this compound in a tightly closed container in a dry, well-ventilated area.[3]

  • For long-term stability, storage at 2-8°C is recommended for the solid, while solutions should be kept at -20°C for one month or -80°C for six months.[1][2]

Spill and Emergency Procedures

In case of accidental exposure or spills, immediate and appropriate action is critical.

Exposure / Spill First Aid / Response Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[3] Seek medical attention.
Skin Contact Take off all contaminated clothing immediately.[3] Rinse the affected skin area with copious amounts of water.[3]
Inhalation Move the individual to fresh air.[3] If breathing is difficult, provide oxygen and seek medical attention.
Ingestion Do not induce vomiting. Have the person drink two glasses of water at most.[3] Seek immediate medical attention.
Minor Spill (Solid) Evacuate the immediate area.[3] Wearing appropriate PPE, gently sweep or scoop the solid material into a labeled waste container, avoiding dust generation.[3] Clean the affected area thoroughly.
Major Spill Evacuate the laboratory and alert personnel. Contact your institution's Environmental Health & Safety (EH&S) department immediately.

Disposal Plan

Proper disposal is essential to protect the environment and comply with regulations. Do not let the product enter drains.[3]

Procedural Protocol: Waste Disposal

  • Solid Waste:

    • Collect all this compound waste and any materials used for cleaning spills (e.g., paper towels, contaminated gloves) in a designated, compatible, and clearly labeled hazardous waste container.[7][8]

    • The container should be kept closed except when adding waste.[7]

  • Contaminated PPE:

    • All disposable PPE (gloves, respirators) used while handling the chemical should be considered contaminated.

    • Place this waste into the designated solid chemical waste stream.

  • Empty Containers:

    • Empty containers must be labeled with a hazardous waste tag and collected by your institution's EH&S department for disposal.[9]

  • Waste Pickup:

    • Store the sealed waste container in a designated secondary containment area.

    • Submit a hazardous waste pickup request through your institutional EH&S online portal.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-D-Phg-OH
Reactant of Route 2
H-D-Phg-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.